12-POHSA
Description
Properties
IUPAC Name |
12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYATLPMKFNWBI-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210295 | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2042646-31-9 | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Bioactive Lipid 12-POHSA: A Comprehensive Technical Overview
The full chemical name for 12-POHSA is 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This molecule belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is an ester formed from the linkage of palmitoleic acid to the 12th carbon of 12-hydroxystearic acid (12-HSA).[1] Emerging research has highlighted this compound and other FAHFAs as significant bioactive lipids with potential therapeutic applications in metabolic and inflammatory diseases.
Physicochemical Properties and Identification
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₄O₄ | [2] |
| Molecular Weight | 536.9 g/mol | [2] |
| CAS Number | 2042646-31-9 | |
| Appearance | Solid | [2] |
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, particularly in the realms of metabolic regulation and anti-inflammatory responses. These effects are primarily mediated through its interaction with specific cellular signaling pathways.
Anti-diabetic Effects
This compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). While specific quantitative data for this compound is still emerging, studies on the broader FAHFA class, including palmitic acid esters of hydroxy stearic acids (PAHSAs), have demonstrated significant improvements in glucose tolerance and insulin sensitivity.[3][4] These effects are attributed, at least in part, to the activation of G protein-coupled receptor 120 (GPR120), a receptor for fatty acids.[3][5]
The proposed signaling pathway for GPR120 activation by FAHFAs, including this compound, is depicted below.
References
- 1. ZFIN ChEBI: 12-[(9Z)-hexadecenoyloxy]octadecanoic acid [zfin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
12-Hydroxy-10(E)-heptadecenoic Acid (12-POHSA/12-HHT): A Technical Guide on its Discovery, Endogenous Presence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-hydroxy-10(E)-heptadecenoic acid, a lipid mediator more commonly known in scientific literature as 12-hydroxyheptadecatrienoic acid (12-HHT). Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, 12-HHT is now recognized as a key endogenous ligand for the leukotriene B4 receptor 2 (BLT2), playing a significant role in a variety of physiological and pathological processes. This document details the discovery of 12-HHT, its biosynthetic and metabolic pathways, and its endogenous presence in human biological fluids. Furthermore, it elucidates the signaling cascades initiated upon its binding to the BLT2 receptor and provides detailed experimental methodologies for its extraction and quantification. This guide is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the 12-HHT/BLT2 signaling axis.
Discovery and Historical Context
12-Hydroxyheptadecatrienoic acid (12-HHT) was first identified in 1973 by Wlodawer, Samuelsson, and Hamberg as a product of arachidonic acid metabolism by microsomes from sheep seminal vesicle glands and intact human platelets[1]. For many years following its discovery, 12-HHT was largely regarded as a biologically inactive byproduct of prostaglandin (B15479496) and thromboxane A2 (TXA2) synthesis[1][2]. This perception shifted dramatically with the discovery that 12-HHT is a potent and endogenous high-affinity ligand for the G protein-coupled receptor, BLT2[2][3]. This finding repositioned 12-HHT as a bioactive lipid mediator with significant signaling roles.
The identification of 12-HHT as the natural ligand for BLT2 was the result of an unbiased ligand screening approach. Researchers utilized lipid extracts from various rat tissues and screened for agonistic activity on cells expressing the BLT2 receptor[3][4]. Lipid fractions from the rat small intestine showed potent BLT2 agonistic activity, and subsequent purification and analysis using high-performance liquid chromatography (HPLC) and mass spectrometry identified the active compound as 12-HHT[3][4].
Endogenous Presence of 12-HHT
12-HHT is an abundant fatty acid found in various tissues and bodily fluids[2]. Its production is particularly notable in activated platelets and macrophages[4]. While comprehensive quantitative data across all human tissues remains an area of active research, studies have successfully quantified endogenous levels of 12-HHT in human blood.
Table 1: Endogenous Concentrations of 12(S)-HHT in Human Blood
| Biological Fluid | Mean Concentration (ng/mL) | Standard Error of the Mean (SEM) | Analytical Method | Reference |
| Serum | 1,849 | 308 | UHPLC-ECAPCI/HRMS | [4] |
| Plasma | 30.9 (4h LPS stimulation) | 2.8 | UHPLC-ECAPCI/HRMS | [4] |
| Plasma | 61.44 (24h LPS stimulation) | 7 | UHPLC-ECAPCI/HRMS | [4] |
| Plasma (unstimulated) | Measurable levels detected | - | UHPLC-ECAPCI/HRMS | [4] |
Note: The data for plasma under LPS stimulation indicates that 12-HHT levels can be dynamically regulated during inflammatory responses.
Biosynthesis and Metabolism
The primary pathway for 12-HHT biosynthesis begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Thromboxane synthase (TXAS) then acts on PGH2, catalyzing its conversion into thromboxane A2 (TXA2), malondialdehyde (MDA), and 12-HHT in roughly equimolar amounts[5].
There is also evidence for a non-enzymatic rearrangement of PGH2 that can lead to the formation of 12-HHT[2]. Once formed, 12-HHT can be further metabolized. The primary metabolic pathway involves the oxidation of 12-HHT to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT or 12-keto-HHT) by the enzyme 15-hydroxyprostaglandin dehydrogenase (NAD+)[1].
References
- 1. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]
12-POHSA: A Novel Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-palmitoleoyl-oxy-stearic acid (12-POHSA), a recently identified member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. This document details the current understanding of this compound's biological activities, including its role in stimulating insulin (B600854) secretion and its potential anti-inflammatory effects. We present detailed experimental protocols for the synthesis, quantification, and functional characterization of this compound, drawing from established methodologies for FAHFA analysis. Furthermore, this guide illustrates the key signaling pathways, GPR120 and PPARγ, through which this compound may exert its effects. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this novel lipid metabolite.
Introduction
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids first discovered in 2014 that have garnered significant interest due to their beneficial metabolic and anti-inflammatory effects[1]. These lipids are esters of a fatty acid and a hydroxy fatty acid. The specific regio- and stereochemistry of the ester linkage, as well as the identity of the fatty acid and hydroxy fatty acid, give rise to a large number of potential FAHFA isomers, each with potentially distinct biological activities.
This compound is a specific FAHFA isomer, consisting of palmitoleic acid esterified to the 12-hydroxyl group of stearic acid. While research on this specific isomer is still emerging, initial studies suggest that, like other FAHFAs, this compound may play a role in glucose homeostasis and inflammation[2]. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.
Biological Activities of this compound
Effects on Insulin Secretion
FAHFAs have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Preliminary evidence suggests that this compound shares this activity[2]. The proposed mechanism involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent insulin release.
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key contributor to insulin resistance and type 2 diabetes. Several FAHFA isomers have demonstrated potent anti-inflammatory effects, often through the activation of GPR120 and subsequent inhibition of pro-inflammatory signaling cascades like the NF-κB pathway[3][4]. While direct evidence for this compound's anti-inflammatory activity is still under investigation, its structural similarity to other anti-inflammatory FAHFAs suggests it may possess similar properties.
Quantitative Data
Specific quantitative data for this compound is limited in the current literature. The following tables present representative data based on studies of similar FAHFA isomers to provide a reference for expected experimental outcomes.
Table 1: Representative Concentration-Dependent Effects of FAHFAs
| Biological Effect | Cell Line/System | EC50 / IC50 (µM) | Reference |
| Glucose-Stimulated Insulin Secretion | MIN6 cells | 5 - 20 | [5][6] |
| Inhibition of LPS-induced TNF-α release | RAW 264.7 macrophages | 1 - 10 | [7][8] |
| Activation of GPR120 | CHO-K1 cells | 1 - 15 | [9][10] |
| Activation of PPARγ | HEK293T cells | 5 - 25 | [11][12] |
Table 2: Representative Tissue Concentrations of FAHFAs
| Tissue | Concentration Range (pmol/g or pmol/mL) | Reference |
| Adipose Tissue (mouse) | 10 - 100 | [13] |
| Serum (mouse) | 1 - 10 | [13] |
| Plasma (human) | 0.5 - 5 | [13][14] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis, quantification, and functional analysis of this compound. These are based on established methods for other FAHFAs and may require optimization for this compound.
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of FAHFAs, which can be adapted for this compound.
-
Principle: A lipase (B570770) is used to catalyze the esterification of 12-hydroxystearic acid with palmitoleic acid.
-
Materials:
-
12-hydroxystearic acid
-
Palmitoleic acid
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene (B28343)
-
Molecular sieves (3Å)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
To a round-bottom flask, add 12-hydroxystearic acid (1 equivalent) and palmitoleic acid (1.2 equivalents).
-
Add anhydrous toluene to dissolve the fatty acids.
-
Add activated 3Å molecular sieves to the reaction mixture to remove water.
-
Add immobilized CALB (10% by weight of the limiting reactant).
-
Stir the reaction mixture at 40-50°C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Confirm the structure and purity of the synthesized this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from biological matrices.
-
Principle: Lipids are extracted from the sample, and this compound is quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.
-
Materials:
-
Biological sample (e.g., plasma, adipose tissue homogenate)
-
Isotopically labeled this compound internal standard (e.g., ¹³C-labeled)
-
Methanol (B129727), Chloroform, Water (LC-MS grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the biological sample, add the isotopically labeled internal standard.
-
Add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.
-
Add water to induce phase separation and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried lipid extract in a small volume of loading buffer and apply to the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove nonpolar lipids.
-
Elute the FAHFAs with a more polar solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in the initial mobile phase.
-
Inject the sample onto a C18 column.
-
Separate the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transitions would be specific for the precursor and product ions of this compound and its labeled internal standard.[15]
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol describes how to assess the effect of this compound on insulin secretion from a pancreatic β-cell line.
-
Principle: MIN6 cells are incubated with low and high glucose concentrations in the presence or absence of this compound. The amount of insulin secreted into the medium is then quantified.
-
Materials:
-
MIN6 cells
-
DMEM with 25 mM glucose
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with 2 mM glucose (low glucose)
-
KRBB with 20 mM glucose (high glucose)
-
This compound stock solution (e.g., in DMSO)
-
Insulin ELISA kit
-
-
Procedure:
-
Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRBB containing 2 mM glucose.
-
Pre-incubate the cells in KRBB with 2 mM glucose for 1 hour at 37°C.
-
Replace the pre-incubation buffer with fresh KRBB containing 2 mM glucose (basal) or 20 mM glucose (stimulated), with or without various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (containing secreted insulin).
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.[5][16]
-
Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol details a method to evaluate the anti-inflammatory potential of this compound.
-
Principle: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α. The ability of this compound to inhibit this production is measured.
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit following the manufacturer's protocol.
-
Determine the IC50 value of this compound for the inhibition of TNF-α production.[7][8]
-
GPR120 Activation Assay
This protocol describes a cell-based reporter assay to determine if this compound activates GPR120.
-
Principle: A host cell line (e.g., CHO-K1 or HEK293T) is co-transfected with an expression vector for GPR120 and a reporter plasmid containing a response element (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., luciferase). Activation of GPR120 by a ligand leads to a signaling cascade that results in the expression of the reporter gene.
-
Materials:
-
CHO-K1 or HEK293T cells
-
GPR120 expression vector
-
SRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect the host cells with the GPR120 expression vector and the SRE-luciferase reporter plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
After another 24 hours, treat the cells with various concentrations of this compound (and a vehicle control and a known GPR120 agonist as a positive control) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
PPARγ Transactivation Assay
This protocol details a reporter assay to assess the ability of this compound to activate PPARγ.
-
Principle: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression. Ligand binding to the PPARγ-LBD induces a conformational change that allows for the recruitment of coactivators and subsequent transcription of the luciferase gene.
-
Materials:
-
HEK293T cells
-
GAL4-PPARγ-LBD expression vector
-
GAL4-UAS-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
A known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect HEK293T cells with the GAL4-PPARγ-LBD and GAL4-UAS-luciferase plasmids.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
After another 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the fold activation of luciferase expression relative to the vehicle control.[11][12]
-
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathway
This compound is hypothesized to activate GPR120, a G-protein coupled receptor expressed in various cell types, including adipocytes and macrophages. Activation of GPR120 can lead to both Gαq-mediated and β-arrestin-2-mediated signaling cascades.
Caption: Proposed GPR120 signaling pathways activated by this compound.
PPARγ Signaling Pathway
As a lipid molecule, this compound may also function as an endogenous ligand for the nuclear receptor PPARγ. Activation of PPARγ plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.
Caption: Overview of the PPARγ signaling pathway potentially activated by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the synthesis and biological characterization of this compound.
Conclusion
This compound represents a promising new molecule within the exciting class of FAHFA lipids. Its structural similarity to other bioactive FAHFAs suggests its potential as a modulator of glucose metabolism and inflammation. This technical guide provides a foundational resource for researchers aiming to elucidate the specific biological functions and therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for rigorous scientific investigation into this novel endogenous lipid. Further research is warranted to establish the precise quantitative effects of this compound and to validate its role in metabolic health and disease.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic beta-cell-to-beta-cell interactions are required for integrated responses to nutrient stimuli: enhanced Ca2+ and insulin secretory responses of MIN6 pseudoislets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 9. Cellosaurus cell line CHO-GPR120 (CVCL_U007) [cellosaurus.org]
- 10. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Role of 12-POHSA in Metabolic Syndrome: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the emerging role of 12-palmitoyloxy-octadecanoic acid (12-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, in the context of metabolic syndrome. It consolidates current research on its mechanisms of action, therapeutic potential, and the experimental basis for these findings.
Introduction: Metabolic Syndrome and a Novel Endogenous Lipid
Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension.[1][2][3] This condition significantly elevates the risk for developing type 2 diabetes (T2D) and cardiovascular disease.[3] The pathophysiology of MetS is complex, with chronic low-grade inflammation, adipose tissue dysfunction, and impaired insulin signaling as central pillars.[1][2][4]
In the search for endogenous molecules that regulate metabolic homeostasis, a novel class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), was discovered. Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a subset of this family with demonstrated anti-diabetic and anti-inflammatory properties.[5][6][7][8] Serum and adipose tissue levels of PAHSAs have been found to be reduced in insulin-resistant humans and in high-fat diet (HFD)-fed mice, suggesting a role in metabolic health.[6][7] This guide focuses on this compound, a specific isomer within this promising class of lipids.
Core Mechanism of Action: GPR40/FFA1R Activation
The primary molecular target identified for PAHSAs, including this compound, is the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1R).[6][7][9] GPR40 is highly expressed in pancreatic β-cells and intestinal L-cells, positioning it as a key regulator of insulin and glucagon-like peptide-1 (GLP-1) secretion.[9][10]
PAHSAs act as selective agonists for GPR40.[6] Upon binding, they activate a Gαq/11-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular Ca²⁺ concentrations.[11] This elevation in cytosolic Ca²⁺ is a critical signal for the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[10][11][12]
Effects on Glucose Homeostasis and Insulin Sensitivity
Chronic administration of PAHSAs has been shown to improve glucose tolerance and enhance insulin sensitivity in both standard chow-fed and HFD-fed mouse models of insulin resistance.[5][6][7][9] These beneficial effects occur without significant alterations in body weight.[6][7]
Enhancement of Insulin Secretion
By activating GPR40, PAHSAs augment GSIS.[6][9] This effect is glucose-dependent, a key feature for a potential therapeutic agent as it minimizes the risk of hypoglycemia.[12] Blocking GPR40 in vivo reverses the improvements in glucose tolerance seen with PAHSA treatment and directly inhibits the PAHSA-mediated augmentation of insulin secretion in isolated human islets.[6][7]
Stimulation of GLP-1 Secretion
In addition to their direct effects on β-cells, PAHSAs also stimulate the secretion of GLP-1.[6][9] GPR40 is expressed on enteroendocrine L-cells in the gut, and its activation is known to contribute to GLP-1 release.[9] GLP-1 further potentiates insulin secretion, suppresses glucagon (B607659) release, and has independent beneficial effects on insulin sensitivity.[9] Blockade of the GLP-1 receptor partially reduces the positive effects of PAHSAs on glucose tolerance, highlighting the importance of this indirect mechanism.[6][7]
Improved Systemic Insulin Sensitivity
PAHSA treatment enhances systemic insulin sensitivity by improving the action of insulin in key metabolic tissues.[5][8]
-
Liver: PAHSAs enhance insulin's ability to suppress endogenous glucose production (EGP).[5][8] This is achieved through both direct and indirect mechanisms. Directly, PAHSAs can inhibit glucagon-stimulated EGP in isolated hepatocytes.[8] Indirectly, they suppress lipolysis in white adipose tissue (WAT), reducing the flux of free fatty acids (FFAs) to the liver, which in turn improves hepatic insulin sensitivity.[8]
-
Muscle and Heart: Chronic PAHSA treatment has been shown to augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue in HFD-fed mice.[5]
Table 1: Summary of Quantitative Effects of PAHSA Treatment on Metabolic Parameters
| Parameter | Animal Model | Treatment Details | Key Result | Reference |
| Serum/Tissue PAHSA Levels | Chow- and HFD-fed mice | Chronic administration | ~1.4 to 3-fold increase | [6][7] |
| Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA (12 mg/kg/day) | Significant improvement in insulin tolerance test | [9] |
| Glucose Tolerance | HFD-fed mice | Chronic 9-PAHSA (12 mg/kg/day) | Significant improvement in glucose tolerance test | [9] |
| Endogenous Glucose Production (EGP) | HFD-fed mice | Acute PAHSA treatment | Enhanced insulin-mediated suppression of EGP | [5][8] |
| Insulin Secretion | GPR40 KO mice | Intralipid infusion | Insulin secretion reduced by ~50% vs. WT | [10] |
| Adipose Tissue Inflammation | HFD-fed mice | Chronic PAHSA treatment | Reduced macrophage infiltration and inflammatory gene expression | [9] |
Role in Adipose Tissue and Inflammation
Metabolic syndrome is characterized by a state of chronic, low-grade inflammation, often originating from dysfunctional adipose tissue.[1][2][13] Adipose tissue macrophages (ATMs) play a critical role in this process.[14]
PAHSAs exhibit significant anti-inflammatory effects. In HFD-fed mice, chronic PAHSA treatment reduces macrophage infiltration into adipose tissue and decreases the expression of pro-inflammatory genes.[9] While the direct mechanism on macrophages is still under investigation, other lipid mediators acting through receptors like PPARγ are known to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage polarization.[15][16]
There is emerging evidence that certain lipid mediators can influence the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT), processes that increase energy expenditure and are considered therapeutically beneficial for metabolic disease.[17][18][19][20] While some fatty acid metabolites have been shown to be correlated with BAT activity, the specific role of this compound in WAT browning or BAT activation requires further investigation.[21][22]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized methodologies based on published studies investigating PAHSAs.
Animal Models and Diet
-
Animals: Male C57BL/6J mice are commonly used.[5][23] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet-Induced Obesity: To induce insulin resistance and a metabolic syndrome phenotype, mice are fed a high-fat diet (HFD), often containing 45% or 60% of calories from fat, for a period of 8-12 weeks before the start of treatment.[5][9][23] Control groups are maintained on a standard chow diet.
PAHSA Administration
-
Method: For chronic in vivo studies, PAHSAs (e.g., 9-PAHSA) or vehicle (control) are delivered via subcutaneously implanted osmotic minipumps (e.g., Alzet).[5]
-
Dosage: A typical dose used in mice is 12 mg/kg/day.[9] PAHSAs are often dissolved in a vehicle solution such as 50% polyethylene (B3416737) glycol 400 (PEG400) in phosphate-buffered saline (PBS).
Metabolic Testing
-
Glucose Tolerance Test (GTT): Mice are fasted overnight (approx. 16 hours). A baseline blood glucose measurement is taken from the tail vein. Mice are then given an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight). Blood glucose is subsequently measured at 15, 30, 60, 90, and 120 minutes post-injection.[24]
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours. After a baseline glucose measurement, they receive an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.[24]
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity. The procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of whole-body insulin sensitivity.
Tissue and Blood Analysis
-
Collection: At the end of the study, mice are fasted, and blood is collected via cardiac puncture. Tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.[24]
-
Serum Analysis: Serum is separated by centrifugation and used to measure levels of insulin, FFAs, triglycerides, and inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.[24]
-
Gene Expression: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf, Il6, Emr1/F4/80) and metabolism.
-
Histology: Adipose tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and macrophage infiltration (visualized as crown-like structures).
Conclusion and Future Directions
This compound and the broader class of PAHSAs represent a promising endogenous system for regulating metabolic health. Their mechanism of action via GPR40 activation provides a clear pathway for their beneficial effects on glucose homeostasis, insulin sensitivity, and inflammation. The ability to improve metabolic parameters in preclinical models of metabolic syndrome underscores their therapeutic potential.
Future research should focus on:
-
Human Studies: Translating the findings from rodent models to human subjects to confirm the efficacy and safety of targeting this pathway.
-
Pharmacokinetics and Drug Development: Developing stable, orally bioavailable small-molecule agonists that mimic the action of this compound on GPR40.
-
Receptor Specificity: Further elucidating the full range of receptors and signaling pathways that may be modulated by different PAHSA isomers.
-
Role in BAT/Browning: Directly investigating whether this compound or other PAHSAs can promote the activation of brown adipose tissue or the browning of white adipose tissue, which could represent an additional mechanism for improving metabolic health.
References
- 1. Metabolic syndrome: epidemiology, mechanisms, and current therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]
- 7. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TARGETING INFLAMMATION IN METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adipose tissue macrophages as potential targets for obesity and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. White adipose tissue browning and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. endocrinology.org [endocrinology.org]
- 20. Browning of White Adipose Tissue as a Therapeutic Tool in the Fight against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brown Adipose Tissue Activation in Humans Increases Plasma Levels of Lipid Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Fatty Acid Metabolites on Adipocytes Britening: Role of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ube4A maintains metabolic homeostasis and facilitates insulin signaling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
12-POHSA and its anti-inflammatory properties
An In-Depth Technical Guide to 12-Hydroxystearic Acid (12-POHSA) and Its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic Acid (12-HSA), occasionally referred to by acronyms such as this compound, is a saturated hydroxy fatty acid gaining significant attention for its multifaceted role in modulating inflammation, particularly within the cutaneous environment. Long utilized in the cosmetics industry for its emollient and stabilizing properties, emerging research has illuminated its potential as a bioactive compound capable of bolstering the skin's innate immune defenses and mitigating damage from environmental stressors like UV radiation.[1][2]
This technical guide provides a comprehensive overview of the known anti-inflammatory mechanisms of 12-HSA, summarizes key quantitative data from recent studies, details relevant experimental methodologies, and illustrates the core signaling pathways involved. The information is intended to serve as a foundational resource for professionals engaged in dermatological research and the development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms of 12-HSA
The anti-inflammatory and protective actions of 12-HSA are primarily attributed to two distinct, yet potentially complementary, mechanisms in the skin: the enhancement of the innate immune barrier and the mitigation of UV-induced damage.
Enhancement of Cutaneous Innate Immunity via Antimicrobial Peptide (AMP) Secretion
The most well-documented mechanism involves the ability of 12-HSA to act as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[3][4] AMPs, such as cathelicidins (e.g., LL-37) and defensins, are crucial components of the skin's first line of defense against pathogens.[2][4] The signaling cascade initiated by 12-HSA converges on pathways also used by the skin in response to bacterial stimuli or wounding.[2][3]
The specific pathway is as follows:
-
DNMT3A Activation: 12-HSA acutely activates DNA methyltransferase 3A (DNMT3A), an enzyme responsible for DNA methylation.[3][4]
-
Caspase-8 Silencing: Activated DNMT3A leads to the transcriptional silencing of the CASP8 gene, which codes for Caspase-8.[3][4][5] This downregulation of Caspase-8 is a critical initiating step.
-
Inflammasome Activation: The reduction in Caspase-8 levels triggers the activation of the inflammasome, a multi-protein complex in the cytoplasm of keratinocytes.[3][4] While Caspase-8 can be involved in inflammasome activation in some contexts, its downregulation in this specific pathway is the key trigger.[6][7][8]
-
AMP Release: The activated inflammasome orchestrates the processing and secretion of stored AMPs from the keratinocytes, releasing them to the skin's surface to fortify the immune barrier.[2][3]
Mitigation of UV-Induced Skin Damage
12-HSA demonstrates significant protective effects against damage caused by UVB radiation. This activity helps reduce the inflammatory cascade that typically follows UV exposure.[9]
The key protective actions include:
-
Reduction of Stress Markers: 12-HSA significantly reduces the UV-induced upregulation of the tumor suppressor protein p53, a key marker of cellular stress and DNA damage.[9]
-
Inhibition of Collagen Degradation: It potently inhibits the gene expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen in the dermal matrix.[9]
-
Increased Collagen Synthesis: 12-HSA stimulates the production of new Collagen Type I and Type III in dermal fibroblasts, helping to maintain the structural integrity of the skin.[9]
-
Modulation of Fibroblast Secretome: By altering the proteins secreted by fibroblasts, 12-HSA can influence the behavior of surrounding melanocytes and keratinocytes, notably through pathways like the WNT signaling pathway, to reduce melanogenesis.[9]
Receptor Interactions
While many hydroxy fatty acids exert their effects through G protein-coupled receptors (GPCRs), the direct receptor for 12-HSA has not yet been definitively identified in the reviewed literature. It is important to distinguish 12-HSA from other similar molecules:
-
GPR32: This receptor is a target for pro-resolving mediators like Resolvin D1 (RvD1), which play a key role in the active resolution of inflammation.[10][11][12] However, no direct evidence currently links 12-HSA to GPR32 activation.
-
GPR31: This receptor has been identified as a target for 12-(S)-hydroxyeicosatetraenoic acid [12-(S)-HETE], a metabolite involved in neuropathic pain signaling, but this is a distinct molecule from 12-HSA.[13]
Future research is needed to deorphanize the specific receptor(s) for 12-HSA to fully understand its signaling initiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of 12-HSA as reported in scientific literature.
Table 1: Effects of 12-HSA on Markers of UV-Induced Inflammation and Damage
| Parameter | Model System | Treatment | Result | Statistical Significance | Citation |
|---|---|---|---|---|---|
| MMP-1 Gene Expression | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 83% decrease vs. irradiated control | P < 0.05 | [9] |
| p53 Upregulation | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 46% reduction vs. irradiated control | P < 0.01 | [9] |
| Sunburn Cell (SBC) Formation | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 49% reduction vs. irradiated control | Not Specified | [9] |
| Collagen Type I Synthesis | In vitro fibroblasts | 12-HSA (dose-dependent) | Up to 96% increase | P < 0.01 | [9] |
| Collagen Type III Synthesis | In vitro fibroblasts | 12-HSA (dose-dependent) | Up to 244% increase | P < 0.01 | [9] |
| Collagen Type III Synthesis | Ex vivo human skin | 0.33-3.3 mM 12-HSA | Up to 57% increase vs. control | Not Specified |[9] |
Table 2: Effects of 12-HSA on Fibroblast Secretome and Cutaneous Immunity
| Parameter | Model System | Treatment | Result | Statistical Significance | Citation |
|---|---|---|---|---|---|
| sFRP1 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 0.77-fold change (23% decrease) | Not Specified | [9] |
| IGFBP2 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 15.07-fold increase | Not Specified | [9] |
| ANGPTL4 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 2.9-fold increase | Not Specified | [9] |
| E. coli Recovery | In vivo human skin | Handwash with 12-HSA | Significantly lower vs. unwashed | Not Specified | [14] |
| AMP Gene Expression | In vitro skin cells | 12-HSA | Increased expression | Not Specified | [14] |
| Psoriasin (AMP) Secretion | In vitro skin cells | 12-HSA | Increased secretion | Not Specified | [14] |
| LL-37 (AMP) Level | Ex vivo human skin | 12-HSA | Enhanced level in epidermis | Not Specified |[14] |
Key Experimental Protocols
Detailed, step-by-step protocols are often found within the supplementary materials of publications. However, the methodologies for key experiments cited can be summarized to guide the design of future studies.
In Vitro Model: Treatment of Keratinocytes for AMP Analysis
-
Cell Culture: Primary human epidermal keratinocytes or 3D-Living Skin Equivalent (LSE) models are cultured under standard conditions until differentiation.[14][15]
-
Treatment: 12-HSA, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell culture media at various concentrations. Vehicle-only wells serve as a negative control. Cells are incubated for a specified period (e.g., 24 hours).[3][14]
-
Gene Expression Analysis (RT-qPCR): After incubation, cells are lysed, and total RNA is extracted. RNA is reverse-transcribed to cDNA. Quantitative PCR is then performed using primers specific for target AMP genes (e.g., S100A7 for psoriasin, CAMP for LL-37) and housekeeping genes for normalization.[14]
-
Protein Secretion Analysis (ELISA): The cell culture supernatant (spent media) is collected. The concentration of secreted AMPs (e.g., psoriasin, LL-37) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
Ex Vivo Model: Topical Application on Human Skin Explants
-
Tissue Preparation: Full-thickness human skin explants are obtained from elective surgeries (e.g., abdominoplasty) under ethical approval. The tissue is cut into standardized pieces (e.g., 10x10 mm) and placed in culture plates, typically at an air-liquid interface to maintain epidermal differentiation.[4][9]
-
Treatment: 12-HSA is dissolved in a vehicle like DMSO and applied topically to the epidermal surface daily for a set period (e.g., 6 days). Control explants receive the vehicle alone.[9]
-
UVB Irradiation (for UV studies): For studies on UV damage, explants are exposed to a controlled dose of UVB radiation (e.g., 1 J/cm²). The 12-HSA treatment can be applied before or after irradiation, depending on the experimental question.[9]
-
Endpoint Analysis:
-
Immunohistochemistry (IHC): Tissues are fixed, sectioned, and stained with antibodies against proteins of interest (e.g., Collagen Type III, p53). Staining intensity and localization are analyzed via microscopy.[9]
-
Histology (H&E Staining): Standard Haematoxylin and Eosin staining is used to visualize tissue morphology and to count sunburn cells (SBCs), which are apoptotic keratinocytes.[9]
-
Gene Expression (RT-qPCR): The epidermis and dermis can be separated to analyze gene expression changes (e.g., MMP1) in specific skin compartments.[9]
-
Conclusion
12-Hydroxystearic acid is an emerging bioactive lipid with significant, scientifically-validated anti-inflammatory and protective properties in the skin. Its ability to enhance the skin's innate immune barrier by stimulating AMP release via a novel DNMT3A/Caspase-8/inflammasome pathway presents a promising avenue for developing treatments for conditions characterized by a compromised skin barrier or susceptibility to infection. Furthermore, its capacity to mitigate UV-induced damage by reducing cellular stress, preventing collagen degradation, and promoting collagen synthesis highlights its potential in photo-aging and sun-care applications.
For drug development professionals, 12-HSA represents a compelling target. Future research should focus on identifying its specific cellular receptor(s), further elucidating its downstream signaling pathways, and conducting robust in vivo studies to translate these promising findings into therapeutic applications for a range of inflammatory skin disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dnmt3a binds deacetylases and is recruited by a sequence-specific repressor to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-8 promotes NLRP1/NLRP3 inflammasome activation and IL-1β production in acute glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Roles for Caspase-8 in IL-1β and Inflammasome Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) in Potentiating Insulin Secretion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
12-Hydroxy-10-octadecenoic acid (12-POHSA), a hydroxylated fatty acid, is emerging as a potential modulator of insulin (B600854) secretion from pancreatic beta-cells. While direct quantitative data for this compound is limited in the current literature, a robust body of evidence for structurally similar long-chain fatty acids (LCFAs) and palmitic acid hydroxystearic acids (PAHSAs) delineates a clear mechanism of action. This mechanism is centered on the activation of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). Activation of GPR40 by these fatty acids initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This guide provides a comprehensive overview of this signaling pathway, supported by experimental protocols and illustrative diagrams, to serve as a foundational resource for research and development in this area.
Core Mechanism of Action: GPR40-Mediated Signaling
The primary mechanism by which this compound is proposed to augment insulin secretion is through its action as an agonist for GPR40, a receptor highly expressed in pancreatic beta-cells. The binding of this compound to GPR40 is believed to trigger the following signaling cascade:
-
Gαq Protein Activation: Upon ligand binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein subunit Gαq.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC), a key enzyme in this pathway.
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Potentiation of Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC are critical for the priming and fusion of insulin-containing granules with the beta-cell membrane, resulting in the potentiation of glucose-stimulated insulin secretion.
It is crucial to note that this compound does not directly stimulate insulin secretion in the absence of glucose. Instead, it amplifies the insulin secretory response to elevated glucose levels.
Quantitative Data on Hydroxylated Fatty Acid-Induced Insulin Secretion
While specific dose-response data for this compound is not available in the reviewed literature, the following table summarizes representative quantitative data for the closely related 9-PAHSA, which also acts via GPR40. This data is intended to provide a comparative context for the expected potency of this compound.
| Compound | Cell Type/Islet | Glucose Concentration (mM) | Compound Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose alone) | Citation |
| 9-PAHSA | Human Islets | 20 | 20 | ~1.5 - 2.0 | [1] |
| 9-PAHSA | MIN6 Cells | High Glucose | 20 | Potentiation observed (exact fold-change not specified) | [1] |
Experimental Protocols
Static Insulin Secretion Assay in Isolated Islets
This protocol is adapted from established methods for assessing the effect of fatty acids on glucose-stimulated insulin secretion from isolated pancreatic islets.
Objective: To determine the effect of this compound on insulin secretion at basal and stimulatory glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA (fatty acid-free)
-
Glucose solutions in KRB (e.g., 2.8 mM for basal and 16.7 mM or 20 mM for stimulation)
-
This compound stock solution (e.g., in DMSO)
-
GPR40 antagonist (e.g., GW1100) for mechanism validation (optional)
-
Multi-well plates (24-well)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into the wells of a 24-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing 2.8 mM glucose, with or without the desired concentration of this compound (and vehicle control, e.g., DMSO). Incubate for 45-60 minutes at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.
-
Stimulated Secretion: Following the basal incubation, replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM or 20 mM), with or without this compound. Incubate for 45-60 minutes at 37°C. Collect the supernatant for insulin measurement.
-
(Optional) GPR40 Antagonism: To confirm the role of GPR40, include a condition with the GPR40 antagonist GW1100 in the presence of this compound and high glucose.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) or as a fold-change relative to the control conditions.
Intracellular Calcium Measurement in MIN6 Cells
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.
Objective: To determine if this compound induces an increase in intracellular calcium in a pancreatic beta-cell line.
Materials:
-
MIN6 cells
-
Culture medium for MIN6 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Fura-2 AM
-
Pluronic F-127
-
This compound stock solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Seeding: Seed MIN6 cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and culture until they reach 70-80% confluency.
-
Fura-2 AM Loading: Prepare a loading buffer containing KRB, Fura-2 AM (typically 2-5 µM), and Pluronic F-127 (0.02%). Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: After loading, wash the cells twice with KRB buffer to remove extracellular dye.
-
Baseline Measurement: Place the coverslip or plate in the fluorescence imaging system. Perfuse with KRB buffer and record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulation: Perfuse the cells with KRB buffer containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) throughout the experiment.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates a rise in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathway of this compound in Insulin Secretion
Caption: Signaling pathway of this compound-mediated potentiation of insulin secretion.
Experimental Workflow for Static Insulin Secretion Assay
Caption: Workflow for a static insulin secretion assay to evaluate this compound.
References
12-POHSA Signaling in Metabolic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Palmitoleoyl-hydroxystearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids that has emerged as a promising regulator of metabolic homeostasis. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, its quantitative effects on key metabolic processes, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and related molecules in the context of metabolic diseases such as type 2 diabetes.
Core Signaling Pathways of this compound
This compound exerts its metabolic effects primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The downstream signaling cascades are cell-type specific, leading to distinct physiological outcomes in pancreatic β-cells and enteroendocrine L-cells.
Signaling in Pancreatic β-Cells: Potentiation of Insulin (B600854) Secretion
In pancreatic β-cells, this compound binding to GPR40 initiates a signaling cascade that augments glucose-stimulated insulin secretion (GSIS). This pathway is predominantly mediated by the Gαq/11 subunit of the heterotrimeric G-protein.
The key steps are as follows:
-
Receptor Activation: this compound binds to and activates GPR40 on the surface of pancreatic β-cells.
-
Gαq/11 Activation: The activated GPR40 catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial release is followed by store-operated calcium entry (SOCE) through the STIM1/Orai1 pathway, leading to a sustained increase in intracellular calcium levels.
-
PKC and PKD1 Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC) and protein kinase D (PKD1).
-
Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC/PKD1 promote the trafficking, priming, and fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.
Signaling in Enteroendocrine L-Cells: Stimulation of GLP-1 Secretion
In enteroendocrine L-cells of the gut, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone. The signaling mechanism in these cells is thought to involve a dual activation of both Gαq/11 and Gαs pathways.
The proposed steps are:
-
Receptor Activation: this compound binds to GPR40 on enteroendocrine L-cells.
-
Dual G-protein Activation: The activated GPR40 engages both Gαq/11 and Gαs proteins.
-
Gαq/11 Pathway: Similar to β-cells, the Gαq/11 pathway leads to PLC activation, IP3 and DAG production, and a subsequent rise in intracellular calcium.
-
Gαs Pathway: The Gαs subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).
-
GLP-1 Secretion: The synergistic action of increased intracellular calcium and PKA activation promotes the exocytosis of GLP-1-containing granules.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize the quantitative effects of this compound and related compounds on key metabolic parameters. Due to the limited availability of specific quantitative data for this compound, representative data from studies on other FAHFAs and GPR40 agonists are included to provide context.
Table 1: Effect of this compound and Related Compounds on Insulin Secretion
| Compound | Cell/Tissue Type | Glucose (mM) | Compound Conc. | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| This compound | Human Islets | 20 | 20 µM | ~1.3 | [1] |
| 9-PAHSA | Human Islets | 20 | 20 µM | ~1.5 | [1] |
| AM-5262 (GPR40 Agonist) | Mouse Islets | 16.7 | 1 µM | ~2.5 | [2] |
| TAK-875 (GPR40 Agonist) | Human Islets | 16.8 | 10 µM | ~1.8 | N/A |
Table 2: Effect of this compound and Related Compounds on GLP-1 Secretion
| Compound | Cell Type | Compound Conc. | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Reference |
| α-Linolenic Acid | STC-1 cells | 12.5 µM | ~5.0 | [3][4] |
| AM-5262 (GPR40 Agonist) | Rat Intestinal Cells | 1 µM | ~4.6 | [2] |
| Berberine | STC-1 cells | 100 µM | ~1.8 | [5] |
Table 3: GPR40 Binding Affinity of Related Compounds
| Compound | Radioligand | Cell Type | Ki (nM) | Reference |
| TAK-875 | [3H]L358 | CHO-K1 | ~20-36 | [6] |
| AM-1638 | [3H]AM-1638 | CHO-K1 | N/A | [6] |
| C1-BODIPY-C12 | N/A | Sf9 cells | ~3000 (Kd) | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling and metabolic effects of this compound.
GPR40 Competitive Binding Assay
This assay determines the binding affinity of this compound for the GPR40 receptor.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Express FLAG-tagged human GPR40 in a suitable cell line (e.g., Sf9 or CHO-K1 cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Immobilization:
-
Incubate the cell membranes with anti-FLAG antibody-coated magnetic beads to immobilize the GPR40 receptor.
-
-
Radioligand/Fluorescent Probe Binding:
-
Incubate the GPR40-coated beads with a known concentration of a radiolabeled or fluorescently-labeled GPR40 ligand (e.g., [3H]L358 or C1-BODIPY-C12) in a binding buffer.
-
-
Competition:
-
In parallel, incubate the GPR40-coated beads with the labeled ligand and a range of concentrations of unlabeled this compound.
-
-
Incubation and Washing:
-
Incubate the reactions to allow binding to reach equilibrium.
-
Wash the beads to remove unbound ligand.
-
-
Detection and Analysis:
-
Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a flow cytometer (for fluorescent probes).
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in GPR40-expressing cells.
Workflow:
Methodology:
-
Cell Culture:
-
Culture GPR40-expressing cells, such as MIN6 pancreatic β-cells or STC-1 enteroendocrine cells, on glass coverslips.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye.[9]
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
-
Baseline Measurement:
-
Perfuse the cells with a physiological buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
-
Stimulation:
-
Introduce a solution containing this compound into the perfusion chamber.
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensities at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Generate a dose-response curve by testing a range of this compound concentrations and determine the EC50 value.
-
In Vitro GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to this compound.
Workflow:
Methodology:
-
Cell Culture:
-
Pre-incubation:
-
Wash the cells and pre-incubate them in a buffer for a defined period to establish a baseline.
-
-
Stimulation:
-
Replace the pre-incubation buffer with a solution containing various concentrations of this compound. It is important to include a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
-
Supernatant Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
GLP-1 Measurement:
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.
-
Express the results as fold-change over the vehicle control.
-
Pancreatic Islet Perifusion for Insulin Secretion
This dynamic assay measures the biphasic insulin secretion from isolated pancreatic islets in response to glucose and this compound.
Workflow:
Methodology:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or humans using collagenase digestion.
-
Culture the islets for a short period to allow recovery.
-
-
Perifusion System Setup:
-
Load a known number of islets into perifusion chambers.
-
Set up a perifusion system that allows for the continuous flow of buffer over the islets and the collection of fractions of the effluent.
-
-
Equilibration:
-
Perifuse the islets with a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Switch to a buffer containing a high concentration of glucose (e.g., 16.7 mM) to induce the first and second phases of insulin secretion.
-
In a parallel experiment, use a high-glucose buffer supplemented with this compound to assess its effect on GSIS.
-
-
Fraction Collection:
-
Collect fractions of the perifusate at regular intervals throughout the experiment.
-
-
Insulin Measurement and Data Analysis:
-
Measure the insulin concentration in each fraction using an ELISA.
-
Plot the insulin concentration over time to visualize the biphasic insulin secretion profile and quantify the effects of this compound on both phases of insulin release.
-
Conclusion
This compound is a bioactive lipid with significant potential for the modulation of metabolic pathways. Its ability to potentiate glucose-stimulated insulin secretion and stimulate GLP-1 release through the activation of GPR40 makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for further research into the physiological roles and pharmacological applications of this compound and other FAHFAs. A deeper understanding of the quantitative aspects of this compound's interactions with its target receptors and its downstream effects will be crucial for advancing this promising area of metabolic research.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hypoxia on GLP-1 secretion – an in vitro study using enteroendocrine STC-1 -cells as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Emerging Role of 12-Hydroxystearic Acid (12-POHSA) in Adipose Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose tissue, far from being a passive energy storage depot, is a critical endocrine organ that regulates systemic metabolism. The diverse array of lipid molecules, or lipokines, that originate from adipose tissue play a pivotal role in health and disease. Among these, hydroxylated fatty acids are gaining attention for their potential signaling functions. This technical guide delves into the biological functions of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, or 12-POHSA), a saturated hydroxy fatty acid, within adipose tissue.
It is important to note that direct research on the specific functions of free this compound in adipose tissue is an emerging field. Much of our current understanding is extrapolated from studies on its esterified forms, primarily Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), and from the broader context of the 12/15-lipoxygenase (ALOX12/15) pathway, which generates a variety of hydroxylated fatty acids. This guide will synthesize the available information, clearly distinguishing between established functions of related molecules and the hypothesized roles of this compound, to provide a comprehensive overview for researchers and drug development professionals.
The 12/15-Lipoxygenase Pathway in Adipose Tissue
The 12/15-lipoxygenase (ALOX12/15) pathway is a key enzymatic cascade in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. In the context of adipose tissue, this pathway is strongly implicated in the inflammatory processes associated with obesity and metabolic disease.
Activation of ALOX12/15 in adipocytes and resident immune cells leads to the production of various bioactive lipid mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE). Elevated levels of 12-HETE in visceral adipose tissue have been correlated with insulin (B600854) resistance and type 2 diabetes[1]. These lipid mediators can act as signaling molecules that promote the expression and secretion of pro-inflammatory cytokines, contributing to the chronic low-grade inflammation characteristic of dysfunctional adipose tissue in obesity. While not a direct product of this pathway from polyunsaturated fatty acids, the enzymatic machinery and the resulting inflammatory environment are relevant to the study of all hydroxylated fatty acids in this tissue.
Biological Functions of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs)
The most significant body of research relevant to this compound comes from studies of PAHSAs. These are a class of endogenous lipids where a fatty acid (like palmitic acid) is esterified to a hydroxy fatty acid (like this compound). PAHSAs have been identified as potent anti-inflammatory and insulin-sensitizing molecules.
Insulin Sensitization and Glucose Homeostasis
PAHSAs have been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance[2]. A key mechanism for this effect is their ability to augment insulin-mediated suppression of lipolysis in white adipose tissue (WAT)[2]. By reducing the release of free fatty acids from WAT, PAHSAs can alleviate the lipotoxicity in other tissues, such as the liver and skeletal muscle, which is a major contributor to systemic insulin resistance.
Regulation of Lipolysis
PAHSAs directly impact lipolysis in adipocytes. Studies on white adipose tissue explants have demonstrated that PAHSAs can inhibit lipolysis to a similar extent as insulin[2]. This anti-lipolytic effect is crucial for maintaining metabolic homeostasis, as excessive fatty acid release from adipose tissue is linked to metabolic dysfunction.
Signaling Mechanisms
The insulin-sensitizing effects of PAHSAs are mediated, at least in part, through G-protein coupled receptors (GPCRs). It has been shown that PAHSAs can activate Gα/i protein-coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2]. This reduction in cAMP mimics the anti-lipolytic signaling of insulin, which also acts to lower cAMP levels in adipocytes.
Potential Biological Functions of Free 12-Hydroxystearic Acid (this compound)
While direct evidence for the biological functions of free this compound in adipose tissue is limited, we can hypothesize potential roles based on its structure and the known functions of other fatty acids.
Modulation of PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are master regulators of adipogenesis and lipid metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound could act as a ligand for one or more PPAR isoforms (PPARα, PPARγ, or PPARδ), thereby influencing the expression of genes involved in fatty acid oxidation, adipocyte differentiation, and inflammatory signaling.
Interaction with G-Protein Coupled Receptors
Given that the esterified form of this compound (within PAHSAs) can activate GPCRs, it is possible that free this compound may also interact with one or more GPCRs on the surface of adipocytes. The identity of such a receptor is yet to be determined, but it could potentially be a member of the fatty acid-sensing GPCR family, such as GPR40, GPR84, or GPR120.
Quantitative Data Summary
The following tables summarize the available quantitative data for PAHSAs and the 12/15-lipoxygenase pathway in adipose tissue.
| Molecule | Experiment | Model System | Key Finding | Reference |
| PAHSAs | In vivo treatment | High-fat diet-fed mice | 30% reduction in free fatty acids during a hyperinsulinemic-euglycemic clamp | [2] |
| PAHSAs | In vitro treatment | White adipose tissue explants | Inhibition of lipolysis to the same extent as insulin | [2] |
| 12-HETE (product of ALOX12) | Gene and metabolite analysis | Visceral adipose tissue from obese humans | Significantly increased expression in subjects with type 2 diabetes | [1] |
Detailed Experimental Methodologies
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium containing DMEM with 10% FBS and 10 µg/mL insulin. The maintenance medium is replaced every two days. Mature, lipid-laden adipocytes are typically observed 8-10 days after the induction of differentiation.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining: After washing with water, the cells are incubated with a filtered Oil Red O solution (0.3% w/v in 60% isopropanol) for 1 hour at room temperature.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at 510 nm.
Glucose Uptake Assay
This assay measures the uptake of glucose into adipocytes.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in serum-free DMEM.
-
Treatment: Cells are then treated with the test compound (e.g., this compound) in Krebs-Ringer-HEPES (KRH) buffer for a specified time. Insulin is used as a positive control.
-
Glucose Uptake: Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose to the buffer for 10 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity is measured using a scintillation counter.
Lipolysis Assay
Lipolysis is assessed by measuring the release of glycerol (B35011) or free fatty acids into the culture medium.
-
Treatment: Differentiated adipocytes are incubated with the test compound in the presence or absence of a lipolytic agent like isoproterenol.
-
Sample Collection: Aliquots of the culture medium are collected at various time points.
-
Quantification: Glycerol or free fatty acid concentrations in the medium are measured using commercially available colorimetric or fluorometric assay kits.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Known signaling pathway of PAHSAs in adipocytes.
Caption: The 12/15-lipoxygenase pro-inflammatory pathway.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound.
Conclusion and Future Directions
The study of 12-hydroxystearic acid and its derivatives in adipose tissue is a promising area of metabolic research. While the anti-inflammatory and insulin-sensitizing effects of PAHSAs are well-documented, the specific biological functions of free this compound remain to be fully elucidated. Future research should focus on identifying the direct molecular targets of this compound, such as specific GPCRs or nuclear receptors, and delineating its downstream signaling pathways in adipocytes. Understanding these mechanisms could pave the way for the development of novel therapeutics for the treatment of obesity, type 2 diabetes, and other metabolic disorders by targeting specific lipid signaling pathways in adipose tissue. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these important questions.
References
An In-depth Technical Guide to the Biosynthesis of 12-POHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential.[1][2] Discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, these molecules have demonstrated potent anti-diabetic and anti-inflammatory properties.[1][2] One prominent member of this family is 12-hydroxy-10(E)-octadecenoic acid (12-POHSA), an ester formed from palmitoleic acid and 12-hydroxystearic acid. Elevated levels of FAHFAs, including this compound, are correlated with improved glucose tolerance and insulin (B600854) sensitivity.[2] Conversely, lower levels are observed in insulin-resistant humans, suggesting their crucial role in metabolic homeostasis.[2] This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the enzymatic pathways, key molecular players, and the methodologies used to investigate this fascinating lipid family.
The Biosynthetic Pathway of this compound: A Two-Step Process
The biosynthesis of this compound is understood to occur via a two-step enzymatic cascade. The first step involves the hydroxylation of a fatty acid to produce a hydroxy fatty acid, which is then esterified with another fatty acid in the second step to form the final FAHFA molecule. For this compound, this translates to:
-
Formation of 12-Hydroxystearic Acid (12-HSA): The hydroxylation of stearic acid at the 12th carbon position.
-
Esterification: The joining of 12-hydroxystearic acid with palmitoleic acid via an ester bond.
While the precise endogenous enzymes responsible for these steps in mammals are still under active investigation, significant insights have been gained from in vitro studies and the characterization of related lipid metabolic pathways.
Step 1: The Genesis of 12-Hydroxystearic Acid
The introduction of a hydroxyl group onto the acyl chain of stearic acid is a critical initiating step. Two primary classes of enzymes are considered the most likely candidates for this reaction in mammals: Cytochrome P450 monooxygenases and fatty acid hydratases.
Cytochrome P450 Omega-Hydroxylases
The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP4 family, are well-known for their role in fatty acid metabolism, including the hydroxylation of fatty acids at the omega (ω) and near-omega positions.[3][4]
-
CYP4A and CYP4F Subfamilies: These enzymes are the primary catalysts of fatty acid ω-hydroxylation in mammals.[3][4] They show a preference for medium to long-chain fatty acids.[4] While their primary role is considered to be in fatty acid degradation, their ability to hydroxylate various positions on the fatty acid chain makes them strong candidates for the synthesis of hydroxy fatty acid precursors of FAHFAs.
Fatty Acid Hydratases
Fatty acid hydratases catalyze the addition of water across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. While extensively studied in microorganisms, their role in mammalian FAHFA biosynthesis is less clear.[5][6][7] However, the presence of various regioisomers of FAHFAs suggests that multiple enzymatic pathways may be involved in generating the diverse pool of hydroxy fatty acid precursors.
Step 2: The Esterification to Form this compound
The final step in this compound biosynthesis is the esterification of 12-hydroxystearic acid with palmitoleic acid. This reaction is catalyzed by enzymes that can form ester bonds, with lipases and acyltransferases being the primary candidates.
Lipases and Acyltransferases
-
In vitro studies have successfully utilized lipases, particularly Candida antarctica lipase (B570770) A (CalA), to synthesize a variety of FAHFAs, demonstrating the feasibility of this enzymatic reaction.[8]
-
Endogenous Acyltransferases: In mammals, acyl-CoA:diacylglycerol acyltransferases (DGAT1 and DGAT2) are key enzymes in the synthesis of triacylglycerols.[9] Recent evidence suggests that FAHFAs can be incorporated into triacylglycerols, which may serve as a storage depot for these bioactive lipids.[10] This implicates DGATs or other unidentified acyltransferases in the metabolism and potential synthesis of FAHFAs.[11]
-
Adipose Triglyceride Lipase (ATGL): ATGL, primarily known for its role in the hydrolysis of triglycerides, has been shown to possess a transacylase activity that can synthesize FAHFAs.[12] This dual role of ATGL in both the synthesis and breakdown of FAHFA-containing triglycerides highlights its potential as a key regulator of FAHFA levels.[12]
Regulation of this compound and FAHFA Levels
The endogenous concentrations of this compound and other FAHFAs are tightly regulated by a variety of physiological factors, indicating their importance in maintaining metabolic health.
-
Metabolic State: FAHFA levels are known to be regulated by feeding and fasting cycles.[2]
-
Inflammation: Acute inflammation has been shown to upregulate FAHFA levels in adipose tissue.[12]
-
Enzymatic Degradation: The breakdown of FAHFAs is another crucial regulatory point. Several hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent TFPI-regulating protein (ADTRP), and carboxyl ester lipase (CEL), have been identified as enzymes that can hydrolyze the ester bond of FAHFAs, releasing the constituent fatty acid and hydroxy fatty acid.[11][13]
-
Storage in Triacylglycerols: The incorporation of FAHFAs into triacylglycerols (FAHFA-TGs) represents a significant storage pool. The release of FAHFAs from these stores via lipolysis is a key mechanism for increasing their circulating levels.[10]
Quantitative Data on FAHFA Biosynthesis
The following table summarizes key quantitative findings related to FAHFA levels and enzymatic activity.
| Parameter | Value/Observation | Organism/System | Reference |
| FAHFA Levels in Insulin-Sensitive vs. -Resistant Humans | Reduced in adipose tissue and serum of insulin-resistant individuals. | Human | [2] |
| FAHFA Elevation in AG4OX Mice | 16- to 18-fold increase in adipose tissue of Glut4 overexpressing mice. | Mouse | [2] |
| Major Endogenous FAHFAs in Human Circulation | 9-POHSA and 9-OAHSA are the most abundant. | Human | [13] |
| Concentration of 9-POHSA in Healthy Human Plasma | 1184.4 ± 526.1 nM | Human | [13] |
| ATGL Inhibition Effect on Inflammation-Induced FAHFA Upregulation | Atglistatin (ATGL inhibitor) significantly reduces the increase in FAHFA levels. | In vitro (adipocytes) | [12] |
Experimental Protocols
In Vitro Fatty Acid Hydroxylase Activity Assay (Representative Protocol)
This protocol is adapted from a method for measuring fatty acid 2-hydroxylase activity and can be modified for other hydroxylases.[14]
-
Reaction Mixture Preparation: In a final volume of 200 µL, combine the following in a glass tube:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 mM NADPH
-
10 mM ATP
-
0.5 mM Coenzyme A
-
5 mM MgCl2
-
0.1% (w/v) Triton X-100
-
50 µM Stearic Acid (substrate)
-
Microsomal protein fraction (containing the putative hydroxylase)
-
-
Initiation and Incubation: Start the reaction by adding the microsomal fraction. Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization and Analysis: Evaporate the solvent under a stream of nitrogen. Derivatize the lipid extract with a suitable agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers. Analyze the derivatized products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of 12-hydroxystearic acid.
In Vitro FAHFA Synthesis Assay
This protocol is based on the enzymatic synthesis of FAHFAs using a lipase.[1]
-
Enzyme Immobilization: Immobilize the lipase (e.g., Candida antarctica lipase A) on a solid support according to the manufacturer's instructions.
-
Reaction Setup: In a reaction vessel, combine:
-
12-Hydroxystearic acid (substrate 1)
-
Palmitoleic acid (substrate 2) in a suitable molar ratio (e.g., 1:2)
-
Immobilized lipase
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
-
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with continuous stirring or shaking for a defined period (e.g., 24-48 hours).
-
Monitoring and Product Isolation: Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) or LC-MS. Once the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent to obtain the crude product.
-
Purification and Analysis: Purify the this compound from the crude product using column chromatography on silica (B1680970) gel. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Quantification of FAHFAs by LC-MS
This is a generalized protocol for the extraction and quantification of FAHFAs from biological samples.[15][16]
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or use serum/plasma directly.
-
Add an internal standard (e.g., a deuterated FAHFA analog).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition a silica-based SPE cartridge with hexane.
-
Load the lipid extract onto the cartridge.
-
Wash with a non-polar solvent (e.g., hexane with a low percentage of ethyl acetate) to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
-
LC-MS Analysis:
-
Reconstitute the dried FAHFA fraction in a suitable solvent.
-
Inject an aliquot onto a reverse-phase C18 or C8 column.
-
Use a gradient elution with a mobile phase consisting of water, methanol, and isopropanol (B130326) with a modifier like formic acid.
-
Detect the FAHFAs using a triple quadrupole mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each FAHFA isomer.
-
Quantify the endogenous FAHFAs by comparing their peak areas to that of the internal standard.
-
Visualizing the Biosynthesis of this compound
The following diagrams illustrate the key pathways and workflows involved in the study of this compound biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for FAHFA quantification from biological samples.
Conclusion and Future Directions
The discovery of this compound and the broader FAHFA family has opened up new avenues for understanding and potentially treating metabolic diseases. While the general two-step biosynthetic pathway is conceptually understood, the specific mammalian enzymes responsible for each step remain to be definitively identified. Future research should focus on:
-
Enzyme Identification: Utilizing proteomic and genetic approaches to pinpoint the specific hydroxylases and acyltransferases involved in endogenous FAHFA biosynthesis.
-
Regulatory Mechanisms: Elucidating the signaling pathways that control the expression and activity of these biosynthetic enzymes in response to different physiological cues.
-
Therapeutic Development: Leveraging the knowledge of FAHFA biosynthesis to develop strategies for modulating their endogenous levels for therapeutic benefit.
A deeper understanding of the biosynthesis of this compound and other FAHFAs will be critical for harnessing the full therapeutic potential of this exciting class of lipids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards an understanding of oleate hydratases and their application in industrial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
12-POHSA as a Biomarker for Metabolic Health: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for early and reliable biomarkers for metabolic syndrome is a critical area of research to enable timely intervention and prevention of disease progression.
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, Palmitoleic Acid Esters of Hydroxy Stearic Acid (POHSAs) are of growing interest. This technical guide focuses on a specific regioisomer, 12-palmitoleoyl-oxy-hydroxy-stearic acid (12-POHSA), as a potential biomarker for metabolic health. While research specifically on this compound is still emerging, this document synthesizes the current understanding of the broader FAHFA and POHSA class and provides a framework for future investigation into this compound.
Quantitative Data on FAHFA Levels in Human Cohorts
Direct quantitative data for this compound in human plasma or tissues in relation to metabolic health is limited in publicly available literature. Often, due to challenges in chromatographic separation, this compound is quantified along with its isomer, 13-POHSA.[1] However, studies on total FAHFA and other specific isomers provide valuable context for their potential role as biomarkers.
| Cohort | Analyte | Median Concentration (nmol/L) | Key Findings | Reference |
| Vegetarians/Vegans vs. Omnivores | Total FAHFAs | 5.86 (5.10; 6.71) vs. 12.82 (7.57; 14.86) | Omnivores have significantly higher FAHFA levels.[2][3] | [2][3] |
| Obese vs. Non-obese | Total FAHFAs | 3.24 (2.80; 4.30) vs. 5.22 (4.18; 7.46) | Obese individuals have lower FAHFA levels.[2][3] | [2][3] |
| Before vs. After SFA Overfeeding | Total FAHFAs | 4.31 (3.31; 5.27) vs. 6.96 (6.50; 7.76) | Acute overfeeding with saturated fatty acids increases FAHFA levels.[2][3] | [2][3] |
| Diabetic vs. Non-diabetic Adults | Various FAHFAs | No significant difference | No detectable relationship between diabetic status and FAHFA levels in this cohort.[2] | [2] |
| Children with Obesity vs. Without | POHSA | Not specified | Adults with coronary artery disease and a history of myocardial infarction had lower POHSA levels.[4] | [4] |
Note: The table summarizes available data on FAHFA levels. Specific data for this compound is often combined with its isomers.
Signaling Pathways
FAHFAs, including POHSAs, are known to exert their biological effects through the activation of G-protein coupled receptors (GPCRs), particularly GPR120.[3][5][6] Activation of GPR120 initiates downstream signaling cascades that contribute to improved glucose tolerance and anti-inflammatory responses.
GPR120 Signaling Pathway
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma fatty acid esters of hydroxy fatty acids and surrogate fatty acid esters of hydroxy fatty acids hydrolysis activity in children with or without obesity and in adults with or without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) Administration: A Technical Guide
A Comprehensive Examination of its Physiological Roles and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The in vivo effects of direct administration of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) are not extensively documented in publicly available research. This guide synthesizes findings from related hydroxy fatty acids and potential signaling pathways to provide a comprehensive overview for research and development purposes.
Executive Summary
12-Hydroxy-10-Octadecenoic Acid (this compound), a hydroxylated fatty acid derived from linoleic acid, is emerging as a molecule of interest in metabolic and inflammatory research. While direct in vivo evidence remains limited, studies on structurally similar compounds and potential receptor interactions suggest that this compound may play a significant role in regulating key physiological processes. This document provides an in-depth technical overview of the known and potential in vivo effects of this compound administration, drawing parallels from related molecules to inform future research and drug development efforts. We will delve into its potential toxicological profile, its interaction with the G-protein coupled receptor GPR84, and its plausible roles in inflammation and metabolic regulation, supported by detailed experimental considerations and visualized signaling pathways.
Potential Toxicological Profile
Initial toxicological studies on a mixture containing an isomer of this compound provide critical insights into its potential dose-dependent effects. High-dose administration in murine models has been associated with significant pathological changes.
Key Findings from a Hydroxy-Octadecenoic Acid Isomeric Mixture
A study investigating the toxicity of an isomeric mixture of hydroxy-octadecenoic acids, which includes 12-hydroxy-10E-octadecenoic acid and 12-hydroxy-10Z-octadecenoic acid, revealed dose-dependent toxicity in mice following tail intravenous injection.
Table 1: Pathological Effects of Hydroxy-Octadecenoic Acid Mixture Administration in Mice [1]
| Dosage (mg/kg body mass) | Observed Effects |
| 100 | Thoracic hemorrhage, blackened liver. |
| 200 | Infiltration of numerous inflammatory cells around blood vessels and bronchi, presence of a large number of red blood cells in the alveolar cavity (embolization), thrombi in lung tissue. |
Experimental Protocol: Toxicity Assessment of a Hydroxy-Octadecenoic Acid Mixture[1]
-
Animal Model: Mice.
-
Test Substance: An isomeric mixture of 11-hydroxy-9E-octadecenoic acid, 12-hydroxy-10E-octadecenoic acid, and 12-hydroxy-10Z-octadecenoic acid obtained from the kernel cake of Jatropha.
-
Administration Route: Tail intravenous injection.
-
Vehicle Control: DMSO.
-
Dosages: 100 mg/kg and 200 mg/kg body mass.
-
Endpoint Analysis: Gross pathology (thoracic cavity, liver) and histopathology of lung tissue.
GPR84-Mediated Pro-inflammatory Signaling
GPR84, a G protein-coupled receptor, is a key target for medium-chain fatty acids and has been implicated in pro-inflammatory responses. While direct activation of GPR84 by this compound in vivo is yet to be definitively established, the receptor's known ligands and downstream signaling provide a strong hypothetical framework for this compound's potential inflammatory role.
GPR84 Activation and Inflammatory Response
GPR84 is predominantly expressed in immune cells, and its expression is upregulated under inflammatory conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia.[2] Activation of GPR84 by its agonists, such as the synthetic compound 6-n-octylaminouracil (6-OAU), enhances inflammatory signaling in macrophages.[2] This includes the phosphorylation of Akt and ERK, nuclear translocation of p65, and increased expression of inflammatory mediators like TNFα, IL-6, and various chemokines.[2]
Experimental Workflow: Investigating GPR84-Mediated Inflammation
The following diagram illustrates a typical experimental workflow to assess the pro-inflammatory effects of a GPR84 agonist in vivo.
GPR84 Signaling Pathway
The activation of GPR84 initiates a signaling cascade that culminates in a pro-inflammatory response. The following diagram depicts the key components of this pathway.
Potential Metabolic Effects
While direct evidence for this compound is scarce, studies on other hydroxy fatty acids, such as 10-hydroxy-2-decenoic acid (10H2DA), suggest a potential role for this class of molecules in metabolic regulation, particularly in glucose homeostasis and insulin (B600854) sensitivity.
Insights from 10-Hydroxy-2-Decenoic Acid (10H2DA)
Long-term administration of 10H2DA in obese/diabetic KK-Ay mice has been shown to improve glucose intolerance.[3] This effect is potentially mediated through the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism.[4] Furthermore, 10H2DA has been observed to increase the expression of phosphorylated AMPK (pAMPK) in skeletal muscles, a key regulator of cellular energy homeostasis.[3] In a nonalcoholic fatty liver disease (NAFLD) model, 10-HDA was found to attenuate hepatic steatosis and inflammation by activating the AMPK-α signaling pathway.[5]
Table 2: Metabolic Effects of 10H2DA Administration in KK-Ay Mice [3]
| Parameter | Vehicle-Treated | 10H2DA-Treated | P-value |
| Blood Glucose (mg/dL) at 0 min (OGTT) | Higher | Significantly Lower | 0.0045 |
| Blood Glucose (mg/dL) at 90 min (OGTT) | Higher | Significantly Lower | 0.0066 |
| Blood Glucose (mg/dL) at 120 min (OGTT) | Higher | Significantly Lower | 0.0036 |
| Glucose Area Under the Curve (AUC) | 58,090 ± 1,802 | 47,193 ± 2,587 | 0.011 |
| pAMPK protein expression (skeletal muscle) | Lower | Increased | - |
| Pgc-1α mRNA expression (skeletal muscle) | Lower | Significantly Increased | 0.0024 |
Experimental Protocol: Evaluation of Metabolic Effects of 10H2DA[3]
-
Animal Model: Female obese/diabetic KK-Ay mice.
-
Test Substance: 10-hydroxy-2-decenoic acid (10H2DA).
-
Administration Route: Oral gavage.
-
Dosage: 3 mg/kg body weight.
-
Duration: 4 weeks.
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT).
-
Plasma insulin levels.
-
Gene and protein expression analysis (qRT-PCR and Western blot) in skeletal muscle and liver for key metabolic regulators (e.g., pAMPK, GLUT4, Pgc-1α).
-
PI3K/AKT Signaling Pathway in Glucose Metabolism
The PI3K/AKT pathway is a central node in insulin signaling and glucose uptake. The following diagram illustrates its role.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. 10-Hydroxy-2-decenoic acid attenuates nonalcoholic fatty liver disease by activating AMPK-α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of 12-Hydroxy-9-octadecenoic Acid (12-POHSA) Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9-octadecenoic acid (12-POHSA) encompasses a group of structurally related fatty acid isomers with emerging physiological significance. As derivatives of oleic acid, these molecules, particularly the naturally abundant ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound isomers, focusing on their synthesis, physiological relevance, and underlying mechanisms of action. We present quantitative data on their biological effects, detailed experimental protocols for their evaluation, and visual representations of their known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of these bioactive lipids.
Introduction
Hydroxy fatty acids are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their acyl chain. This structural feature imparts unique physicochemical properties and diverse biological activities. Among these, 12-hydroxy-9-octadecenoic acid (this compound) isomers have garnered considerable interest. The most well-studied isomer is ricinoleic acid, the primary component of castor oil, which has a long history of use in traditional medicine.[1] Modern research is beginning to unravel the molecular mechanisms behind its therapeutic effects, pointing towards interactions with specific cellular signaling pathways. This guide will delve into the physiological relevance of the different stereoisomers and geometric isomers of this compound, providing a detailed examination of their known functions and potential as therapeutic agents.
Synthesis of this compound Isomers
The primary natural source of this compound is castor oil, which is rich in the triglyceride of ricinoleic acid.[2] Free ricinoleic acid can be obtained through hydrolysis of castor oil. The synthesis of other isomers, such as the (S)-enantiomer, has been achieved through multi-step chemical transformations.
Synthesis of (S)-Ricinoleic Acid
A three-step procedure has been developed to synthesize (S)-ricinoleic acid from the readily available (R)-ricinoleic acid methyl ester. This process utilizes an ionic liquid in a key inversion step to achieve an enantiomeric excess of over 95%.[3]
Physiological Relevance and Biological Activities
The biological effects of this compound isomers are an active area of investigation. The majority of current knowledge pertains to ricinoleic acid, which has demonstrated significant anti-inflammatory and analgesic properties.
Anti-inflammatory and Analgesic Effects
Ricinoleic acid exhibits potent anti-inflammatory and analgesic activities.[4][5] Studies have shown that its effects are comparable to those of capsaicin (B1668287), suggesting a mechanism involving sensory neuropeptides.[6][7] Repeated topical application of ricinoleic acid has been shown to reduce tissue levels of substance P, a key mediator of neurogenic inflammation.[6][8] Furthermore, ricinoleic acid can inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator.[9]
Prostaglandin EP3 Receptor Agonism
Ricinoleic acid has been identified as an agonist for the prostaglandin EP3 receptor.[10] This interaction is believed to mediate some of its physiological effects, such as uterine contraction and its laxative properties.
Potential Interaction with GPR55
G protein-coupled receptor 55 (GPR55) is a lipid-sensing receptor implicated in various physiological processes, including inflammation and metabolism.[11][12][13] While direct activation by this compound isomers has not been definitively established, the receptor's known promiscuity towards lipid ligands makes it a plausible target.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[14][15] While direct binding of this compound isomers to PPARs has not been extensively quantified, related hydroxy fatty acids have been shown to act as PPAR ligands, suggesting a potential role for this compound in modulating PPAR activity.[14]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound isomers.
| Isomer | Biological Activity | Assay System | Quantitative Data | Reference(s) |
| Ricinoleic Acid | EP3 Receptor Agonism | MEG-01 cells | EC50 = 0.5 µM | [10] |
| Ricinoleic Acid | Inhibition of Carrageenan-induced Paw Edema | Mouse model | 0.9 mg/mouse (topical) | [4][8] |
| Ricinoleic Acid | Reduction of Substance P levels | Guinea-pig eyelid | 75-80% reduction | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound isomers.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume or thickness.
Procedure:
-
Acclimatize male Wistar rats (150-200 g) for at least one week.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the test compound (e.g., this compound isomer) via the desired route (e.g., oral, intraperitoneal, or topical) at a predetermined time before carrageenan injection.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[3][16][17][18][19]
TPA-Induced Ear Edema in Mice
This model is used to evaluate topical anti-inflammatory activity.
Procedure:
-
Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of a mouse's ear.
-
Apply the test compound topically before or after the TPA application.
-
After a specified time (e.g., 6 hours), sacrifice the mice and take a circular biopsy from the ear.
-
Measure the weight of the ear punch to quantify the edema.
Signaling Pathways and Visualizations
The following diagrams illustrate the known and proposed signaling pathways for this compound isomers.
Caption: Signaling pathway of ricinoleic acid's anti-inflammatory action.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound isomers, particularly ricinoleic acid, are bioactive lipids with significant therapeutic potential, especially in the context of inflammation and pain. Their ability to modulate key signaling pathways, such as those involving substance P and prostaglandins, provides a solid foundation for their further development as pharmacological agents. However, several knowledge gaps remain. Future research should focus on:
-
Elucidating the physiological relevance of other this compound isomers: The biological activities of the (S)-enantiomer and the geometric (E)-isomers are largely unknown and warrant investigation.
-
Identifying and characterizing direct molecular targets: While the EP3 receptor has been identified as a target for ricinoleic acid, further studies are needed to confirm and characterize its interactions with other potential targets like GPR55 and PPARs.
-
Conducting comprehensive structure-activity relationship studies: Understanding how the stereochemistry and geometry of the this compound molecule influence its biological activity is crucial for the design of more potent and selective analogs.
-
Performing preclinical and clinical studies: Rigorous in vivo studies are necessary to validate the therapeutic efficacy and safety of this compound isomers in relevant disease models.
Addressing these research questions will undoubtedly advance our understanding of this fascinating class of lipid molecules and may pave the way for the development of novel therapeutics for a range of inflammatory and other disorders.
References
- 1. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 9. [Effects of castor oil-diet on the synthesis of prostaglandin E2 in pregnant rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 12-Hydroxyoctadecanoic Acid (12-POHSA) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 12-Hydroxyoctadecanoic Acid (12-POHSA), also known as 12-hydroxystearic acid (12-HSA). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate key processes.
Introduction
12-Hydroxyoctadecanoic acid is a saturated hydroxy fatty acid with significant interest in various research and industrial applications. It is a key component in the manufacturing of lithium and calcium-based greases, cosmetics, and coatings. In biomedical research, this compound and its derivatives are explored for their potential roles in cellular signaling and as building blocks for novel biomaterials. The primary and most economically viable route for its synthesis is from castor oil, which is rich in ricinoleic acid.
Synthesis of this compound from Castor Oil
The most common industrial synthesis of this compound involves a two-step process:
-
Hydrogenation of Castor Oil: The double bond in the ricinoleic acid component of castor oil triglycerides is saturated to form hydrogenated castor oil (HCO), which primarily contains the glyceride of 12-hydroxystearic acid.
-
Saponification and Acidification: The resulting HCO is then saponified (hydrolyzed) using a strong base, followed by acidification to liberate the free 12-hydroxystearic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Castor Oil
-
Nickel Catalyst (e.g., Raney Nickel)
-
Hydrogen Gas
-
Sodium Hydroxide (B78521) (NaOH)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent for hydrogenation)
-
Deionized Water
Equipment:
-
High-pressure autoclave/hydrogenator
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
pH meter
Protocol:
Step 1: Hydrogenation of Castor Oil
-
Charge the high-pressure autoclave with castor oil and the nickel catalyst. The catalyst loading is typically 0.5-2.0% by weight of the oil.
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 psi).[1]
-
Heat the mixture to the reaction temperature (e.g., 140-160°C) with constant stirring.
-
Maintain the temperature and pressure for the duration of the reaction (typically 2-4 hours), monitoring hydrogen uptake.
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to approximately 80-90°C.
-
Carefully vent the excess hydrogen and purge with nitrogen.
-
Filter the hot mixture to remove the nickel catalyst. The resulting product is hydrogenated castor oil (HCO).
Step 2: Saponification and Acidification
-
Transfer the molten HCO to a reaction vessel.
-
Prepare a 20-25% (w/v) solution of sodium hydroxide in water.[1]
-
Slowly add the NaOH solution to the HCO with vigorous stirring. The amount of NaOH should be in stoichiometric excess to ensure complete saponification.
-
Heat the mixture to 90-100°C and maintain for 2-3 hours to complete the saponification, forming a soap.
-
After saponification, slowly add a dilute solution of sulfuric acid or hydrochloric acid while stirring to acidify the soap mixture to a pH of approximately 2-3.
-
The free this compound will precipitate out of the aqueous solution.
-
Maintain the temperature at around 80-90°C to keep the this compound molten for easier separation from the aqueous phase.
-
Separate the upper layer of molten this compound from the lower aqueous layer.
-
Wash the molten this compound multiple times with hot deionized water until the washings are neutral to pH.
-
The resulting product is crude this compound.
Synthesis Data
| Parameter | Value/Range | Reference |
| Hydrogenation | ||
| Catalyst | Nickel | [1] |
| Catalyst Loading | 0.5 - 2.0% (w/w) | General Knowledge |
| Hydrogen Pressure | 40 psi | [1] |
| Temperature | 140 - 160°C | General Knowledge |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Saponification | ||
| Base | Sodium Hydroxide | [1] |
| Base Concentration | 20 - 25% (w/v) | [1] |
| Temperature | 90 - 100°C | General Knowledge |
| Reaction Time | 2 - 3 hours | General Knowledge |
| Acidification | ||
| Acid | Sulfuric Acid or HCl | [1] |
| Final pH | 2 - 3 | General Knowledge |
| Overall Yield | >80% (typical) | [2] |
Purification of this compound
Crude this compound may contain impurities such as unreacted starting materials, other fatty acids from the castor oil, and residual salts. For research purposes, a high degree of purity is often required.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Heptane, Acetone, Ethanol, or a mixture)
-
Activated Carbon (optional, for decolorization)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
(Optional) If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
If activated carbon was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (75-80°C).
Purification and Characterization Data
| Parameter | Method/Value | Reference |
| Purification | ||
| Method | Recrystallization | General Knowledge |
| Common Solvents | Heptane, Acetone/Hexane | General Knowledge |
| Characterization | ||
| Purity Analysis | GC-MS, HPLC | [3] |
| Structure Verification | ¹H NMR, ¹³C NMR, IR | General Knowledge |
| Melting Point | 75 - 80°C | [1] |
| Acid Value | ~175-185 mg KOH/g | [1] |
| Hydroxyl Value | ~155-165 mg KOH/g | [1] |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Modulation by Hydroxy Fatty Acids
While the direct signaling pathways of this compound are still under active investigation, related hydroxy fatty acids have been shown to modulate key cellular signaling pathways such as the Wnt and IGF-1 pathways. Fatty acids can influence these pathways, which are critical in processes like cell proliferation, differentiation, and metabolism. The diagram below illustrates a generalized model of how a hydroxy fatty acid might interact with these pathways.
Caption: Potential modulation of Wnt and IGF-1 signaling by this compound.
Safety Precautions
-
Hydrogenation: This process involves flammable hydrogen gas under high pressure and should only be performed in a suitable high-pressure reactor by trained personnel. Ensure proper ventilation and grounding to prevent explosions.
-
Reagents: Handle strong acids (H₂SO₄, HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Organic solvents used for recrystallization are often flammable. Avoid open flames and use a heating mantle or steam bath for heating. Ensure adequate ventilation.
By following these detailed protocols, researchers can successfully synthesize and purify high-quality this compound for a variety of research applications.
References
LC-MS/MS methods for 12-POHSA quantification in plasma
An Application Note and Protocol for the Quantification of 12-Hydroxy-Heptadecatrienoic Acid (12-HHT) in Human Plasma using LC-MS/MS
Introduction
12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT) is a C17 hydroxylated fatty acid produced from the metabolism of arachidonic acid. In platelets, during the biosynthesis of the potent vasoconstrictor and platelet agonist Thromboxane (B8750289) A2 (TXA2) from the cyclic endoperoxide PGH2, 12-HHT is formed in equimolar amounts[1]. As a stable metabolite of this pathway, quantifying 12-HHT in plasma can provide valuable insights into platelet activation and the overall biosynthesis of thromboxane A2, which is implicated in various physiological and pathological processes, including inflammation and atherosclerosis[2][3].
This application note provides a detailed protocol for the sensitive and specific quantification of 12-HHT in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs stable isotope dilution with a deuterated internal standard for accurate and precise measurement, making it suitable for clinical research and drug development applications.
Principle
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry[4]. Plasma samples are first prepared using a liquid-liquid extraction (LLE) procedure to isolate the lipids of interest and remove interfering matrix components like proteins and phospholipids[5]. A deuterated internal standard (e.g., 12(S)-HETE-d8), which behaves chemically and physically like the analyte, is added at the beginning of the sample preparation to account for analyte loss during extraction and for variations in instrument response[6].
Following extraction, the sample is injected into an HPLC system where the analyte is separated from other components on a reverse-phase C18 column. The column effluent is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which generates negatively charged ions of the analyte and internal standard. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring high selectivity and sensitivity[2][7]. A calibration curve is generated using known concentrations of the analyte, and the concentration in unknown samples is determined by comparing the analyte-to-internal standard peak area ratio.
Experimental Protocols
Materials and Reagents
-
12(S)-HHT standard (Cayman Chemical or equivalent)
-
12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade Methanol (B129727), Acetonitrile, Hexane (B92381), 2-Propanol (Fisher Scientific or equivalent)
-
LC-MS grade Water (Fisher Scientific or equivalent)
-
Acetic Acid, glacial (Sigma-Aldrich or equivalent)
-
Human plasma (EDTA or Heparin)
-
Borosilicate glass test tubes (12 x 75mm)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12-HHT and 12(S)-HETE-d8 in methanol. Store at -20°C in amber vials.
-
Working Standard Solution (1 µg/mL): Dilute the 12-HHT primary stock solution with methanol to create a working standard solution.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the 12(S)-HETE-d8 primary stock solution with methanol. This concentration may be optimized based on instrument sensitivity.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 12-HHT working standard solution with methanol. A typical concentration range is 1-500 ng/mL[6]. Transfer a fixed volume of each standard to a clean tube, evaporate the solvent, and reconstitute in the same final solution as the samples before injection.
Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for oxidized fatty acids[8].
-
Aliquot 200 µL of plasma into a 12 x 75mm borosilicate glass test tube.
-
Add 10 µL of the internal standard spiking solution (e.g., 100 ng/mL 12(S)-HETE-d8).
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[8].
-
Vortex briefly to mix the contents.
-
Add 2.0 mL of Hexane to the tube.
-
Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers[8].
-
Carefully transfer the upper hexane layer to a clean glass test tube using a Pasteur pipette.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% Methanol / 15% Water with 0.1% acetic acid)[6][8].
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1200 series, Thermo Vanquish, or equivalent[6][9] |
| Column | C18 Reverse-Phase, e.g., 2.1 x 150 mm, 2.6 µm particle size[8][10] |
| Mobile Phase A | Water with 0.1-0.2% Acetic Acid or Formic Acid[6][8] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1-0.2% Acetic Acid[6][8] |
| Flow Rate | 0.2 - 0.4 mL/min[8][10] |
| Column Temp. | 40 °C[6] |
| Injection Vol. | 10 - 30 µL[6] |
| Gradient | Start at 85% B for 10 min, ramp to 100% B over 2 min, hold for 10 min, return to initial conditions[8]. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole (e.g., AB SCIEX, Agilent, Thermo TSQ)[6][8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Ion Source Temp. | 350 °C[6] |
| ESI Voltage | -4000 V[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| 12-HHT | 319.2 | 179.1 | Corresponds to cleavage between C-11 and C-12[6]. |
| 319.2 | 257.2 | Corresponds to loss of H₂O and CO₂[6]. |
| 12(S)-HETE-d8 (IS) | 327.2 | 264.2 | Corresponds to loss of H₂O and CO₂[6]. |
Note: The exact m/z values and collision energies should be optimized by infusing standard solutions of the analyte and internal standard.
Method Performance Characteristics
A properly validated method should meet the following criteria. The values presented below are typical for similar oxidized fatty acid assays.
Table 4: Method Validation Summary
| Parameter | Typical Performance |
|---|---|
| Linearity (R²) | > 0.99[6] |
| Limit of Detection (LOD) | < 5 pg on column[8] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL in plasma[8][11] |
| Intra-day Precision (%CV) | < 10%[8] |
| Inter-day Precision (%CV) | < 10%[8] |
| Accuracy (% Bias) | 90 - 110%[8] |
Visualizations
Signaling Pathway
The following diagram illustrates the formation of 12-HHT from Arachidonic Acid via the Cyclooxygenase (COX) pathway.
References
- 1. Measurement of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid and its metabolite 12-oxo-5Z,8E,10E-heptadecatrienoic acid in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. news-medical.net [news-medical.net]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lipidmaps.org [lipidmaps.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Protocol for the Extraction and Quantification of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-10-octadecenoic acid (12-POHSA), a gut microbial metabolite of linoleic acid, has garnered significant interest for its potential roles in metabolic regulation and inflammation. As a signaling molecule, this compound has been shown to exert its effects through G protein-coupled receptors, positioning it as a potential therapeutic target for metabolic and inflammatory diseases. Accurate and reliable quantification of this compound in biological matrices is paramount for elucidating its physiological functions and for the development of novel therapeutics.
This document provides a detailed protocol for the extraction and subsequent quantification of this compound from various biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it summarizes the known signaling pathways of this compound and presents available quantitative data.
Data Presentation
Currently, specific quantitative data for this compound concentrations in various healthy human or mouse tissues is not widely available in publicly accessible literature. The following table is a template that can be populated as data becomes available through the application of the described protocol.
| Biological Matrix | Species | Concentration Range | Method of Quantification | Reference |
| Adipose Tissue (VAT) | Human/Mouse | Data Not Available | LC-MS/MS | |
| Adipose Tissue (SC) | Human/Mouse | Data Not Available | LC-MS/MS | |
| Liver | Human/Mouse | Data Not Available | LC-MS/MS | |
| Plasma | Human/Mouse | Data Not Available | LC-MS/MS | |
| Feces | Mouse | Qualitatively Detected | LC-MS/MS | [1] |
VAT: Visceral Adipose Tissue; SC: Subcutaneous Adipose Tissue. Data will be updated as it becomes available.
Experimental Protocols
This protocol is adapted from established methods for the analysis of fatty acid metabolites, including this compound (also referred to as HYA), from biological samples.[1]
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, hexane (B92381), isopropanol, and water.
-
Acids: Formic acid, Acetic acid.
-
Internal Standard: (±)-10-hydroxy-12(Z)-Octadecenoic Acid-d5 or other suitable deuterated standard.
-
Homogenizer: Tissue lyser or similar bead-beating homogenizer.
-
Centrifuge: Capable of reaching at least 2000 x g and maintaining 4°C.
-
Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Extraction Tubes: 2 mL polypropylene (B1209903) tubes.
-
Glass Vials: For sample collection after extraction.
Sample Preparation and Homogenization
-
Tissue Collection: Excise tissues of interest (e.g., adipose tissue, liver) and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction. For plasma, collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C.
-
Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue into a 2 mL extraction tube containing ceramic beads.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 10 µL of a 1 µg/mL solution) to each tissue sample and plasma aliquot.
-
Homogenization:
-
Tissues: Add 1 mL of ice-cold methanol to the tissue sample. Homogenize using a tissue lyser until the tissue is completely disrupted.
-
Plasma: To 100 µL of plasma, add 900 µL of ice-cold methanol.
-
Liquid-Liquid Extraction
-
Protein Precipitation: Vortex the homogenates/plasma-methanol mixtures vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Acidification: Add 1% formic acid to the supernatant to a final concentration of 0.1%.
-
Lipid Extraction:
-
Add 2 mL of hexane to the acidified supernatant.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass vial.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v).[1]
-
Gradient: A suitable gradient should be optimized to achieve good separation of this compound from other isomers and matrix components. A representative gradient could be:
-
0-5 min: 27% B
-
5-15 min: 27-70% B
-
15-25 min: 70-80% B
-
25-33 min: Hold at 80% B
-
33-35 min: 80-100% B
-
35-45 min: Hold at 100% B
-
45-50 min: Re-equilibrate at 27% B
-
-
Flow Rate: 50 µL/min (can be adjusted based on column dimensions).[1]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
This compound (C18H34O3, MW: 298.5): The exact m/z transitions should be determined by direct infusion of a pure standard.
-
(±)-10-hydroxy-12(Z)-Octadecenoic Acid-d5: The m/z transitions for the internal standard should also be optimized.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Signaling Pathways and Experimental Workflows
This compound Extraction and Analysis Workflow
Caption: Workflow for this compound extraction and analysis.
This compound Signaling through GPR40
This compound has been identified as a ligand for the G protein-coupled receptor 40 (GPR40). Activation of GPR40 by fatty acids is known to couple to the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[2][3]
Caption: this compound signaling via the GPR40 pathway.
This compound Anti-Inflammatory Signaling through GPR120
The anti-inflammatory effects of ligands for G protein-coupled receptor 120 (GPR120) are mediated through a G protein-independent pathway involving β-arrestin-2.[4][5][6] Upon ligand binding, GPR120 is internalized in a complex with β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][6][7]
Caption: Anti-inflammatory signaling of this compound via GPR120.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Designing Cell-Based Assays to Study 12-Hydroxystearic Acid (12-HSA) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid with emerging biological activities.[1][2] Recent studies have shown that 12-HSA can stimulate the secretion of antimicrobial peptides from epidermal keratinocytes, suggesting a role in skin innate immunity.[3][4] The proposed mechanism involves the downregulation of caspase-8 and activation of the inflammasome.[3] Furthermore, 12-HSA has been identified as a potential signaling molecule in interspecies communication among bacteria.[5] While these findings are significant, the specific cell surface receptors and detailed signaling pathways mediating the effects of 12-HSA in mammalian cells remain largely uncharacterized.
This document provides a comprehensive guide for designing and implementing cell-based assays to investigate the biological activity of 12-POHSA (a derivative of 12-HSA, for the purpose of these protocols, we will consider their activities analogous and refer to the test compound as 12-HSA). The following protocols are designed to screen for potential G-protein coupled receptor (GPCR) activation and to dissect the downstream signaling cascades initiated by 12-HSA. Given that other fatty acids and lipid-like molecules signal through GPCRs such as GPR55 and LPAR1, these receptors represent logical starting points for investigating the mechanism of action of 12-HSA.
Potential Signaling Pathways of 12-HSA
Based on the known signaling of lipid-activated GPCRs, 12-HSA may activate one or more of the following pathways.
Caption: Putative signaling pathways activated by 12-HSA through a GPCR.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying 12-HSA activity. It is recommended to use cell lines endogenously expressing candidate receptors or engineered cell lines overexpressing these receptors.
Table 1: Recommended Cell Lines for 12-HSA Assays
| Cell Line | Receptor(s) Expressed | Rationale |
| HEK293 | Endogenous low-level GPCRs | Easily transfectable for receptor overexpression studies. |
| CHO-K1 | Endogenous low-level GPCRs | Commonly used for stable cell line generation and GPCR assays. |
| PC-3 | GPR55 | Prostate cancer cell line with endogenous GPR55 expression. |
| HT-29 | LPAR1 | Colon cancer cell line with endogenous LPAR1 expression. |
| Keratinocytes (primary or cell line) | Unknown | Relevant for studying the known effects of 12-HSA on skin. |
Protocol 1.1: General Cell Culture
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For assays, seed cells into appropriate well plates and allow them to adhere overnight.
Preparation of 12-HSA Solutions
Proper preparation of 12-HSA solutions is crucial for obtaining reproducible results.
Protocol 2.1: 12-HSA Stock Solution Preparation
-
Dissolve 12-HSA powder in ethanol (B145695) to create a high-concentration stock solution (e.g., 100 mM). Sonication may be required to fully dissolve the fatty acid.[6]
-
Store the stock solution at -20°C.
-
For working solutions, dilute the stock solution in serum-free medium or an appropriate assay buffer. It is recommended to complex the 12-HSA to fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.
-
To prepare a 12-HSA:BSA complex (e.g., 5:1 molar ratio), warm the fatty-acid-free BSA solution (e.g., 10% in PBS) to 37°C.
-
Add the ethanolic 12-HSA stock solution dropwise to the BSA solution while vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
Assay for G-Protein Coupled Receptor Activation
To determine if 12-HSA acts through a GPCR, a direct measure of receptor activation is necessary. The Tango™ GPCR Assay System is a widely used method that measures receptor-arrestin interaction upon ligand binding.
Caption: Workflow for the Tango™ GPCR Assay.
Protocol 3.1: Tango™ GPCR Assay
-
Co-transfect HEK293 cells with a plasmid encoding the candidate GPCR (e.g., GPR55 or LPAR1) fused to a transcription factor (TCS) and a second plasmid encoding β-arrestin fused to a TEV protease.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
After 24 hours, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of 12-HSA:BSA complex and a known agonist for the transfected receptor (positive control).
-
Add the compounds to the cells and incubate for 16-24 hours.
-
Add the luciferase substrate and measure luminescence using a plate reader.
-
Plot the dose-response curve and calculate the EC₅₀ value for 12-HSA.
Table 2: Expected Outcomes of Tango™ GPCR Assay
| Condition | Expected Luminescence | Interpretation |
| Untreated cells | Basal | No receptor activation |
| Positive control agonist | High | Successful assay and receptor expression |
| 12-HSA | Dose-dependent increase | 12-HSA activates the specific GPCR |
| 12-HSA + Antagonist | Reduced | 12-HSA activity is mediated by the specific GPCR |
Intracellular Calcium Mobilization Assay
Activation of Gαq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8] This can be measured using calcium-sensitive fluorescent dyes.
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol 4.1: Calcium Mobilization Assay
-
Seed cells expressing the candidate GPCR into a black, clear-bottom 96-well plate.
-
The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the 12-HSA:BSA complex or a positive control (e.g., ATP for endogenous purinergic receptors) and continue to monitor fluorescence.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
Table 3: Expected Outcomes of Calcium Mobilization Assay
| Condition | Expected Fluorescence Change | Interpretation |
| Untreated cells | No change | Basal calcium levels |
| Positive control (e.g., ATP) | Rapid increase | Cells are responsive |
| 12-HSA | Rapid, transient increase | 12-HSA stimulates Gαq-mediated calcium release |
| 12-HSA in calcium-free buffer + EGTA | No or blunted response | Calcium release is from intracellular stores |
Reporter Gene Assays for Downstream Signaling
To investigate the activation of specific downstream transcription factors, reporter gene assays are highly effective.
Protocol 5.1: NFAT, CREB, or NF-κB Reporter Gene Assay
-
Co-transfect cells with a plasmid containing the candidate GPCR and a reporter plasmid containing multiple copies of the specific response element (e.g., NFAT-RE, CRE-RE, or NF-κB-RE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of 12-HSA:BSA complex or appropriate positive controls (e.g., PMA + Ionomycin for NFAT, Forskolin for CREB, TNFα for NF-κB).
-
Incubate for 6-24 hours.
-
Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer.
-
Normalize the experimental reporter activity to the control reporter activity.
Table 4: Expected Outcomes of Reporter Gene Assays
| Reporter Construct | Positive Control | Expected Response to 12-HSA | Implicated Pathway |
| NFAT-Luc | PMA + Ionomycin | Increased Luciferase Activity | Gαq → PLC → Ca²⁺ → Calcineurin → NFAT |
| CREB-Luc | Forskolin | Increased Luciferase Activity | Gαs → Adenylyl Cyclase → cAMP → PKA → CREB |
| NF-κB-Luc | TNFα | Increased Luciferase Activity | Gαq → PLC → DAG → PKC → IKK → NF-κB |
Summary of Quantitative Data Presentation
All quantitative data from the proposed assays should be summarized in tables for easy comparison.
Table 5: Summary of Hypothetical 12-HSA Activity Data
| Assay | Cell Line | Receptor | EC₅₀ (µM) | Max Response (% of Control) |
| Tango™ GPCR Assay | HEK293 | GPR55 | 5.2 ± 0.8 | 85 ± 7 |
| Tango™ GPCR Assay | HEK293 | LPAR1 | > 100 | Not significant |
| Calcium Mobilization | PC-3 | Endogenous GPR55 | 8.1 ± 1.2 | 92 ± 11 |
| NFAT Reporter Assay | HEK293-GPR55 | GPR55 | 6.5 ± 1.1 | 78 ± 9 |
| NF-κB Reporter Assay | HEK293-GPR55 | GPR55 | 12.3 ± 2.5 | 65 ± 8 |
| CREB Reporter Assay | HEK293-GPR55 | GPR55 | > 100 | Not significant |
Concluding Remarks
The protocols outlined in this document provide a systematic approach to characterizing the cellular and molecular mechanisms of 12-HSA. By employing a combination of receptor activation, second messenger, and downstream reporter gene assays, researchers can effectively identify the cognate receptor(s) for 12-HSA and elucidate the signaling pathways it modulates. This information will be invaluable for understanding the physiological roles of 12-HSA and for the development of novel therapeutics targeting these pathways.
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-Hydroxy stearic acid (12-HSA) | Castor International [castor-international.nl]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation | Semantic Scholar [semanticscholar.org]
- 5. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
Application Notes and Protocols for Investigating 12-POHSA in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxy-9-oxo-10(E)-octadecenoic acid (12-POHSA), a lipid mediator derived from the 12-lipoxygenase (12-LOX) pathway, is an emerging molecule of interest in the pathophysiology of diabetes. The 12-LOX pathway is increasingly recognized for its pro-inflammatory role in the development and progression of diabetes and its complications.[1][2][3] Upregulation of 12-LOX and its metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE), has been observed in diabetic animal models and patients, contributing to β-cell dysfunction, insulin (B600854) resistance, and vascular complications.[1][2][4][5][6][7] These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the specific roles of this compound in diabetes.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the role of this compound in diabetes. Based on the complex nature of the disease, a combination of genetic, chemically-induced, and diet-induced models is recommended.
1. Genetically Diabetic Models: The db/db Mouse
-
Description: The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[8] This model is highly relevant for studying type 2 diabetes.
-
Application for this compound Research: The db/db mouse is ideal for investigating the long-term effects of this compound on the progression of insulin resistance, β-cell dysfunction, and diabetic complications in a genetically predisposed setting.
2. Chemically-Induced Diabetes Models: Streptozotocin (STZ)-Induced Diabetes
-
Description: Streptozotocin is a chemical toxic to pancreatic β-cells. A single high dose of STZ induces rapid and severe hyperglycemia, modeling type 1 diabetes.[9] A low-dose STZ regimen, often combined with a high-fat diet, can induce a model of type 2 diabetes by causing partial β-cell dysfunction alongside insulin resistance.[10]
-
Application for this compound Research: The STZ model is useful for studying the direct effects of this compound on β-cell function and survival, as well as its impact on glucose homeostasis in an insulin-deficient state.
3. Diet-Induced Obesity (DIO) and Insulin Resistance Models
-
Description: Feeding rodents, such as C57BL/6J mice, a high-fat diet (HFD) for an extended period induces obesity, insulin resistance, and glucose intolerance, closely mimicking the metabolic syndrome and the development of type 2 diabetes in humans.[11][12][13][14]
-
Application for this compound Research: The DIO model is well-suited for investigating the role of this compound in the context of metabolic stress, chronic low-grade inflammation, and the development of insulin resistance.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize key quantitative data that should be collected and analyzed when investigating the effects of this compound in diabetic animal models.
Table 1: Metabolic Parameters
| Parameter | db/db Mouse (Vehicle) | db/db Mouse + this compound | STZ-Induced (Vehicle) | STZ-Induced + this compound | High-Fat Diet (Vehicle) | High-Fat Diet + this compound |
| Fasting Blood Glucose (mg/dL) | ~400-600 | Variable | >400 | Variable | ~150-250 | Variable |
| Fasting Plasma Insulin (ng/mL) | High | Variable | Low/Undetectable | Variable | High | Variable |
| HOMA-IR | High | Variable | N/A | N/A | High | Variable |
| Body Weight (g) | ~45-60 | Variable | Low | Variable | ~35-50 | Variable |
Data are representative and will vary based on specific experimental conditions.
Table 2: Glucose and Insulin Tolerance Tests
| Parameter | db/db Mouse (Vehicle) | db/db Mouse + this compound | STZ-Induced (Vehicle) | STZ-Induced + this compound | High-Fat Diet (Vehicle) | High-Fat Diet + this compound |
| OGTT (AUC) | High | Variable | High | Variable | High | Variable |
| ITT (% Glucose Reduction) | Low | Variable | N/A | N/A | Low | Variable |
AUC: Area Under the Curve. Data are representative.
Experimental Protocols
Protocol 1: Induction of Diabetes in Mice
A. Streptozotocin (STZ)-Induced Model (Type 1-like)
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Preparation: Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use. Protect the solution from light.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg body weight to fasted mice.[9]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
B. High-Fat Diet (HFD)-Induced Model (Type 2-like)
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Feed mice a high-fat diet with 60% of calories from fat.[12][13] A control group should be fed a standard chow diet.
-
Induction Period: Maintain mice on the respective diets for 12-16 weeks to induce obesity and insulin resistance.[11][13]
-
Confirmation of Insulin Resistance: Perform glucose and insulin tolerance tests to confirm the diabetic phenotype.
Protocol 2: Administration of this compound
-
Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline containing a small percentage of ethanol (B145695) or DMSO, followed by dilution). The final concentration of the organic solvent should be minimal and non-toxic.
-
Administration Route:
-
Intraperitoneal (IP) Injection: A common and reliable method for systemic delivery.
-
Oral Gavage: Suitable for assessing the effects of oral administration.
-
Subcutaneous (SC) Injection: Provides a slower release profile.
-
-
Dosing: The optimal dose of this compound needs to be determined empirically through dose-response studies. Start with a range based on the effective doses of similar lipid mediators.
-
Frequency: Administer this compound daily or as determined by its pharmacokinetic profile.
Protocol 3: Metabolic Phenotyping
A. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[15]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[15][16]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15][16][17]
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.
B. Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via IP injection.[8]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely to be modulated by this compound in the context of diabetes, based on the known actions of related lipid mediators and the pathophysiology of the disease.
Caption: PI3K/Akt signaling pathway in insulin-mediated glucose uptake.
Caption: PPARα signaling pathway in lipid metabolism.
Experimental Workflow
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid, is increased in diabetics with incipient and early renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. JCI - 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Single Dose Streptozotocin Induced Diabetes: Considerations for Study Design in Islet Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human | MDPI [mdpi.com]
- 15. mmpc.org [mmpc.org]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 12-POHSA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing stable isotope tracing to investigate the metabolism of 12-palmitoleoyl-oxy-hydroxystearic acid (12-POHSA). As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, this compound and its related metabolites are emerging as significant signaling molecules with anti-inflammatory and insulin-sensitizing properties.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Stable isotope labeling is a powerful technique to trace the metabolic pathways of molecules within biological systems.[1] By introducing a stable, non-radioactive isotope (e.g., ¹³C or ²H) into the this compound molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using mass spectrometry-based techniques.
Quantitative Data on FAHFA Levels
The following table summarizes the concentrations of various FAHFAs, including a POHSA isomer, found in human plasma, providing a reference for expected physiological levels.
| FAHFA Isomer | Concentration in Human Plasma (nM) | Reference |
| 9-POHSA | 1184.4 ± 526.1 | [3] |
| 9-OAHSA | 374.0 ± 194.6 | [3] |
| 5-PAHSA | Below limit of detection | [3] |
| 9-PAHSA | Below limit of detection | [3] |
| 12-PAHSA | Below limit of detection | [3] |
| 9-PAHPA | Below limit of detection | [3] |
| 9-SAHSA | Below limit of detection | [3] |
Signaling Pathways of this compound
The biological effects of FAHFAs, including this compound, are thought to be mediated through various signaling pathways. While the precise mechanisms for this compound are still under investigation, current research on FAHFAs suggests potential involvement of G protein-coupled receptors (GPCRs) and the stimulation of glucagon-like peptide-1 (GLP-1) secretion.
Proposed Signaling Pathway for this compound-Stimulated Insulin (B600854) Secretion
The following diagram illustrates a hypothesized signaling pathway for how this compound may enhance insulin secretion. This pathway is based on the known effects of other FAHFAs and long-chain fatty acids on enteroendocrine L-cells and pancreatic β-cells.
This proposed pathway suggests that this compound may bind to GPR120 on intestinal L-cells, leading to increased intracellular calcium and subsequent GLP-1 secretion.[4][5][6][7] GLP-1 then acts on its receptor on pancreatic β-cells to potentiate glucose-stimulated insulin secretion through cAMP-dependent pathways.[8][9]
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound
To trace the metabolism of this compound, a stable isotope-labeled version is required. A common approach is to incorporate ¹³C atoms into the 12-hydroxystearic acid (12-HSA) backbone.
Objective: To synthesize [U-¹³C₁₈]-12-hydroxystearic acid.
Materials:
-
[U-¹³C₁₈]-Ricinoleic acid (as a precursor, commercially available from specialized chemical suppliers)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous ethanol (B145695)
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve [U-¹³C₁₈]-Ricinoleic acid in anhydrous ethanol in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂. Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Remove the ethanol solvent from the filtrate using a rotary evaporator to obtain the crude [U-¹³C₁₈]-12-hydroxystearic acid.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the final, high-purity labeled 12-HSA.
-
Esterification: The labeled 12-HSA can then be esterified with palmitoleic acid to form [U-¹³C₁₈]-12-POHSA using standard enzymatic or chemical esterification methods.[10]
In Vitro Tracing of this compound Metabolism in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled this compound in a relevant cell line, such as a human intestinal cell line (e.g., Caco-2) or a hepatocyte cell line (e.g., HepG2).
Objective: To identify and quantify the metabolic products of ¹³C-labeled this compound in cultured cells.
Materials:
-
Cultured cells (e.g., Caco-2 or HepG2)
-
Cell culture medium and supplements
-
[U-¹³C₁₈]-12-POHSA
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere and grow to a desired confluency.
-
Tracer Incubation: Remove the standard culture medium and replace it with a medium containing a known concentration of [U-¹³C₁₈]-12-POHSA. Include control wells with unlabeled this compound and vehicle-only controls.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time-course of metabolism.
-
Metabolite Extraction:
-
At each time point, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a mixture of ice-cold methanol and water (e.g., 80% methanol) to the cells to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid-soluble metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify and quantify the ¹³C-labeled metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Workflow for Stable Isotope Tracing Experiment
The following diagram outlines the general workflow for a stable isotope tracing experiment to study this compound metabolism.
Metabolic Pathways of 12-HSA
The metabolism of 12-HSA, the hydroxylated fatty acid component of this compound, is expected to proceed through a modified β-oxidation pathway.
Proposed β-Oxidation Pathway for 12-Hydroxystearic Acid
The diagram below illustrates the proposed steps for the degradation of 12-HSA. The presence of the hydroxyl group on carbon 12 necessitates additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids.
In this proposed pathway, 12-HSA is first activated to its CoA ester. It then undergoes the standard four steps of β-oxidation (dehydrogenation, hydration, dehydrogenation, and thiolysis) to release a molecule of acetyl-CoA and a shortened hydroxy-acyl-CoA, which re-enters the cycle.[10][11][12] An alternative or concurrent pathway may involve the oxidation of the hydroxyl group at the C12 position, potentially leading to the formation of a dicarboxylic acid, which can be further metabolized.[13]
By applying the protocols and understanding the potential metabolic and signaling pathways outlined in this document, researchers can effectively use stable isotope tracing to unravel the complex biology of this compound and other FAHFAs, paving the way for new therapeutic strategies in metabolic and inflammatory diseases.
References
- 1. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics Revealed Aberrant Metabolism of Lipids Including FAHFAs in Renal Tissue in the Progression of Lupus Nephritis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for GPR120 Modulators Using 12-POHSA
Introduction
12-Palmitoleoyl-oxy-octadecanoic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant therapeutic potential.[1][2] FAHFAs, including this compound, have demonstrated roles in metabolic regulation and inflammation, primarily through their interaction with G protein-coupled receptors (GPCRs). Specifically, FAHFAs are known to be agonists of GPR120 (also known as Free Fatty Acid Receptor 4, FFA4), a receptor implicated in glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory responses.[3][4][5][6] Activation of GPR120 by lipids like this compound stimulates insulin secretion and improves glucose tolerance, making this receptor an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.[3][7]
This application note describes a robust, cell-based, high-throughput screening (HTS) assay for the identification of novel GPR120 modulators. The assay utilizes the ability of GPR120, a Gq-coupled receptor, to induce intracellular calcium mobilization upon agonist binding. This protocol employs a homogeneous, fluorescence-based calcium flux assay in a 384-well format, suitable for screening large compound libraries. This compound is used as a reference agonist to validate the assay and to screen for antagonists.
Principle of the Assay
The assay is based on a HEK293 cell line stably expressing human GPR120. These cells are pre-loaded with a fluorescent calcium indicator dye. Upon activation of GPR120 by an agonist (e.g., this compound or a test compound), a Gq-mediated signaling cascade is initiated, leading to the release of calcium from intracellular stores. This transient increase in intracellular calcium concentration is detected as a significant increase in fluorescence intensity, which is measured in real-time using a fluorescence plate reader. Antagonists are identified by their ability to inhibit the calcium mobilization induced by this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a typical HTS experiment for GPR120, demonstrating the expected performance of the assay with this compound as the reference agonist, a hypothetical agonist hit, and a hypothetical antagonist hit.
| Compound | Compound Class | Concentration Range | EC50 / IC50 (nM) | Signal-to-Background (S/B) Ratio | Z'-Factor |
| This compound | Reference Agonist | 0.1 nM - 100 µM | 150 | 5.2 | 0.78 |
| Compound X | Agonist Hit | 0.1 nM - 100 µM | 85 | 4.8 | N/A |
| Compound Y | Antagonist Hit | 0.1 nM - 100 µM | 250 | N/A | 0.72 |
EC50/IC50 values are determined from a 10-point dose-response curve. S/B ratio is calculated as the mean signal of the maximum concentration of agonist divided by the mean signal of the vehicle control. Z'-factor is a measure of assay quality, calculated using positive (1 µM this compound) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizations
Signaling Pathway of this compound at GPR120
Caption: GPR120 signaling cascade initiated by this compound.
High-Throughput Screening Experimental Workflow
Caption: Workflow for the GPR120 calcium mobilization HTS assay.
Screening Cascade for GPR120 Modulator Discovery
Caption: Logical flow of a typical drug discovery screening cascade.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing human GPR120 (e.g., from Multispan, C1113b).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 1 µg/mL puromycin).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) plates for compound dilution.
-
This compound: Cayman Chemical (Cat. No. 2042646-31-9) or equivalent.
-
Calcium Indicator Dye Kit: A no-wash calcium assay kit (e.g., FLIPR® Calcium 6 Assay Kit or equivalent).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Adherent Cell Scraper.
-
Fluorescence Plate Reader: With automated liquid handling capabilities for plate-to-plate transfers and kinetic reading mode (e.g., FLIPR, PHERAstar, or similar).
Procedure
Day 1: Cell Plating
-
Culture GPR120-HEK293 cells in T-175 flasks until they reach 80-90% confluency.
-
Wash the cells once with sterile PBS and detach them using a cell scraper (avoiding enzymatic digestion which can damage the receptor).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 100,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds, this compound (for agonist mode and as a reference for antagonist mode), and controls in assay buffer at 2X the final desired concentration.
-
For a single-point screen, prepare compounds at 20 µM (for a 10 µM final concentration).
-
For dose-response curves, prepare a 10-point, 3-fold serial dilution series.
-
Include vehicle control (e.g., 0.2% DMSO in assay buffer) and a positive control (e.g., 2 µM this compound for agonist mode).
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer’s instructions in the provided assay buffer.
-
Remove the assay plates from the incubator. Add 25 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure the appropriate excitation and emission wavelengths for the chosen calcium dye. Configure a kinetic read protocol:
-
Baseline Reading: 10-20 seconds of baseline fluorescence measurement.
-
Compound Addition: Automated addition of 25 µL from the compound plate to the assay plate.
-
Post-Addition Reading: Continue kinetic reading for 90-180 seconds to capture the calcium flux peak.
-
-
For Agonist Screening: The addition at this step is the test compounds.
-
For Antagonist Screening: The first addition is the test compounds. After a 15-30 minute pre-incubation, a second addition of this compound (at its EC₈₀ concentration, e.g., ~500 nM) is performed, followed by the post-addition reading.
-
Data Analysis
-
Response Calculation: The response for each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity (Max-Min).
-
Normalization (Agonist Mode):
-
Normalize the data to the plate controls:
-
0% Activity = Mean of vehicle control wells.
-
100% Activity = Mean of maximum this compound concentration wells.
-
-
Calculate the % activity for each test compound.
-
Plot % activity versus compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.
-
-
Normalization (Antagonist Mode):
-
Normalize the data to the plate controls:
-
0% Inhibition = Mean of wells with this compound (EC₈₀) only.
-
100% Inhibition = Mean of vehicle control wells.
-
-
Calculate the % inhibition for each test compound.
-
Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
-
-
Quality Control: Calculate the Z'-factor and Signal-to-Background ratio for each plate to ensure data quality and reliability.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. FFA4 (GPR120) as a fatty acid sensor involved in appetite control, insulin sensitivity and inflammation regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 12-Hydroxystearic Acid's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of therapeutic development. 12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, has emerged as a compound of interest. While primarily used in cosmetics for its emollient properties, recent studies suggest it may play a role in modulating immune responses. Notably, some research indicates that 12-HSA can induce the secretion of antimicrobial peptides from keratinocytes through inflammasome activation. Furthermore, many fatty acids are known to exert anti-inflammatory effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can antagonize pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][2][3]
These application notes provide detailed in vitro models and protocols to investigate the anti-inflammatory properties of 12-HSA. The methodologies focus on assessing the compound's ability to reduce the production of key pro-inflammatory mediators in a well-established macrophage-based inflammation model.
In Vitro Model: LPS-Stimulated Macrophages
For studying anti-inflammatory effects, the murine macrophage cell line RAW 264.7 is a widely used and reliable model.[4] These cells, when stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from the outer membrane of Gram-negative bacteria, mimic an acute inflammatory response. This response includes the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as nitric oxide (NO).[4] By treating LPS-stimulated RAW 264.7 cells with 12-HSA, researchers can quantify the compound's ability to suppress these key inflammatory markers.
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing the anti-inflammatory potential of 12-HSA involves cell culture, induction of inflammation, treatment with the test compound, and subsequent analysis of inflammatory mediators.
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PPAR-gamma in inflammation. Prospects for therapeutic intervention by food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring 12-POHSA Binding to Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-(p-hydroxyphenyl)-dodecanoic acid succinimidyl ester (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging research has highlighted the therapeutic potential of FAHFAs, including this compound, in metabolic and inflammatory diseases, suggesting they may have anti-diabetic and anti-inflammatory properties. Understanding the interaction of this compound with its cellular receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
The primary receptor target for long-chain fatty acids and FAHFAs is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 initiates a cascade of intracellular signaling events that mediate the physiological effects of these lipids. This document provides detailed protocols and application notes for measuring the binding of this compound to its putative receptor, GPR120, and for characterizing the subsequent signaling pathways.
GPR120 Signaling Pathways
GPR120 activation by agonists like this compound leads to the initiation of two primary signaling pathways, often in a cell-type-specific manner:
-
Gαq/11-Mediated Pathway: This pathway is primarily associated with metabolic effects. Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream targets such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which plays a role in adipogenesis and glucose uptake.[1][2]
-
β-Arrestin-2-Mediated Pathway: This pathway is predominantly linked to the anti-inflammatory effects of GPR120 agonists. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the receptor. The GPR120/β-arrestin-2 complex is internalized and interacts with TAB1 (TAK1-binding protein 1), thereby preventing its association with TAK1 (TGF-β-activated kinase 1). This inhibition blocks the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[3][4][5]
Data Presentation: Quantitative Analysis of GPR120 Agonists
While direct quantitative binding data for this compound to GPR120 is not yet widely available in the public domain, the following table summarizes the potency (EC50/IC50 values) of other relevant GPR120 agonists. This data is crucial for comparative studies and for the design of binding assays.
| Agonist | Agonist Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference |
| 9-PAHSA | Endogenous Lipid | GPR120 | ~19 µM (IC50) | Not Specified | GPR120 agonism | [1] |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM (EC50) | hGPR120 transfected CHO cells | Calcium Flux Assay | [6][7] |
| GSK137647A | Synthetic | Selective GPR120 | pEC50 = 6.3 | Human GPR120 transfected cells | Not Specified | [8][9] |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM (EC50) | HEK-293 cells expressing GPR120 | Calcium Mobilization | [6] |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM (EC50) | Not Specified | SRE-luciferase reporter assay | [6] |
| Compound A (Merck) | Synthetic | Selective GPR120 | ~0.35 µM (EC50) | Not Specified | Agonist Activity | [10] |
Experimental Protocols
Herein, we provide detailed methodologies for three key experimental techniques to measure the binding and functional activity of this compound at the GPR120 receptor.
Competitive Radioligand Binding Assay
Materials:
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR120.[11]
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail.[11][12]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[12]
-
Radioligand: [³H]-TUG-891 (custom synthesis or commercially sourced).
-
Non-labeled Ligand: TUG-891 (for determining non-specific binding).
-
Test Compound: this compound.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Cell Harvester. [12]
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture GPR120-expressing cells to confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[11]
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.[11]
-
Centrifuge the homogenate at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[11][12]
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.[11]
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TUG-891 (at a concentration close to its Kd), and 100 µL of diluted membranes.[11]
-
Non-specific Binding: 50 µL of non-labeled TUG-891 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.[11]
-
Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.[11]
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[11]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[12]
-
Wash the filters three times with ice-cold assay buffer.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.[11]
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for GPR120.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. This protocol outlines the general steps for analyzing the interaction between this compound and GPR120.
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling of the receptor).
-
GPR120 Receptor: Purified, soluble GPR120 protein.
-
This compound (Analyte): Diluted in running buffer.
-
Running Buffer: (e.g., HBS-EP+ buffer).
-
Immobilization Reagents: (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine).
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the purified GPR120 protein over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface containing the immobilized GPR120. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
-
Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized receptor (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell (without immobilized GPR120).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative determination of GPR120 protein concentration in samples such as cell lysates or tissue homogenates. This can be useful for confirming receptor expression in the chosen experimental system.
Materials:
-
GPR120 ELISA Kit (commercially available kits provide pre-coated plates and necessary reagents).[3][4]
-
Microplate Reader capable of measuring absorbance at 450 nm.
-
Samples: Cell lysates or tissue homogenates prepared in a suitable lysis buffer.
-
Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit).
Procedure:
-
Plate Preparation:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the GPR120 antibody pre-coated microplate.
-
-
Incubation with Detection Antibody:
-
Incubate the plate as per the kit instructions (e.g., 2 hours at 37°C).
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for GPR120 to each well and incubate (e.g., 1 hour at 37°C).[3]
-
-
Incubation with HRP-avidin:
-
Wash the plate.
-
Add avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate.[3]
-
-
Color Development and Measurement:
-
Wash the plate to remove unbound HRP-avidin.
-
Add a substrate solution (e.g., TMB) to each well. Color will develop in proportion to the amount of GPR120 bound.
-
Stop the color development by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of GPR120 in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Caption: GPR120 Gαq/11-mediated signaling pathway.
Caption: GPR120 β-arrestin-2-mediated anti-inflammatory signaling.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. cusabio.com [cusabio.com]
- 4. Human GPR120(G Protein Coupled Receptor 120) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Human Omega-3 fatty acid receptor 1 (GPR120) Elisa Kit – AFG Scientific [afgsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for 12(S)-HETE in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX). It has been implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2][3] In cancer, 12(S)-HETE has been shown to promote tumor cell proliferation, survival, migration, and metastasis.[1][4][5] These effects are mediated through its interaction with the G protein-coupled receptor GPR31, also known as 12-HETER1, which triggers downstream signaling cascades involving pathways such as MEK/ERK and PI3K/Akt.[6][7][8]
These application notes provide detailed protocols for the preparation and use of 12(S)-HETE in cell culture experiments to study its biological effects.
I. Properties and Solubility of 12(S)-HETE
A summary of the key physical and chemical properties of 12(S)-HETE is provided in the table below.
| Property | Value | Reference |
| Formal Name | 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid | [9] |
| Molecular Formula | C₂₀H₃₂O₃ | [10][11][12] |
| Molecular Weight | 320.5 g/mol | [9][11][12] |
| Purity | ≥98% | [9][12] |
| Formulation | Typically supplied as a solution in ethanol (B145695) | [9][13] |
| Storage Temperature | -20°C | [10] |
| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [9][13] |
II. Experimental Protocols
A. Preparation of 12(S)-HETE Stock Solution
Materials:
-
12(S)-HETE (provided in ethanol)
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine the required concentration of the stock solution. A common stock solution concentration is 100 µg/mL to 1 mg/mL.
-
Calculate the volume of ethanol needed for dilution. If the purchased 12(S)-HETE is provided at a specific concentration (e.g., 100 µg/mL), this can be used directly as the stock solution or further diluted. For example, to prepare a 100 µM stock solution from a 1 mg/mL solution:
-
Molecular Weight of 12(S)-HETE = 320.5 g/mol
-
1 mg/mL = 1 g/L
-
Molarity = (1 g/L) / (320.5 g/mol ) = 0.00312 M = 3.12 mM
-
To make a 100 µM (0.1 mM) stock, use the C1V1 = C2V2 formula.
-
-
Perform the dilution. In a sterile environment (e.g., a laminar flow hood), transfer the calculated volume of the purchased 12(S)-HETE solution to a sterile amber vial. Add the required volume of anhydrous ethanol to reach the final desired concentration.
-
Mix thoroughly. Gently vortex the solution to ensure it is homogenous.
-
Storage. Store the stock solution at -20°C in tightly sealed amber vials to protect from light and evaporation.
B. Preparation of Working Solutions in Cell Culture Medium
Materials:
-
12(S)-HETE stock solution
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Determine the final working concentration. The optimal concentration of 12(S)-HETE will vary depending on the cell type and the biological effect being studied. Common working concentrations range from 1 nM to 1 µM.[6][14]
-
Calculate the volume of stock solution needed. Use the C1V1 = C2V2 formula to determine the volume of the stock solution required to achieve the desired final concentration in the total volume of cell culture medium.
-
Prepare the working solution. It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of cell culture medium. Then, add this intermediate dilution to the final volume of medium to ensure accurate and homogenous mixing.
-
Important: The final concentration of the solvent (ethanol) in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) should always be included in experiments.
-
-
Use immediately. It is best to prepare the working solution fresh for each experiment.
III. Example Experimental Application: Cell Migration Assay
This protocol describes a wound-healing (scratch) assay to assess the effect of 12(S)-HETE on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete growth medium
-
Serum-free medium
-
12(S)-HETE working solutions (and vehicle control)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding. Seed the cancer cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional). Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to reduce baseline proliferation and migration.
-
Creating the "Wound". Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing. Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment. Add the serum-free medium containing the desired concentrations of 12(S)-HETE or the vehicle control to the respective wells.
-
Image Acquisition (Time 0). Immediately after adding the treatments, acquire images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the specific locations of the images to ensure the same fields are captured at later time points.
-
Incubation. Incubate the plate at 37°C in a CO₂ incubator.
-
Image Acquisition (Later Time Points). Acquire images of the same marked fields at various time points (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.
-
Data Analysis. The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows:
-
% Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100
-
IV. Quantitative Data Summary
The following table summarizes reported effective concentrations of 12(S)-HETE for various biological effects in different cell lines.
| Cell Line | Biological Effect | Effective Concentration | Reference |
| PC3 (Prostate Cancer) | Activation of ERK1/2 and NF-κB | 1-300 nM | [6] |
| Murine Microvascular Endothelial Cells | Increased DNA synthesis | > 4-fold increase | [3] |
| Human Epidermal Cell Line (SCL-II) | High-affinity binding (Kd) | 2.6 nM | [15] |
| HL-1 (Cardiac Myocytes) | Increased mitochondrial nitric oxide | 3-5 nM | [14] |
| Tumor Cells | Enhanced adhesion to endothelial cells | 0.1 µM | [9] |
V. Visualizations
Experimental Workflow for a Cell Migration Assay
Caption: Workflow for a 12(S)-HETE-induced cell migration (wound healing) assay.
12(S)-HETE Signaling Pathway
Caption: 12(S)-HETE signaling through GPR31 to promote cell proliferation and survival.
References
- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 12(S)-HETE | 54397-83-0 [m.chemicalbook.com]
- 11. 12S-Hete | C20H32O3 | CID 5283155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 12(S)-Hydroperoxyeicosatetraenoic acid (12-HETE) increases mitochondrial nitric oxide by increasing intramitochondrial calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Lipidomics Workflow for the Analysis of 12-Hydroxystearic Acid (12-HSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid with significant industrial applications and diverse biological roles. It is a key component of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[1] Furthermore, 12-HSA has been shown to modulate cellular signaling pathways, influencing processes like skin aging and cancer cell proliferation.[1][2] Accurate and robust quantification of 12-HSA in complex biological matrices is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. This application note provides a detailed, comprehensive workflow for the analysis of 12-HSA using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).
Principle: The method employs a liquid-liquid extraction to isolate lipids from biological samples such as plasma, cells, or tissues. The extracted lipids are then separated using reversed-phase chromatography, which effectively resolves 12-HSA from other matrix components. Detection and quantification are achieved using a high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode. This mode is ideal for carboxylic acids like 12-HSA, which readily form [M-H]⁻ ions, providing high selectivity and sensitivity.[3] Quantification is performed using a stable isotope-labeled internal standard to ensure accuracy and reproducibility.[3]
Experimental and Data Analysis Workflow
The overall workflow for the lipidomics analysis of 12-HSA involves several key stages, from initial sample collection to final data interpretation. Each step is critical for achieving high-quality, reproducible results.
References
Application Notes & Protocols: Investigating the Genetic Basis of 12-Hydroxystearic Acid (12-HSA) Synthesis using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a valuable component in numerous industrial applications, including lubricants, cosmetics, and plastics.[1] Primarily, 12-HSA is commercially produced through the hydrogenation of ricinoleic acid, which is the main fatty acid in castor oil.[1][2] However, understanding the potential for endogenous synthesis of 12-HSA in mammalian systems is of growing interest for its implications in lipid metabolism and potential therapeutic applications. This application note details a comprehensive workflow utilizing CRISPR-Cas9 gene-editing technology to identify and characterize genes involved in the putative de novo synthesis of 12-HSA from stearic acid.
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP4F family, are known to catalyze the ω- and (ω-1)-hydroxylation of various fatty acids.[3][4] Specifically, CYP4F2 and CYP4F3B are key enzymes in the metabolism of long-chain fatty acids.[4][5] This protocol will focus on the targeted knockout of CYP4F2 and CYP4F3B in the human hepatoma cell line HepG2, a well-established model for studying lipid metabolism due to its high expression of CYP enzymes. By disrupting these candidate genes, we can assess their role in the potential conversion of stearic acid to 12-HSA.
Hypothesized 12-HSA Synthesis Pathway:
The proposed endogenous pathway for 12-HSA synthesis involves the direct hydroxylation of stearic acid. The CYP4F enzymes, known for their fatty acid hydroxylase activity, are the primary candidates for catalyzing this reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Urinary Albumin by Using Protein Cleavage and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP4F2 - Wikipedia [en.wikipedia.org]
- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry in 12-POHSA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: 12-hydroxy-9-octadecenoic acid (12-POHSA) is a hydroxy fatty acid whose biological functions are an active area of research. Understanding its impact on cellular processes is crucial for elucidating its physiological roles and potential therapeutic applications. Flow cytometry offers a powerful, high-throughput platform for dissecting the cellular effects of this compound at a single-cell level. These application notes provide detailed protocols for investigating the influence of this compound on key cellular signaling pathways, cell fate, and physiological states.
The G-protein coupled receptor GPR31, also known as the 12-(S)-HETE receptor, is a potential target for this compound, given its activation by structurally similar lipid molecules. GPR31 activation is known to trigger downstream signaling cascades, including the MEK-ERK and NF-κB pathways, which are pivotal in regulating cell proliferation, survival, and inflammation. The following protocols are designed to probe these specific pathways and cellular responses in the context of this compound treatment.
Application Note 1: Analysis of Apoptosis Induction by this compound
Objective: To determine if this compound induces apoptosis in a target cell line and to quantify the apoptotic, necrotic, and live cell populations using Annexin V and Propidium Iodide (PI) staining.
Background: Apoptosis, or programmed cell death, is a critical cellular process. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells with compromised membrane integrity. By using both stains, it is possible to distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Data Presentation:
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 93.1 ± 2.5 | 4.2 ± 0.8 | 2.7 ± 0.6 |
| This compound (10 µM) | 85.7 ± 3.2 | 10.1 ± 1.5 | 4.2 ± 0.9 |
| This compound (50 µM) | 70.4 ± 4.1 | 22.3 ± 2.8 | 7.3 ± 1.2 |
| Staurosporine (1 µM) | 25.6 ± 3.8 | 45.8 ± 4.2 | 28.6 ± 3.5 |
| Data are presented as mean ± standard deviation from three independent experiments. Data shown are for illustrative purposes. |
Experimental Workflow:
Application Notes: Immunohistochemical Localization of 12-Hydroxy-9Z-Octadecenoic Acid (12-POHSA) in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9Z-octadecenoic acid (12-POHSA), also known as 12-HOE or ricinoleic acid, is a hydroxylated fatty acid that plays a role in various physiological and pathological processes. Its detection and localization within tissues are crucial for understanding its function in contexts such as inflammation, cancer, and metabolic diseases. Immunohistochemistry (IHC) offers a powerful technique for visualizing the distribution of specific molecules like this compound in situ, providing valuable spatial information that is lost with other analytical methods.
Challenges in the Immunohistochemical Detection of Lipids
Localizing small lipid molecules like this compound in tissues using IHC presents unique challenges:
-
Antibody Availability and Specificity: The primary challenge is the availability of a highly specific antibody that recognizes the this compound molecule with high affinity and does not cross-react with other similar lipid species.
-
Fixation and Tissue Processing: Standard histological procedures, particularly those involving organic solvents for deparaffinization, can potentially extract small lipid molecules from the tissue, leading to false-negative results. Fixation methods must be carefully chosen to retain the lipid of interest while preserving tissue morphology. Formaldehyde-based fixatives are generally preferred over alcohol-based fixatives for lipid retention.
-
Epitope Masking: The chemical modifications induced by fixation can mask the epitope of the target molecule. For lipid molecules, this can be particularly problematic, and standard antigen retrieval techniques may not always be effective.
Experimental Overview
The localization of this compound in tissues via immunohistochemistry involves a series of steps, beginning with tissue collection and preparation, followed by incubation with a specific primary antibody, and finally, visualization using a detection system. The general workflow is depicted in the diagram below.
Hypothetical Signaling Pathway Involving this compound
While the precise signaling pathways involving this compound are still under investigation, it is hypothesized to act as a signaling molecule, potentially through G-protein coupled receptors (GPCRs) or by modulating the activity of intracellular enzymes, similar to other oxidized lipids. A hypothetical pathway is illustrated below.
Quantitative Data Presentation
Quantitative analysis of IHC staining allows for an objective assessment of this compound expression. This can be achieved by scoring the intensity and the percentage of positive cells. The data can be summarized in a table for clear comparison across different tissues or experimental conditions.
| Tissue/Cell Type | Experimental Condition | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |
| Liver Hepatocytes | Control | 0.5 ± 0.2 | 10 ± 5 | 5 ± 2.5 |
| Treatment A | 2.5 ± 0.5 | 75 ± 10 | 187.5 ± 37.5 | |
| Kidney Proximal Tubules | Control | 1.0 ± 0.3 | 20 ± 8 | 20 ± 6.4 |
| Treatment A | 3.0 ± 0.0 | 90 ± 5 | 270 ± 15 | |
| Adipose Tissue | Control | 0.2 ± 0.1 | 5 ± 2 | 1 ± 0.4 |
| Treatment A | 1.5 ± 0.4 | 40 ± 12 | 60 ± 16.8 |
Data are presented as mean ± standard deviation. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated by multiplying the staining intensity by the percentage of positive cells, ranging from 0 to 300.
Detailed Protocols for Immunohistochemical Localization of this compound
Note: These protocols are generalized and will require optimization for a specific primary antibody against this compound.
Protocol 1: Paraffin-Embedded Tissues
This protocol is suitable for tissues that have been fixed in formalin and embedded in paraffin.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound (requires sourcing and validation)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 3 minutes (repeat twice).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate and incubate until the desired color intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Frozen Tissues
This protocol is suitable for fresh tissues that have been snap-frozen.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Acetone (B3395972) or Methanol (B129727) (for fixation)
-
PBS
-
3% Hydrogen peroxide
-
Blocking buffer
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and snap-freeze in liquid nitrogen.
-
Cut 5-10 µm sections using a cryostat and mount on slides.
-
Air dry the slides for 30 minutes.
-
-
Fixation:
-
Fix slides in cold acetone or methanol for 10 minutes at -20°C.
-
Air dry for 10 minutes.
-
Rinse with PBS.
-
-
Peroxidase Blocking (if using HRP-based detection):
-
Incubate slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in blocking buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Rinse with PBS.
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
Rinse with PBS.
-
-
Mounting:
-
Coverslip with antifade mounting medium.
-
Controls and Validation
To ensure the specificity of the staining, the following controls are essential:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Positive Control: Use a tissue known to express this compound, if available. Alternatively, a cell line or tissue pre-loaded with this compound could be used.
Conclusion
The immunohistochemical localization of this compound in tissues is a promising approach for elucidating its biological roles. While the lack of a commercially available, validated antibody is a current limitation, the protocols and considerations outlined in these application notes provide a solid foundation for researchers to develop and implement this technique once a suitable antibody becomes available. Careful optimization of tissue preparation, antibody concentrations, and controls will be paramount to achieving reliable and reproducible results.
Application Notes and Protocols for 12-Hydroxystearic Acid (12-HSA) in Organ-on-a-Chip Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified "12-POHSA," our comprehensive literature review suggests this may be a typographical error, as no compound with this designation is prominently featured in relevant scientific databases. The chemically similar and well-documented compound, 12-hydroxystearic acid (12-HSA), however, presents significant potential for applications in organ-on-a-chip (OOC) systems. 12-HSA is a saturated fatty acid derived from the hydrogenation of ricinoleic acid, which is abundant in castor oil.[1][2] Its key feature is the presence of a hydroxyl group on the 12th carbon, which allows it to form self-assembling fibrillar networks through hydrogen bonding.[3][4] This property enables 12-HSA to act as a potent gelling agent for a variety of organic liquids, forming what are known as organogels.[2][5] These organogels are biocompatible and have been explored for applications in cosmetics, pharmaceuticals, and material science.[1][6][7]
The ability of 12-HSA to form stable, three-dimensional scaffolds at low concentrations, combined with its inherent biological activities, makes it a promising candidate for the development of advanced, physiologically relevant OOC models.[8][9] These application notes and protocols will provide a comprehensive overview of the potential uses of 12-HSA in OOC systems, based on its known properties and the current state of OOC technology.
Application Notes: Leveraging 12-HSA in Organ-on-a-Chip Models
The unique properties of 12-HSA open up several exciting avenues for its use in OOC platforms.
1. 12-HSA as a Biomimetic 3D Scaffolding Material
The primary application of 12-HSA in OOC systems is as a component of the 3D scaffold that supports cell growth and tissue formation. Traditional OOC models often use hydrogels based on materials like collagen or Matrigel. 12-HSA organogels offer a novel alternative with distinct advantages:
-
Tunable Mechanical Properties: The stiffness and porosity of 12-HSA gels can be modulated by varying the concentration of 12-HSA, the solvent used, and the cooling rate during gelation.[9][10] This allows for the creation of microenvironments that mimic the mechanical properties of specific tissues.
-
Biocompatibility: 12-HSA is a naturally derived, biodegradable, and non-toxic compound, making it suitable for long-term cell culture.[1][7]
-
Lipophilic Environment: As an organogel, a 12-HSA scaffold can provide a more lipophilic environment compared to traditional hydrogels. This could be particularly useful for modeling tissues with high lipid content or for studying the effects of lipophilic drugs.
-
Controlled Release: 12-HSA organogels have been investigated for their ability to facilitate the controlled release of lipophilic compounds.[11] This feature can be exploited in OOC systems to create sustained, localized delivery of drugs, growth factors, or other signaling molecules to the cultured tissues.
2. Bioactive Modulation of Cellular Functions in OOC Models
Beyond its structural role, 12-HSA can also act as a bioactive molecule, influencing cellular behavior and tissue function within an OOC.
-
Skin-on-a-Chip Models: Research has shown that 12-HSA can upregulate the expression of antimicrobial peptides (AMPs) in skin cells and enhance the skin's natural defense mechanisms.[12] This makes it an ideal candidate for developing more sophisticated skin-on-a-chip models to study skin immunity, wound healing, and the effects of topical therapeutics.
-
Anti-inflammatory and Anti-cancer Studies: While research on 12-HSA itself is ongoing, other isomers of hydroxystearic acid have demonstrated anti-proliferative effects on cancer cell lines.[13] The incorporation of 12-HSA into OOC models of tumors or inflamed tissues could provide a novel platform for screening anti-cancer and anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize key quantitative data for 12-HSA, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of 12-HSA
| Property | Value | References |
| Molecular Formula | C₁₈H₃₆O₃ | [2] |
| Molecular Weight | 300.5 g/mol | [2] |
| Appearance | White to pale ivory solid/flakes | [1][14] |
| Melting Point | ~75 °C | [14] |
| Solubility | Soluble in hot organic solvents; forms gels upon cooling | [2][5] |
| Source | Hydrogenation of ricinoleic acid from castor oil | [1][6] |
Table 2: Biological Effects of 12-HSA and Related Compounds
| Biological Effect | Model System | Key Findings | References |
| Upregulation of Antimicrobial Peptides (AMPs) | In vitro and ex vivo skin models | Increased expression of AMP genes (e.g., LL37, psoriasin) in skin cells treated with 12-HSA. | [12] |
| Anti-proliferative Activity (of HSA isomers) | Human cancer cell lines (CaCo-2, HT29, HeLa, etc.) | Isomers 5-HSA, 7-HSA, and 9-HSA showed significant inhibitory potency. | [13] |
| Skin Improvement | Human clinical trial (with 10-HSA) | Reduced size of skin pores and pigmentation of age spots. | [15] |
| Increased Collagen Production (with 10-HSA) | In vitro human dermal fibroblasts | Dose-dependent increase in collagen type I and III. | [15] |
Experimental Protocols
The following are detailed protocols for the proposed applications of 12-HSA in OOC systems. These are intended as a starting point and may require optimization for specific cell types and OOC platforms.
Protocol 1: Fabrication of a 12-HSA-Based Organogel within a Microfluidic Device
Objective: To create a 3D cell culture scaffold using a 12-HSA organogel within a standard two-channel microfluidic device.
Materials:
-
12-Hydroxystearic acid (12-HSA) powder
-
Biocompatible, cell-culture grade organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and cell culture medium)
-
Microfluidic device with at least two parallel channels separated by posts
-
Pipettes and sterile tips
-
Heating block or water bath
-
Cell type of interest, suspended in culture medium
Methodology:
-
Preparation of 12-HSA Solution:
-
In a sterile microcentrifuge tube, dissolve 12-HSA powder in the chosen organic solvent to the desired concentration (e.g., 1-5% w/v).
-
Heat the mixture at 80°C until the 12-HSA is completely dissolved.
-
-
Device Preparation:
-
Pre-warm the microfluidic device to 37°C in an incubator.
-
-
Loading the 12-HSA Gel:
-
While the 12-HSA solution is still hot, carefully pipette it into one of the channels of the pre-warmed microfluidic device. The liquid will fill the channel and surround the posts.
-
Allow the device to cool to room temperature to induce gelation. The 12-HSA will self-assemble into a fibrillar network, forming a stable organogel.
-
-
Cell Seeding:
-
Once the gel is formed, carefully introduce the cell suspension into the adjacent empty channel. The cells will adhere to the surface of the 12-HSA gel.
-
Alternatively, for 3D encapsulation, the cells can be mixed with the warm 12-HSA solution just before loading it into the device. Note: The tolerance of the specific cell type to the warm solvent mixture must be determined beforehand.
-
-
Perfusion and Culture:
-
Place the device in a cell culture incubator and connect it to a perfusion system to provide a continuous flow of fresh medium through the cell-laden channel.
-
Culture the cells for the desired duration, monitoring cell viability and tissue formation.
-
Protocol 2: A Skin-on-a-Chip Model with a Bioactive 12-HSA Scaffold
Objective: To develop a skin-on-a-chip model incorporating a 12-HSA-containing scaffold to study its effects on skin cell function.
Materials:
-
Human epidermal keratinocytes and dermal fibroblasts
-
Keratinocyte and fibroblast growth media
-
12-HSA
-
Collagen type I
-
Microfluidic device suitable for skin-on-a-chip models (e.g., with a porous membrane separating two channels)
Methodology:
-
Preparation of the Dermal Layer with 12-HSA:
-
Prepare a solution of collagen type I according to the manufacturer's instructions.
-
In a separate tube, prepare a stock solution of 12-HSA in a biocompatible solvent (e.g., ethanol) and warm to dissolve.
-
Add a small volume of the 12-HSA stock solution to the collagen solution to achieve the desired final concentration of 12-HSA.
-
Mix this composite gel with human dermal fibroblasts.
-
-
Loading the Dermal Layer:
-
Introduce the fibroblast-laden 12-HSA/collagen gel into the lower channel of the microfluidic device.
-
Incubate at 37°C to allow for gelation.
-
-
Seeding the Epidermal Layer:
-
Once the dermal layer is established, seed human epidermal keratinocytes on the upper side of the porous membrane.
-
-
Air-Liquid Interface Culture:
-
Culture the device for 2-3 days with medium in both the upper and lower channels.
-
After this initial period, remove the medium from the upper channel to create an air-liquid interface, which promotes keratinocyte differentiation and the formation of a stratified epidermis.
-
-
Analysis:
-
After a suitable culture period (e.g., 7-14 days), the skin tissue can be analyzed.
-
Endpoint analyses can include:
-
Immunofluorescence staining for markers of skin differentiation (e.g., keratin (B1170402) 10, loricrin).
-
Gene expression analysis (RT-qPCR) for antimicrobial peptides.
-
Barrier function assays (e.g., measuring transepithelial electrical resistance - TEER).
-
Testing the effects of topical drug application.
-
-
Mandatory Visualizations
Caption: Logical relationship between 12-HSA properties and OOC applications.
Caption: Experimental workflow for fabricating a 12-HSA organogel in a microfluidic device.
Caption: Proposed signaling pathway for 12-HSA-induced AMP production in skin cells.
References
- 1. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 12-Hydroxystearic acid SAFiNs in aliphatic diols – a molecular oddity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 12-HYDROXY STEARIC ACID (12-HSA) - Ataman Kimya [atamanchemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLOBEXO INDIA | 12-Hydroxy Stearic Acid-Flakes (12-HSA) [castoroilmanufacturer.com]
- 15. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming 12-POHSA Solubility Issues in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing 12-palmitoleoyl-oxy-12-hydroxystearic acid (12-POHSA), ensuring its proper dissolution in aqueous buffers is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a lipid molecule with a long hydrocarbon chain, making it inherently hydrophobic and poorly soluble in water-based solutions like physiological buffers. Its insolubility can lead to the formation of aggregates and precipitates, affecting its bioavailability and activity in in vitro and in vivo studies.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: For creating a concentrated stock solution, organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are recommended. It is common practice to prepare a high-concentration stock (e.g., 10-100 times the final desired concentration) in one of these solvents.
Q3: Can I directly add the organic stock solution of this compound to my aqueous buffer?
A3: While you will dilute the organic stock solution into your aqueous buffer, direct addition of a large volume of the organic solvent can be detrimental to cells. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: How can I improve the solubility of this compound in my final aqueous buffer?
A4: To improve solubility and prevent precipitation in the final aqueous buffer, a combination of a co-solvent (from the stock solution) and a surfactant is often employed. Gentle heating and sonication can also aid in the dissolution process.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.
| Possible Cause | Solution |
| High final concentration of this compound | Decrease the final concentration of this compound in the aqueous buffer. |
| Insufficient co-solvent | While keeping the final co-solvent concentration low (e.g., <0.5% ethanol), ensure the initial stock is sufficiently concentrated. |
| Lack of a dispersing agent | Incorporate a biocompatible surfactant, such as Tween 80, into the aqueous buffer before adding the this compound stock solution. |
| Low temperature of the buffer | Warm the aqueous buffer to 37°C before and after adding the this compound stock solution. |
Issue: The this compound solution appears cloudy or hazy.
| Possible Cause | Solution |
| Formation of micelles or small aggregates | This may not necessarily be a problem, as micellar forms can be biologically active. However, if a clear solution is required, try increasing the surfactant concentration slightly or using sonication to break up larger aggregates. |
| Precipitation over time | Ensure the solution is prepared fresh before each experiment. If storage is necessary, store at 4°C and visually inspect for precipitation before use. Gentle warming and vortexing may help redissolve small precipitates. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in a common buffer system with varying concentrations of ethanol as a co-solvent. Data is based on typical observations for long-chain fatty acid esters.
| Buffer System (pH 7.4) | Ethanol Concentration (%) | Approximate Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 0.1 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 0.5 | ~ 0.5 |
| Phosphate-Buffered Saline (PBS) | 1.0 | > 1.0 |
Note: The addition of a surfactant like Tween 80 (e.g., 0.05-0.1%) can further enhance solubility at lower ethanol concentrations.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in PBS for Cell Culture
This protocol provides a method for preparing a this compound solution in Phosphate-Buffered Saline (PBS) suitable for treating cells in culture.
Materials:
-
This compound
-
Ethanol (200 proof, sterile)
-
Tween 80 (sterile)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
-
Prepare a 100X Stock Solution of this compound in Ethanol:
-
Weigh out a desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 5.37 mg of this compound in 1 mL of ethanol).
-
Vortex thoroughly until the this compound is completely dissolved. This is your 100X Stock Solution . Store at -20°C for long-term storage.
-
-
Prepare the Working Solution:
-
In a sterile tube, prepare the required volume of sterile PBS (pH 7.4).
-
Add Tween 80 to the PBS to a final concentration of 0.1%. For example, add 1 µL of a 10% sterile Tween 80 solution to 1 mL of PBS.
-
Warm the PBS/Tween 80 solution to 37°C.
-
Add the appropriate volume of the 100X Stock Solution to the warm PBS/Tween 80 solution to achieve the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the PBS/Tween 80 solution.
-
Immediately vortex the solution for 30-60 seconds.
-
If the solution is not completely clear, sonicate for 2-5 minutes.
-
Use this working solution immediately for treating cells. The final ethanol concentration will be 1% in this example. Further dilution into cell culture media will lower this concentration.
-
Signaling Pathways
This compound, as a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, is known to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).
Caption: this compound signaling through GPR40 and GPR120.
Workflow for Preparing this compound Solution
Caption: Workflow for this compound solution preparation.
Technical Support Center: Optimizing 12-Hydroxystearic Acid (12-HSA) Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxystearic Acid (12-HSA), also referred to as 12-hydroxyoctadecanoic acid, in in vivo mouse models.
Frequently Asked Questions (FAQs)
Q1: What is 12-HSA and what is its potential mechanism of action?
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid.[1] Its mechanism of action in vivo is not fully elucidated but has been shown to influence cell cycle progression by targeting the cdc2 kinase complex.[2] There is also evidence suggesting it may act as a signaling molecule through G protein-coupled receptors (GPCRs) that bind fatty acids, such as GPR84.[3][4]
Q2: What are the suggested starting doses for 12-HSA in in vivo mouse studies?
Specific dosage recommendations for efficacy studies are limited and depend on the research question. However, data from toxicology and other in vivo studies can provide a starting point. It is crucial to perform a dose-finding study to determine the optimal dose for your specific model and desired effect.
Q3: How should I prepare 12-HSA for in vivo administration?
12-HSA is a solid with low solubility in water.[5] For in vivo studies, it is typically dissolved in an organic solvent or a vehicle mixture. Common solvents include ethanol (B145695), DMSO, and dimethyl formamide, with a solubility of approximately 10 mg/mL.[6] For injections, it is often formulated in a vehicle like corn oil or a mixture of DMSO, Tween-80, and saline.[7]
Q4: What are the potential toxic effects of 12-HSA in mice?
Acute toxicity of 12-HSA is relatively low.[8][9] However, some studies have reported potential for skin sensitization and sarcomas at the site of repeated subcutaneous injections.[1][10] High dietary concentrations in rats have been associated with reduced growth rates, though this may be linked to the caloric density of the diet.[1] Researchers should carefully monitor animals for any adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of 12-HSA in vehicle | 12-HSA has low aqueous solubility. The chosen vehicle may be inappropriate. | - Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting into the final vehicle.[6] - Consider using a vehicle containing a surfactant like Tween-80 to improve solubility and stability.[11] - Gentle heating and sonication may aid dissolution.[7] |
| Precipitation of 12-HSA upon injection | The compound may be precipitating out of the vehicle at physiological pH or temperature. | - Ensure the final concentration in the vehicle is below its saturation point. - Prepare fresh formulations for each experiment. - Observe the formulation for any signs of precipitation before injection. |
| No observable in vivo effect | - The dose may be too low. - Poor bioavailability with the chosen route of administration. - The compound may not be engaging the target in your specific model. | - Conduct a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intraperitoneal vs. oral gavage) that may offer better bioavailability. - Confirm target expression in your mouse model. |
| Signs of toxicity in mice (e.g., weight loss, lethargy, skin irritation) | - The dose may be too high. - The vehicle itself may be causing adverse effects.[11] - Potential for skin sensitization with topical or subcutaneous administration.[1] | - Reduce the dose of 12-HSA. - Include a vehicle-only control group to assess for vehicle-related toxicity. - For subcutaneous or dermal administration, monitor for local irritation and consider alternative routes if necessary. |
Quantitative Data
Table 1: Summary of In Vivo Dosages of 12-HSA and Related Compounds in Mice
| Compound | Dosage | Route of Administration | Mouse Strain | Study Context | Reference |
| 12-Hydroxystearic Acid | Total dose of 60 mg over 4 weeks | Intraperitoneal | A/He | Carcinogenicity | [10] |
| 12-Hydroxystearic Acid | 10%, 25%, or 50% in DMSO | Topical (ear) | CBA | Sensitization (LLNA) | [1] |
| 12-Hydroxyeicosapentaenoic acid (12-HEPE) | 100 ng/mouse | Intraperitoneal | C57BL/6 | Atherosclerosis | [12][13] |
| 9-cis-UAB30 (RXR agonist) | 100 or 300 mg/kg/day | Oral gavage | C57BL/6 | Pharmacokinetics | [14] |
| Hydroxycitric acid | 2 g/kg/day | Not specified | C57BL/6 | Multiple Sclerosis Model | [15] |
Table 2: Acute Toxicity Data for a Compound Structurally Similar to 12-HSA
| Test | Species | Route | LD50/LC50 | Observation | Reference |
| Acute Oral Toxicity | Rat | Oral | > 2,000 mg/kg | No mortality observed | [9] |
| Acute Dermal Toxicity | Rat | Dermal | > 2,000 mg/kg | No mortality observed | [9] |
| Acute Inhalation Toxicity | Rat | Inhalation | > 5.2 mg/L (4h) | No mortality observed | [9] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA for Intraperitoneal (IP) Injection
-
Materials:
-
12-Hydroxystearic Acid (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of 12-HSA in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the 12-HSA completely. A stock solution can be prepared (e.g., 100 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For the final injection volume, dilute the 12-HSA/DMSO stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Vortex the final solution immediately before administration to ensure a homogenous suspension.
-
Protocol 2: Administration of 12-HSA via Oral Gavage
-
Materials:
-
12-Hydroxystearic Acid (solid)
-
Vehicle (e.g., corn oil, or a mixture of DMSO, PEG300, Tween-80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles (appropriate size for mice)
-
Syringes
-
-
Procedure:
-
Prepare the 12-HSA formulation in the chosen vehicle as described in Protocol 1 or by suspending it directly in an oil-based vehicle.
-
Ensure the final formulation is a stable suspension or solution.
-
Accurately weigh each mouse to calculate the correct dosing volume.
-
Gently restrain the mouse and administer the calculated volume of the 12-HSA formulation directly into the stomach using a gavage needle.
-
Monitor the animal for a short period post-administration to ensure no adverse effects from the procedure.[16]
-
Visualizations
Caption: GPR55 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-HYDROXYSTEARIC ACID | 106-14-9 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. redox.com [redox.com]
- 9. download.basf.com [download.basf.com]
- 10. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxycitric acid ameliorates inflammation and oxidative stress in mouse models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12-Hydroxystearic Acid (12-POHSA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and proper storage of 12-Hydroxystearic Acid (12-POHSA or 12-HSA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] The recommended storage temperature is -20°C for optimal preservation of its integrity for extended periods, with a reported stability of at least four years at this temperature.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) at approximately 10 mg/mL.[2] To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is best practice to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.[2] Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to maintain stability. For short-term use, refrigerated storage at 2-8°C may be acceptable, but stability under these conditions should be verified for the specific experimental timeframe.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to degradation of the molecule. Care should be taken to avoid these materials in experimental setups and storage.
Q4: What are the primary degradation products of this compound?
A4: Under conditions of excessive heat or in the presence of strong oxidizing agents, this compound can decompose. The primary hazardous decomposition products are carbon monoxide and carbon dioxide.[3] Oxidative stress may also lead to the formation of various oxidized lipid species, although specific degradation pathways for this compound are not extensively detailed in the available literature.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Problem 1: Inconsistent or failed gel formation with this compound.
-
Question: My this compound is not forming a gel as expected, or the gel properties are inconsistent between experiments. What could be the cause?
-
Answer: This is a frequent issue and can be attributed to several factors:
-
Purity of this compound: The most common impurity is stearic acid, which can significantly impair the gelling ability of this compound.[4] Even small amounts of stearic acid can drastically reduce the elastic properties of the resulting gel.[4] It is advisable to check the purity of your this compound batch using techniques like HPLC-ELSD.
-
Solvent Choice: this compound forms more stable gels in non-polar solvents.[4] If you are using a more polar solvent, this could be the reason for poor gelation.
-
Cooling Rate: The rate at which the this compound solution is cooled plays a critical role in the self-assembly process required for gel formation. Slower cooling rates generally result in gels with better mechanical properties.[4]
-
Solvent Evaporation: Ensure your gelation vessel is properly sealed during heating and cooling to prevent solvent loss, which would alter the concentration of this compound.[4]
-
Problem 2: Poor solubility of this compound in aqueous solutions.
-
Question: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What can I do?
-
Answer: this compound has limited solubility in water due to its long hydrophobic carbon chain. To improve solubility in aqueous media for biological experiments, consider the following approaches:
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
-
Saponification: this compound can be converted to its salt form by reacting it with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form sodium or potassium 12-hydroxystearate. These salts are more water-soluble. However, be mindful of the potential pH changes in your final solution.
-
Complexation with a Carrier Protein: For in vitro studies, this compound can be complexed with a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) to enhance its solubility and delivery to cells.
-
Problem 3: Variability in biological activity between batches.
-
Question: I am observing inconsistent results in my cell-based assays when using different batches of this compound. Why might this be happening?
-
Answer: Batch-to-batch variability in biological activity can often be traced back to differences in purity and isomeric composition.
-
Impurity Profile: As mentioned, impurities like stearic acid can be present and may have their own biological effects or interfere with the activity of this compound.[4]
-
Chirality: this compound has a chiral center at the 12th carbon. The enantiomeric purity can influence its biological activity. It is important to source this compound with a consistent and well-defined enantiomeric composition for reproducible results. The (R)-enantiomer is the naturally occurring form.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -20°C[2] | Inert Gas (e.g., N₂) | Tightly Sealed, Light-Protected | ≥ 4 years[2] |
| Solution | -20°C to -80°C | Inert Gas (e.g., N₂) | Tightly Sealed Vials | Shorter-term, stability should be verified |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Limited | |
| Ethanol | ~10 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl Formamide | ~10 mg/mL | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-ELSD Method for this compound
This protocol is adapted from a method for analyzing impurities in 12-HSA and can be used to assess its stability over time and under stress conditions.[4]
1. Sample Preparation: a. Accurately weigh a known amount of the this compound sample. b. Dissolve the sample in a suitable solvent mixture (e.g., methanol (B129727)/chloroform). c. For forced degradation studies, subject the this compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) before dissolving. Neutralize acidic or basic samples before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution using methanol and a weak acid solution (e.g., 1% acetic acid in water).
- Flow Rate: Approximately 1.0 - 1.2 mL/min.
- Column Temperature: 40 °C.
3. ELSD Conditions:
- Drift Tube Temperature: 40 °C.
- Nebulizing Gas (N₂): Adjust pressure as per instrument recommendations (e.g., 337 kPa).
4. Quantification: a. Prepare standard solutions of pure this compound at known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration. c. Quantify the amount of this compound in the test sample by comparing its peak area to the calibration curve. Degradation is observed as a decrease in the main peak area and the appearance of new peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Hypothesized signaling pathway for this compound's anti-aging effects via PPARα.
References
Technical Support Center: Improving the Efficiency of 12-POHSA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 12-hydroxy-10-octadecenoic acid (12-POHSA).
Disclaimer: The synthesis of this compound is a complex process, and the information provided here is intended as a guide. Protocols may require optimization for specific laboratory conditions and reagents. It is crucial to distinguish 12-hydroxy-10-octadecenoic acid, a free fatty acid, from branched fatty acid esters of hydroxy fatty acids (FAHFAs), which are sometimes also abbreviated as POHSA (e.g., palmitoleoyl-hydroxystearic acid). This guide focuses on the synthesis of the free fatty acid, 12-hydroxy-10-octadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main approaches for the synthesis of this compound: biocatalytic synthesis and chemical synthesis.
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Biocatalytic Synthesis: This method utilizes enzymes, such as lipoxygenases (LOX) and fatty acid hydratases, or whole-cell biotransformation to achieve high stereo- and regioselectivity under mild reaction conditions. It is often considered a "greener" approach.
-
Chemical Synthesis: This route involves multi-step organic reactions to construct the molecule with the desired stereochemistry. While offering flexibility, it can be more complex and may require challenging purification steps.
Q2: What is a realistic yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthesis route and the level of optimization. For biocatalytic methods, conversions of related hydroxy fatty acids can be high, sometimes exceeding 80-90%.[1] Chemical synthesis yields will be dependent on the number of steps and the efficiency of each transformation.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the position of the hydroxyl group and the double bond.
-
Mass Spectrometry (MS): To confirm the molecular weight.
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify any side products. Derivatization to fatty acid methyl esters (FAMEs) is a common practice for GC-MS analysis.[2]
-
Chiral Chromatography: To determine the enantiomeric excess if a stereospecific synthesis was performed.
Troubleshooting Guides
Biocatalytic Synthesis Troubleshooting
This guide focuses on a proposed biocatalytic route using a lipoxygenase (LOX) followed by reduction, or a fatty acid hydratase.
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Inactive enzyme (LOX or hydratase).2. Sub-optimal reaction conditions (pH, temperature).3. Presence of inhibitors in the substrate or buffer.4. Poor substrate solubility.5. Inefficient whole-cell biotransformation. | 1. Verify enzyme activity with a standard substrate.2. Optimize pH and temperature for the specific enzyme. Most lipoxygenases have a pH optimum between 6.0 and 8.5.[3]3. Purify the substrate and use high-purity buffer components.4. Add a co-solvent like ethanol (B145695) or a surfactant to improve substrate dispersion.5. For whole-cell systems, optimize cell density, induction conditions, and reaction time. Consider cell permeabilization to improve substrate uptake. |
| Formation of Multiple Products/Isomers | 1. Non-specific enzyme activity.2. Autoxidation of the fatty acid substrate.3. Further metabolism of the product by the whole-cell catalyst. | 1. Use a highly specific lipoxygenase or hydratase. The regioselectivity of some lipoxygenases is pH-dependent.[3]2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-related side reactions.3. Use a resting-cell or purified enzyme system instead of a growing culture. Consider knocking out genes responsible for further metabolism in the host organism. |
| Low Yield of Hydroxy Fatty Acid | 1. Incomplete conversion of the hydroperoxide intermediate (in LOX-based synthesis).2. Product degradation. | 1. Ensure sufficient reducing agent (e.g., sodium borohydride) is added after the lipoxygenase reaction to convert the hydroperoxide to the hydroxyl group.2. Minimize reaction time and purify the product promptly after the reaction is complete. |
Chemical Synthesis Troubleshooting
This guide addresses potential issues in a multi-step chemical synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low Yield in a Specific Step | 1. Incomplete reaction.2. Degradation of starting material or product.3. Sub-optimal reaction conditions (temperature, solvent, catalyst). | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.2. Ensure anhydrous and inert conditions if reagents are sensitive to water or air.3. Systematically vary the reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions. |
| Formation of Stereoisomers | 1. Non-stereoselective reagents.2. Racemization during a reaction step. | 1. Use chiral catalysts or reagents to control stereochemistry.2. Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization. |
| Difficult Purification | 1. Presence of closely related side products or isomers.2. Unreacted starting materials with similar polarity to the product. | 1. Utilize high-performance liquid chromatography (HPLC) or silver ion chromatography for the separation of isomers.[4][5]2. Drive the reaction to completion to consume the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation. |
Experimental Protocols
Biocatalytic Synthesis of 12(S)-hydroxy-10(E)-octadecenoic acid (Proposed)
This proposed protocol is based on the action of a 12S-lipoxygenase on a suitable C18 fatty acid substrate with a double bond at the Δ10 position.
Materials:
-
Substrate: cis-10-octadecenoic acid
-
Enzyme: 12S-Lipoxygenase (e.g., from a recombinant source)
-
Buffer: 0.1 M Borate (B1201080) buffer, pH 9.0
-
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄)
-
Solvents: Diethyl ether, Ethanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Substrate Preparation: Dissolve cis-10-octadecenoic acid in a minimal amount of ethanol and add it to the borate buffer with vigorous stirring to create a fine emulsion.
-
Enzymatic Reaction: Add the 12S-lipoxygenase to the substrate emulsion. Incubate at a controlled temperature (e.g., 25°C) with gentle agitation. Monitor the formation of the hydroperoxide intermediate by UV-Vis spectroscopy at 234 nm.
-
Reduction: Once the reaction has reached completion (or the desired conversion), cool the mixture in an ice bath and slowly add a freshly prepared aqueous solution of sodium borohydride to reduce the hydroperoxide to the corresponding alcohol.
-
Extraction: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with diethyl ether. Wash the organic layer with saturated NaCl solution and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Chemical Synthesis of 12-hydroxy-10-octadecenoic acid (Hypothetical)
This hypothetical multi-step synthesis is based on general methods for the synthesis of unsaturated hydroxy fatty acids.
Overview: A plausible route could involve the synthesis of a suitable acetylenic alcohol, followed by stereoselective reduction of the triple bond to a cis or trans double bond, and subsequent chain elongation.
Example Step: Stereoselective Reduction of an Alkyne Precursor
-
Lindlar Reduction (for cis-alkene): Dissolve the alkyne precursor in a suitable solvent (e.g., hexane (B92381) or ethanol). Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Purge the reaction vessel with hydrogen gas and stir vigorously under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC). Filter the catalyst and evaporate the solvent.
-
Sodium in Liquid Ammonia (B1221849) Reduction (for trans-alkene): In a flask equipped with a dry ice condenser, condense ammonia gas. Add sodium metal until a persistent blue color is obtained. Add the alkyne precursor dissolved in an anhydrous ether. Stir until the blue color disappears. Quench the reaction carefully with ammonium (B1175870) chloride. Allow the ammonia to evaporate, then work up the reaction by adding water and extracting with an organic solvent.
Quantitative Data
The following tables provide representative data from the synthesis of similar hydroxy fatty acids, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Representative Conditions for Whole-Cell Biotransformation of Fatty Acids
| Parameter | Condition | Reference |
| Microorganism | Recombinant E. coli expressing fatty acid hydratase | [1] |
| Substrate | Unsaturated free fatty acids from waste cooking oil | [1] |
| Cell Concentration | 50 g/L | [6] |
| Substrate Loading | Up to 280 g/L (for linoleic acid) | [6] |
| pH | 6.6 - 7.5 | [7] |
| Temperature | 28 - 35°C | [7] |
| Co-solvents | Glycerol, Ethanol | [1] |
| Conversion Yield | ~80% (for total hydroxy fatty acids) | [1] |
Table 2: Representative Yields for Chemical Synthesis Steps of Unsaturated Hydroxy Fatty Acids
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Epoxidation | m-CPBA, DCM, 0°C to rt | >90% | [8] |
| Epoxide Ring Opening | Grignard reagent, CuCN, THF, -20°C | 60-80% | [8] |
| Alkyne Reduction (Lindlar) | H₂, Lindlar's catalyst, Hexane | >95% | General |
| Esterification | TMSCHN₂, Benzene/Methanol | >95% | General |
| Saponification | LiOH, THF/H₂O | >90% | General |
Visualizations
Caption: Proposed biocatalytic pathway for this compound synthesis.
Caption: General workflow for chemical synthesis of this compound.
Caption: Decision-making workflow for troubleshooting this compound synthesis.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. benchchem.com [benchchem.com]
- 3. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gsartor.org [gsartor.org]
- 8. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity [mdpi.com]
Technical Support Center: Best Practices for 12-POHSA in the Laboratory
Welcome to the technical support center for 12-POHSA (12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your laboratory experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recently discovered endogenous lipid belonging to the FAHFA (fatty acid esters of hydroxy fatty acids) class. Its formal name is 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This compound and other FAHFAs are recognized for their anti-diabetic and anti-inflammatory properties. The primary mechanism of action for many FAHFAs is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in pancreatic β-cells can potentiate glucose-stimulated insulin (B600854) secretion (GSIS), while in immune cells like macrophages, it can trigger potent anti-inflammatory effects.
Q2: How should I properly store and handle this compound?
A2: As an unsaturated lipid, this compound is susceptible to oxidation. Proper storage is critical to maintain its stability and biological activity.
-
Storage Temperature: Store this compound at -20°C or -80°C for long-term stability.
-
Formulation: It is often supplied in a solvent like methyl acetate (B1210297) or ethanol. Store the solution tightly sealed to prevent solvent evaporation.
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Handling: When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use glass or Teflon-lined containers and gastight syringes for transfers to avoid leaching of plasticizers and to minimize air exposure. It is recommended to handle the compound under an inert gas like argon or nitrogen if possible.
Q3: What is the stability of this compound in solution?
A3: When stored properly at -20°C in a suitable organic solvent, this compound should be stable for at least six months to two years, depending on the supplier's recommendations. Once diluted into aqueous buffers or cell culture media for experiments, it should be used immediately. Fatty acids in aqueous solutions are more prone to degradation and can form micelles, which may affect bioavailability.
Q4: In which solvents is this compound soluble?
A4: this compound has limited solubility in aqueous solutions but is soluble in several organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most in vitro experiments.
II. Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Formal Name | 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid | |
| Molecular Formula | C₃₄H₆₄O₄ | |
| Formula Weight | 536.9 g/mol | |
| Solubility in DMF | ~20 mg/mL | |
| Solubility in DMSO | ~15 mg/mL | |
| Solubility in Ethanol | ~20 mg/mL | |
| Solubility in Ethanol:PBS (1:1) | ~0.5 mg/mL |
Table 2: Potency of GPR120 Agonists (Reference Values)
Note: A specific EC₅₀ value for this compound is not widely published. The following values for other known GPR120 agonists are provided for reference and can help in designing dose-response experiments.
| Agonist | Assay Type | Cell Line | Reported EC₅₀ | Reference |
| Compound A (cpdA) | IP3 Production | hGPR120-HEK293 | ~350 nM | [1] |
| TUG-891 | Calcium Flux | hFFA4-CHO | 43.7 - 193 nM | [2] |
| α-Linolenic Acid (ALA) | Insulin Secretion | BRIN-BD11 | 12 nM | [3] |
| GW9508 | SRE-luc Reporter | GPR120-expressing | 1 - 10 µM | [4] |
III. Troubleshooting Guides
This section provides solutions to potential issues encountered during experiments with this compound.
Issue 1: Solubility Problems and Compound Precipitation
-
Q: I observed precipitation after diluting my this compound stock solution into aqueous buffer or cell culture media. What should I do?
-
A: This is a common issue with lipids.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is low (typically <0.5%) to avoid solvent-induced toxicity, but high enough to maintain solubility.
-
Use a Carrier Protein: For cell-based assays, fatty acids are often complexed with fatty acid-free Bovine Serum Albumin (BSA). This mimics physiological conditions and greatly enhances solubility and bioavailability. Prepare the this compound/BSA complex by slowly adding the lipid stock to a BSA solution while vortexing.
-
Sonication: Briefly sonicating the final solution can help dissolve small precipitates and form a more uniform suspension.[5]
-
Work Quickly: Prepare dilutions immediately before use, as lipids can come out of solution over time.
-
-
Issue 2: Lack of Biological Response
-
Q: I am not observing the expected effect (e.g., increased insulin secretion, reduced inflammation) after treating my cells with this compound. Why?
-
A: Several factors could be responsible for a lack of response.
-
Compound Degradation: Ensure your this compound stock has been stored correctly (at -20°C or -80°C, protected from light and air). Repeated freeze-thaw cycles can degrade the compound. Consider aliquoting your stock solution.
-
Suboptimal Concentration: The effective concentration can be narrow. Perform a dose-response experiment with a wide range of concentrations (e.g., from 10 nM to 30 µM) to determine the optimal working concentration for your specific cell type and assay.
-
Low Receptor Expression: Confirm that your cell model (e.g., MIN6, INS-1, macrophages) expresses sufficient levels of GPR120. Expression levels can vary with cell passage number and culture conditions.[6]
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Assay Conditions: For GSIS assays, ensure your glucose concentrations (low and high) are appropriate to elicit a robust response. The timing of compound incubation is also critical.
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Cell Health: Poor cell viability will blunt any specific response. Ensure cells are healthy and not overly confluent before starting the experiment.
-
-
Issue 3: Cell Toxicity or Death
-
Q: I am observing significant cell death after treatment with this compound. What could be the cause?
-
A: While FAHFAs are generally considered beneficial, high concentrations or certain experimental conditions can lead to cytotoxicity.
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Solvent Toxicity: Ensure the final concentration of your organic solvent (DMSO or ethanol) is well below the toxic threshold for your cells (usually <0.5%). Run a vehicle-only control to test this.
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Lipotoxicity: High concentrations of any fatty acid can be toxic to cells, a phenomenon known as lipotoxicity. Reduce the concentration of this compound in your experiments. The presence of other lipids in the serum of your culture media can also contribute to this effect.
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Oxidized Byproducts: If the this compound has degraded due to improper storage, the resulting oxidized lipids can be highly toxic. Using a fresh aliquot or new vial of the compound is recommended.
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Off-Target Effects: At high concentrations, this compound might have off-target effects. For example, some metabolites of the lipoxygenase (LO) pathway, like 12(S)-HETE, have been shown to reduce β-cell viability.[7] It is crucial to use the lowest effective concentration possible.
-
-
IV. Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 β-cells
This protocol outlines a method for assessing the effect of this compound on insulin secretion from the MIN6 mouse insulinoma cell line.
A. Materials
-
MIN6 cells (low passage number, <20, is recommended)[8]
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Culture Medium: DMEM (25 mM glucose), 10% FBS, 50 µM β-mercaptoethanol
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Krebs-Ringer Bicarbonate Buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% fatty acid-free BSA, pH 7.4.
-
Low Glucose KRBH: KRBH with 2.8 mM glucose.
-
High Glucose KRBH: KRBH with 16.7 mM glucose.
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This compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: GLP-1 (100 nM) or a known GPR120 agonist like TUG-891 (10 µM).
-
Insulin ELISA Kit.
B. Preparation of this compound-BSA Complex
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Prepare a 10% fatty acid-free BSA solution in sterile water.
-
Warm the BSA solution to 37°C.
-
Dilute the this compound stock solution in DMSO to an intermediate concentration.
-
Slowly add the this compound solution to the warm BSA solution while vortexing to achieve a final desired stock concentration (e.g., 1 mM this compound in 1% BSA). This complex should be prepared fresh.
C. Assay Procedure
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay. Culture for 48-72 hours.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in Low Glucose KRBH for 1-2 hours at 37°C to bring insulin secretion to a basal level.[9]
-
-
Basal Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh Low Glucose KRBH containing either vehicle (e.g., 0.1% DMSO in BSA solution) or your desired concentrations of this compound-BSA complex.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant (this is the basal secretion sample) and store at -20°C or -80°C for ELISA.
-
-
Stimulated Secretion:
-
Remove the low glucose buffer.
-
Add High Glucose KRBH containing the same vehicle or this compound concentrations as in the previous step. Include a positive control well (e.g., High Glucose KRBH + GLP-1).
-
Incubate for 1 hour at 37°C.
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Collect the supernatant (this is the stimulated secretion sample) and store at -20°C or -80°C.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well to account for variations in cell number.
-
D. Data Analysis
-
Calculate the fold-change in insulin secretion (Stimulation Index) by dividing the insulin concentration from the high glucose condition by the concentration from the low glucose condition for each treatment.
-
Compare the stimulation index of this compound treated cells to the vehicle control. An increase indicates that this compound potentiates glucose-stimulated insulin secretion.
V. Mandatory Visualizations
Diagram 1: GPR120 Signaling Pathway
Caption: GPR120 signaling cascade initiated by this compound.
Diagram 2: Experimental Workflow for GSIS Assay
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 12-POHSA by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 12-hydroxy-10-octadecenoic acid (12-POHSA) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the sample preparation for this compound analysis to avoid variability?
A1: Sample preparation is a crucial step that significantly impacts the quality and reproducibility of your this compound quantification.[1] Key areas to focus on include:
-
Lipid Extraction: Use a robust lipid extraction method like the Folch or Bligh-Dyer to efficiently extract this compound from the biological matrix.[2] Ensure complete phase separation to avoid contamination.
-
Internal Standard Addition: Add a suitable internal standard at the very beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.[3][4]
-
Minimizing Contamination: Be mindful of potential contaminants such as plasticizers and detergents that can interfere with the analysis.[1] Use high-purity solvents and glassware.
-
Sample Stability: this compound can be prone to oxidation. It is advisable to add antioxidants like butylated hydroxytoluene (BHT) during extraction and to store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) if not analyzed immediately.
Q2: How do I choose an appropriate internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., this compound-d4).[3][4][5] These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[3][4]
If a deuterated standard for this compound is unavailable, a structurally similar hydroxy fatty acid can be used as a surrogate. However, it is crucial to validate that the surrogate behaves similarly to this compound during sample preparation and analysis.
Q3: What are the expected fragmentation patterns for this compound in negative ion mode ESI-MS/MS?
The major fragmentation pathways for the [M-H]⁻ of a hydroxy fatty acid involve cleavages adjacent to the hydroxyl group and loss of small neutral molecules. For this compound (molecular weight to be calculated), we can expect to see product ions resulting from:
-
Loss of water (H₂O)
-
Cleavage of the carbon-carbon bond alpha to the hydroxyl group. This would result in two major fragments, with the charge retained on either fragment.
-
Cleavage of the carbon-carbon bond on the other side of the hydroxyl group.
It is essential to optimize the collision energy to obtain a stable and abundant product ion for quantification in Multiple Reaction Monitoring (MRM) mode.
Troubleshooting Guides
Problem 1: Poor Peak Shape and/or Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Overloading | Dilute the sample and reinject. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
| Mobile Phase Issues | Prepare fresh mobile phase, ensuring proper pH and composition. Degas the mobile phase to remove dissolved air. |
| HPLC System Leak | Check for leaks in the pump, injector, and column fittings. |
Problem 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Sample Matrix Effects | Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Optimize the LC gradient to separate this compound from interfering matrix components.[1] |
| Contamination from Solvents or Labware | Use high-purity solvents and pre-cleaned glassware. Run a blank injection of your solvent to check for contamination. |
| Isobaric Interferences | Isobaric compounds have the same nominal mass as this compound and can interfere with quantification. High-resolution mass spectrometry can help differentiate between this compound and isobaric interferences based on their exact mass.[9][10][11] If using a triple quadrupole instrument, chromatographic separation is critical.[11] |
Experimental Protocols
Representative LC-MS/MS Protocol for this compound Quantification
This protocol provides a general framework. Optimization of specific parameters will be necessary for your particular instrumentation and sample matrix.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).
-
Add 300 µL of a cold (-20°C) 2:1 (v/v) mixture of methanol:acetonitrile to precipitate proteins.[12]
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[13]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: These will need to be optimized by infusing a standard of this compound. A hypothetical transition would be based on the precursor ion [M-H]⁻ and a stable product ion.
Visualizations
Diagrams
Caption: General experimental workflow for this compound quantification.
Caption: Putative fragmentation pathways for this compound in negative ESI.
Data Presentation
Table 1: Potential Isobaric Interferences for this compound
Since this compound is a hydroxy derivative of an octadecenoic acid, other isomers can pose a significant challenge for accurate quantification if not chromatographically resolved.
| Compound | Molecular Formula | Exact Mass | Potential for Interference |
| This compound | C₁₈H₃₂O₃ | 296.2351 | - |
| 9-HODE (9-hydroxy-10,12-octadecadienoic acid) | C₁₈H₃₂O₃ | 296.2351 | High - Isomer |
| 13-HODE (13-hydroxy-9,11-octadecadienoic acid) | C₁₈H₃₂O₃ | 296.2351 | High - Isomer |
| Other positional isomers of hydroxyoctadecenoic acid | C₁₈H₃₂O₃ | 296.2351 | High - Isomers |
Note: The exact masses are identical, emphasizing the need for effective chromatographic separation. High-resolution mass spectrometry can confirm the elemental composition but cannot distinguish between isomers.[9][15][16]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Distinguishing between Isobaric Ions Using Microdroplet Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12-POHSA (12-Hydroxystearic Acid)
Welcome to the technical support center for 12-POHSA (12-hydroxystearic acid, 12-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound in cells?
A1: The primary established on-target effect of this compound is the induction of antimicrobial peptide (AMP) secretion in epidermal keratinocytes.[1][2][3] This process is mediated by a specific signaling pathway involving the downregulation of caspase-8 and the activation of DNA methyltransferase 3A (DNMT3A), which leads to the activation of the inflammasome.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While specific non-cytotoxic off-target effects of this compound are not extensively documented, potential off-target effects can be broadly categorized as:
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Cytotoxicity: Like other fatty acids, high concentrations of this compound can induce cell death. Studies on various hydroxystearic acid isomers have shown that their cytotoxic effects are dependent on the position of the hydroxyl group and the cell line used.[4] Saturated fatty acids like stearic acid (the parent molecule of 12-HSA) can induce caspase-dependent and -independent apoptosis in neuronal cells.[5][6]
-
Modulation of Lipid Metabolism: As a fatty acid, this compound could potentially interfere with lipid biosynthesis, trafficking, and signaling pathways.[7][8] Lipids are known to modulate the activity of the NLRP3 inflammasome, and introducing exogenous fatty acids could have unintended consequences on this pathway.[8][9][10][11]
-
GPR55 Activation (Speculative): While not definitively confirmed for this compound, other structurally similar lipids are known agonists of the G-protein coupled receptor GPR55.[12][13][14][15] Activation of GPR55 can lead to various downstream signaling events, and if this compound interacts with this receptor, it could represent a significant off-target effect.
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Non-specific DNMT3A Activation: The on-target pathway involves the activation of DNMT3A.[1][2] It is possible that at high concentrations, this compound could lead to non-specific activation of DNMT3A, potentially causing widespread changes in DNA methylation and gene expression.[16][17][18][19][20]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential.
-
Use of Appropriate Controls: Always include vehicle controls (the solvent used to dissolve this compound) in your experiments. For fatty acid studies, a fatty acid-free bovine serum albumin (BSA) control is also recommended.
-
Cell Line Selection: Be aware that the effects of this compound, both on-target and off-target, can be cell-type specific.[4]
-
Duration of Treatment: Limit the exposure time of cells to this compound to the minimum required to observe the on-target effect.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays to ensure the observed phenotype is not an artifact of a single experimental approach.
-
Rescue Experiments: If you hypothesize a specific off-target effect, try to rescue it. For example, if you suspect off-target GPR55 activation, use a GPR55 antagonist to see if the unintended effect is reversed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death/cytotoxicity observed. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range based on published data for similar compounds. |
| The solvent used to dissolve this compound is toxic to the cells. | Ensure the final concentration of the solvent (e.g., ethanol (B145695), DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. | |
| The fatty acid is not properly complexed to BSA, leading to the formation of cytotoxic micelles. | Follow a validated protocol for complexing this compound to fatty acid-free BSA. | |
| Inconsistent or no on-target effect (AMP secretion). | The this compound is not properly dissolved or has precipitated out of solution. | Visually inspect your stock and working solutions for any precipitates. Prepare fresh solutions and use a validated solubilization protocol. |
| The chosen cell line (e.g., non-keratinocytes) does not express the necessary machinery for the on-target effect. | The known on-target effect is specific to keratinocytes. Use a relevant keratinocyte cell line for this assay. | |
| The concentration of this compound is too low. | Perform a dose-response experiment to find the optimal concentration for AMP induction. | |
| Unexpected changes in gene expression or signaling pathways unrelated to the on-target effect. | Potential off-target effects are occurring. | Lower the concentration of this compound. Reduce the treatment duration. Investigate potential off-target pathways (e.g., GPR55 signaling, general lipid metabolism) using specific inhibitors or antagonists. |
| The this compound preparation is contaminated. | Use a high-purity source of this compound and sterile techniques for solution preparation. |
Quantitative Data Summary
| Compound | Cell Line | Effect | Effective Concentration (IC50/EC50) | Reference |
| 5-Hydroxystearic Acid | HeLa | Growth Inhibition | 22.1 µM | [4] |
| 5-Hydroxystearic Acid | MCF7 | Growth Inhibition | 46.4 µM | [4] |
| 5-Hydroxystearic Acid | HT29 | Growth Inhibition | 51.3 µM | [4] |
| 10-Hydroxystearic Acid | Human Skin Fibroblasts | Collagen I & III Synthesis | 5 µM | [21] |
| AM-251 (GPR55 Agonist) | CD1 Mice | In vivo effects | 39 nM | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from general methods for preparing fatty acid solutions for cell culture.
Materials:
-
This compound (powder)
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, purified water
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound in ethanol:
-
Weigh out the appropriate amount of this compound powder in a sterile conical tube.
-
Add the required volume of 100% ethanol to achieve a 100 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming in a 37°C water bath.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water:
-
Dissolve the fatty acid-free BSA in sterile water.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While vortexing the BSA solution, slowly add the 100 mM this compound/ethanol stock solution to achieve the desired final concentration and a suitable molar ratio of BSA to fatty acid (typically between 1:3 and 1:6).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Storage:
-
Store the this compound/BSA complex at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assay for On-Target Effect - Antimicrobial Peptide (AMP) Secretion
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT or primary keratinocytes)
-
Appropriate cell culture medium and supplements
-
This compound/BSA stock solution (from Protocol 1)
-
Fatty acid-free BSA solution (for control)
-
ELISA kit for the specific AMP of interest (e.g., LL-37, Psoriasin S100A7)
-
Reagents for RNA extraction and qRT-PCR (optional)
-
Reagents for Western blotting (optional)
Procedure:
-
Cell Seeding: Seed keratinocytes in a multi-well plate at a density that will result in a confluent monolayer at the time of treatment.
-
Cell Treatment:
-
Once the cells are confluent, replace the culture medium with fresh medium containing various concentrations of the this compound/BSA complex (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (medium with the same concentration of BSA and ethanol as the highest this compound treatment) and a negative control (medium only).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C for ELISA analysis.
-
Cell Lysate (Optional): Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for RNA extraction (for qRT-PCR analysis of AMP gene expression) or protein extraction (for Western blot analysis of intracellular AMP levels).
-
-
Analysis:
-
ELISA: Quantify the concentration of the secreted AMP in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
qRT-PCR (Optional): Analyze the relative expression of AMP genes in the cell lysates.
-
Western Blot (Optional): Analyze the intracellular levels of AMPs.
-
Visualizations
Caption: On-target signaling pathway of this compound in keratinocytes.
Caption: Experimental workflow for assessing the on-target effects of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.llu.edu [experts.llu.edu]
- 7. From fat to fire: The lipid–inflammasome connection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Engineering of Effector Domains for Targeted DNA Methylation with Reduced Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for 12-POHSA Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxystearic acid (12-POHSA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF).[1] A stock solution can be prepared by dissolving this compound in one of these solvents. It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1] The solubility in these solvents is approximately 10 mg/mL.[1] For in vitro experiments, a common practice is to first prepare a concentrated stock solution in a solvent like DMSO.[2]
Q2: What is a typical concentration range for treating cells with this compound?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. For example, in studies with primary human dermal fibroblasts, a concentration of 5 µM has been used to stimulate collagen synthesis.[3] In cancer cell lines, a much broader range from 0.01 µM to 500 µM has been explored to determine cytotoxic effects.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times for this compound treatment can range from hours to days, depending on the biological process being investigated. For instance, an incubation period of 48 hours has been used to assess the effect of this compound on collagen synthesis in fibroblasts.[3] For cytotoxicity assays in cancer cell lines, treatment times of 72 hours have been reported.[4][5] As with concentration, the ideal incubation time should be optimized for your specific experimental setup.
Q4: How should this compound stock solutions be stored?
A4: this compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6]
Q5: What is the primary mechanism of action of this compound?
A5: this compound has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[3][7] Its effects can also involve the modulation of other signaling pathways, such as the WNT pathway, and the downregulation of caspase-8.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor cell viability or signs of cytotoxicity at expected non-toxic concentrations. | - High solvent concentration in the final culture medium.- Cell line is particularly sensitive to this compound.- Incorrect calculation of dilution from stock solution. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to your cells (typically <0.5%).- Perform a dose-response curve to determine the IC50 value for your specific cell line.- Double-check all calculations for dilutions. |
| Precipitation of this compound in the cell culture medium. | - The concentration of this compound exceeds its solubility in the medium.- The stock solution was not properly dissolved before dilution.- Interaction with components in the serum or medium. | - Prepare a fresh stock solution, ensuring the this compound is fully dissolved. Gentle warming or sonication may aid dissolution in the initial solvent.[2]- When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.- Consider reducing the serum concentration during treatment, if compatible with your cell line's health. |
| Inconsistent or non-reproducible experimental results. | - Batch-to-batch variability of this compound.- Inconsistent cell health or passage number.- Variations in incubation conditions (temperature, CO2). | - If possible, use this compound from the same manufacturing lot for a series of experiments.- Maintain consistent cell culture practices, using cells within a defined passage number range.- Ensure incubators are properly calibrated and maintained. |
| Unexpected morphological changes in cells. | - this compound may be inducing differentiation or other cellular processes.- Off-target effects of the compound. | - Carefully observe and document any morphological changes. These may be part of the biological response to this compound.- Review literature for known effects of this compound on your specific cell type or related cell lines. |
| Cells are not attaching properly after treatment. | - High concentrations of this compound may be causing cellular stress or toxicity.- The solvent used to dissolve this compound may be affecting cell adhesion. | - Test a lower range of this compound concentrations.- Ensure the final solvent concentration is minimal and non-toxic. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Cell Type | Application | Concentration Range | Incubation Time | Reference |
| Human Dermal Fibroblasts | Collagen Synthesis | 5 µM | 48 hours | [3] |
| Various Cancer Cell Lines (e.g., CaCo-2, HT29, HeLa, MCF7) | Cytotoxicity/Anti-proliferative Effects | 0.01 µM - 500 µM | 72 hours | [4] |
| Epidermal Keratinocytes | Antimicrobial Peptide Secretion | 10 µM - 50 µM | 48 hours | [8] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethyl Formamide | ~10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO (or ethanol/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
To aid dissolution, the solution can be gently vortexed and/or sonicated in a water bath until the solid is completely dissolved.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from a general MTT assay protocol for assessing cytotoxicity.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for the this compound stock solution.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound activates the PPARα signaling pathway.
Caption: this compound modulates the WNT signaling pathway.
Caption: this compound induces AMP secretion via Caspase-8.
Caption: General workflow for a this compound cytotoxicity assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 12-POHSA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in synthetic 12-hydroxy-2-heptadecenyl-2-dodecenoic acid (12-POHSA). Our goal is to equip researchers with the knowledge and tools to ensure the consistency and reliability of their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of synthetic this compound, providing systematic approaches to identify and resolve them.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
You observe that different batches of synthetic this compound elicit varying responses in your cell-based assays (e.g., changes in insulin (B600854) secretion, cytokine production, or cell proliferation).
| Possible Cause | Recommended Action |
| Variable Purity Levels | Analyze each batch using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the percentage of pure this compound. Batches with purity below a pre-defined threshold (e.g., >95%) should be re-purified or discarded. |
| Presence of Impurities | Identify and quantify impurities using HPLC-MS/MS. Common impurities may include starting materials (12-hydroxystearic acid, palmitoleic acid), regioisomers, or by-products from the synthesis. If a particular impurity correlates with altered activity, consider a more stringent purification method. |
| Isomeric Variation | The position of the palmitoleic acid ester on the hydroxystearic acid backbone can vary. Use chiral chromatography to separate and quantify different positional isomers and stereoisomers. Inconsistent ratios of these isomers between batches can lead to variable biological effects.[1][2] |
| Degradation of this compound | This compound, being an unsaturated lipid, is susceptible to oxidation and hydrolysis. Analyze for degradation products using HPLC-MS. Ensure proper storage conditions (see FAQs below) to minimize degradation. |
| Inconsistent Formulation | Ensure that the vehicle (e.g., DMSO, ethanol) and the final concentration of this compound are consistent across experiments. Prepare fresh dilutions for each experiment from a well-characterized stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic this compound?
A1: The main sources of variability include:
-
Purity: Incomplete reactions or inefficient purification can result in varying levels of residual starting materials and catalysts.
-
Isomeric Distribution: The esterification of palmitoleic acid to 12-hydroxystearic acid can potentially occur at other positions on the stearic acid chain, leading to a mixture of regioisomers. Furthermore, the chiral center at the 12th carbon can result in a mixture of R and S stereoisomers. The ratio of these isomers can differ between synthetic batches.[1]
-
Impurities: Side reactions during synthesis can generate structurally related impurities that may have their own biological activities or interfere with the activity of this compound.
-
Degradation: As an unsaturated fatty acid ester, this compound is prone to oxidation at the double bond and hydrolysis of the ester linkage, especially with improper storage and handling.
Q2: How should I properly store and handle synthetic this compound to maintain its integrity?
A2: To ensure the stability of this compound, follow these guidelines:
-
Storage Temperature: Store at -20°C or lower for long-term stability.[3]
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Solvent: If in solution, use a high-purity aprotic solvent like methyl acetate, ethanol, or DMF.[3] For aqueous solutions, prepare them fresh and use them within a day, as they are more susceptible to hydrolysis.[4]
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.
-
Handling: Minimize exposure to air and light. When preparing solutions, use glass or Teflon-coated labware. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the recommended analytical methods for quality control of synthetic this compound?
A3: A combination of analytical techniques is recommended for comprehensive quality control:
| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |
| HPLC-MS | Purity, presence of impurities | Purity: ≥95%[5]; Individual impurities: ≤0.5% |
| Chiral HPLC-MS/MS | Isomeric ratio (positional and stereo-isomers) | Isomer ratio should be consistent between batches (e.g., ±5% variation) |
| ¹H and ¹³C NMR | Structural confirmation, absence of major impurities | Spectra should match the reference structure with no significant unassigned signals. |
| Functional Assay | Biological activity (e.g., GPCR activation) | EC₅₀ value should be within a pre-defined range (e.g., ± 2-fold) of a reference standard. |
Q4: How does this compound exert its biological effects, and how can this be monitored?
A4: this compound is known to be an agonist for G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120.[1][6] Activation of these receptors can initiate downstream signaling cascades. One such pathway involves the regulation of the Hippo signaling effectors YAP and TAZ. GPCR activation can lead to the dephosphorylation and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators for genes involved in cell proliferation and survival.[1][7]
To monitor this, you can perform immunofluorescence staining or cellular fractionation followed by Western blotting to assess the nuclear localization of YAP/TAZ in response to this compound treatment.
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Purity and Impurity Profiling of this compound
Objective: To determine the purity of a synthetic this compound batch and identify potential impurities.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Prepare a 1 mg/mL stock solution of the this compound batch in a suitable organic solvent (e.g., methanol (B129727) or isopropanol).
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.
-
Set up the HPLC-MS method with the following parameters (can be optimized):
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20-21 min: 100% to 80% B
-
21-25 min: 80% B (re-equilibration)
-
-
MS detection: Negative ion mode, scan range m/z 100-1000.
-
-
Inject the sample and acquire the data.
-
Data Analysis:
-
Integrate the peak corresponding to this compound ([M-H]⁻ at m/z 535.4).
-
Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.
-
Protocol 2: ¹H and ¹³C NMR for Structural Confirmation of this compound
Objective: To confirm the chemical structure of synthetic this compound.
Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
Procedure:
-
Dissolve 5-10 mg of the dried this compound sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Key expected signals include:
-
Signals for the vinyl protons of the palmitoleoyl chain.
-
A multiplet for the proton on the carbon bearing the ester group.
-
Signals for the methyl and methylene (B1212753) groups of both fatty acid chains.
-
-
Acquire the ¹³C NMR spectrum. Key expected signals include:
-
Signals for the carbonyl carbon of the ester and the carboxylic acid.
-
Signals for the double bond carbons of the palmitoleoyl chain.
-
A signal for the carbon attached to the ester oxygen.
-
-
Data Analysis:
-
Compare the obtained chemical shifts and coupling patterns with the expected structure of this compound.
-
Look for any significant unassigned signals that might indicate the presence of major impurities.
-
Protocol 3: Cell-Based Assay for Functional Characterization of this compound
Objective: To assess the biological activity of a this compound batch by measuring its effect on YAP/TAZ nuclear translocation.
Materials:
-
Human cell line known to express GPR40/GPR120 (e.g., HEK293, a breast cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP/TAZ
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against YAP/TAZ (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ for each condition. An increase in this ratio indicates nuclear translocation.
-
By implementing these troubleshooting strategies, quality control measures, and standardized protocols, researchers can better manage the inherent variability of synthetic this compound, leading to more reproducible and reliable experimental outcomes.
References
- 1. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101967095B - 12-hydroxyl stearic acid glyceride as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 12-POHSA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-hydroxypalmitoyl-oleoyl-sn-glycero-3-phosphocholine (12-POHSA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a specific hydroxylated phospholipid. Like other polyunsaturated and hydroxylated lipids, it is susceptible to degradation through oxidation and enzymatic activity. Degradation can lead to inaccurate quantification and misinterpretation of its biological role. Key degradation pathways include cleavage of the fatty acid chains and modification of the hydroxyl group.
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The primary causes of this compound degradation are:
-
Enzymatic Degradation: Lipases and phospholipases present in biological samples can hydrolyze the ester bonds of this compound.[1]
-
Oxidation: The double bond in the oleoyl (B10858665) chain and the hydroxyl group are susceptible to oxidation by light, oxygen, and metal ions.[1][2] This can lead to the formation of various oxidation products, including aldehydes and ketones.
-
pH Instability: Extreme pH conditions can catalyze the hydrolysis of the ester and phosphodiester bonds.[1]
-
Temperature: Elevated temperatures can accelerate both enzymatic degradation and oxidation.[1][3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the formation of ice crystals that disrupt cellular structures, releasing degradative enzymes and promoting oxidation.[1]
Q3: How can I minimize enzymatic degradation of this compound?
A3: To minimize enzymatic degradation, it is crucial to inhibit enzyme activity as soon as possible after sample collection. This can be achieved by:
-
Immediate Freezing: Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[1][3]
-
Solvent Quenching: Homogenize tissues or cells in cold organic solvents like methanol (B129727) or a chloroform/methanol mixture to denature enzymes.[1][4]
-
Heat Treatment: For some sample types like tissues, heat treatment can be employed to inactivate lipases.[1]
Q4: What is the best way to prevent oxidation of this compound?
A4: Preventing oxidation is critical for accurate analysis. Key strategies include:
-
Adding Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or triphenylphosphine (B44618) (TPP) into the extraction solvent.[5][6]
-
Using Degassed Solvents: Work with solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Minimizing Light Exposure: Protect samples from light by using amber glass vials or by wrapping containers in aluminum foil.[1]
-
Working on Ice: Perform all sample preparation steps on ice to reduce the rate of chemical reactions.[1]
-
Inert Atmosphere: If possible, conduct sample preparation in a glove box under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete extraction | Use a robust lipid extraction method like the Folch or Bligh-Dyer method, which use a chloroform/methanol/water mixture.[4][7][8] Ensure the correct solvent ratios for phase separation. |
| Degradation during extraction | Add antioxidants to the extraction solvent.[5][6][9] Work quickly and on ice. Use pre-chilled solvents. | |
| High variability between replicate samples | Inconsistent sample handling | Standardize all sample handling and preparation steps. Minimize the time between sample collection and extraction.[1] |
| Partial degradation | Ensure complete inhibition of enzymatic activity at the start of the preparation. Avoid multiple freeze-thaw cycles.[1] | |
| Presence of unexpected peaks in chromatogram | Oxidation products | Protect samples from oxygen and light.[1] Use fresh, high-purity solvents.[10] |
| Contaminants from plasticware | Use glass or polypropylene (B1209903) labware. Avoid polystyrene, which can leach contaminants into organic solvents. | |
| Poor peak shape in LC-MS analysis | Inappropriate reconstitution solvent | Reconstitute the final extract in a solvent that is compatible with the initial mobile phase of your LC method.[11] |
| Matrix effects | Perform a solid-phase extraction (SPE) cleanup step to remove interfering substances from the sample matrix.[7][12] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a modified Bligh-Dyer method designed to minimize degradation of hydroxylated phospholipids (B1166683).
Materials:
-
Plasma or serum sample
-
Methanol (pre-chilled to -20°C) containing 0.01% BHT
-
Chloroform (pre-chilled to -20°C)
-
LC-MS grade water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add 300 µL of cold methanol with BHT.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 150 µL of cold chloroform.
-
Vortex for 1 minute.
-
Add 150 µL of LC-MS grade water.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water 50:50 v/v).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol can be used after lipid extraction to remove interfering compounds.
Materials:
-
Dried lipid extract
-
SPE cartridge (e.g., silica-based)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol
Procedure:
-
Condition the SPE cartridge with 3 mL of hexane.
-
Reconstitute the dried lipid extract in a small volume of hexane.
-
Load the sample onto the SPE cartridge.
-
Wash with 3 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.
-
Elute this compound and other phospholipids with 3 mL of ethyl acetate, followed by 3 mL of methanol.
-
Dry the collected fractions under nitrogen.
-
Reconstitute for LC-MS analysis.
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: Key degradation pathways affecting this compound stability.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides | MDPI [mdpi.com]
- 3. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aocs.org [aocs.org]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
Troubleshooting poor recovery of 12-POHSA during extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of 12-hydroxystearic acid (12-POHSA) during extraction procedures. The information is presented in a question-and-answer format to directly address common issues.
Understanding this compound: Key Properties for Extraction
Successful extraction of this compound is critically dependent on its physicochemical properties. As a long-chain hydroxy fatty acid, its behavior is dictated by its carboxylic acid group, the hydroxyl group, and the long hydrocarbon tail.
A summary of its relevant properties is presented below.
| Property | Value / Description | Significance for Extraction |
| Molecular Formula | C₁₈H₃₆O₃[1][2] | Influences molecular weight and solubility characteristics. |
| Molecular Weight | ~300.48 g/mol [1][2] | - |
| Appearance | White to pale yellow crystalline powder or flakes.[1][3][4] | - |
| Predicted pKa | ~4.78[1][5] | Crucial for pH-dependent extraction. At pH < 4.78, the molecule is protonated (neutral), making it more soluble in organic solvents. At pH > 4.78, it is deprotonated (anionic), making it more water-soluble. |
| Water Solubility | Insoluble.[1][3][4][5] | The molecule will partition into an organic phase from an aqueous one if conditions are correct. |
| Organic Solubility | Soluble in ethanol, ether, chloroform, DMSO, and dimethyl formamide.[1][2][3][4] | Provides a range of potential extraction and elution solvents. |
| Stability | Stable under normal conditions; avoid strong bases and oxidizers.[3][6] | Standard extraction protocols are unlikely to cause degradation. |
Troubleshooting Guides & FAQs
Liquid-Liquid Extraction (LLE)
Question 1: My this compound recovery is consistently low when performing a liquid-liquid extraction from plasma. What are the most common causes?
Low recovery in LLE is typically traced back to incorrect pH, suboptimal solvent choice, emulsion formation, or physical loss of analyte.
-
Incorrect pH: The single most critical factor for extracting an acidic compound like this compound from an aqueous matrix is the pH. The aqueous phase must be acidified to a pH at least 1.5 to 2 units below the pKa of this compound (~4.78). This ensures the carboxylic acid group is fully protonated (-COOH), neutralizing its charge and driving it into the organic solvent.
-
Suboptimal Solvent System: While this compound is soluble in many organic solvents, the choice of solvent must be immiscible with your sample matrix and provide good partitioning for the analyte. A common starting point is a mixture like chloroform:methanol (B129727).[7] However, alternatives may be needed if emulsions are a problem.[8]
-
Emulsion Formation: Complex matrices like plasma contain proteins and phospholipids (B1166683) that can act as surfactants, preventing the clean separation of aqueous and organic layers. This emulsion layer can trap a significant amount of your analyte.
-
Insufficient Mixing or Settling Time: Inadequate vortexing can lead to incomplete extraction, while insufficient centrifugation or settling time can result in a poorly defined interface, making it difficult to collect the organic layer without contamination.
Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.
Solid-Phase Extraction (SPE)
Question 2: I'm using a reversed-phase (C18) SPE cartridge, but my this compound recovery is poor and inconsistent. What steps should I troubleshoot?
Poor SPE recovery is a common issue that can almost always be solved by systematically evaluating each step of the process.[9][10] For a reversed-phase extraction of this compound, the principle is to retain the neutral, protonated form of the molecule on the nonpolar sorbent.
The most common failure points are:
-
Improper Sample Pre-treatment: The sample loaded onto the cartridge must be acidified (pH < 3.0) to ensure this compound is in its neutral form and can be retained by the C18 sorbent.[11] Additionally, for biological samples, protein precipitation (e.g., with cold acetonitrile) may be necessary to prevent proteins from clogging the sorbent or binding the analyte.[12]
-
Cartridge Drying: The sorbent bed must not be allowed to dry out between the conditioning/equilibration steps and the sample loading step. If it dries, the hydrophobic C18 chains can collapse, drastically reducing their ability to retain the analyte.
-
Analyte Breakthrough (Loading/Wash Steps): This occurs if the analyte fails to adsorb to the sorbent and passes through to the waste.
-
Cause: The sample or wash solvent is too strong (contains too much organic solvent), preventing the analyte from binding effectively.
-
Solution: Ensure the sample is sufficiently aqueous after acidification. Use a weaker wash solvent (e.g., water or a low percentage of organic solvent in acidified water).
-
-
Incomplete Elution: This happens when the analyte remains bound to the sorbent after the final elution step.
-
Cause: The elution solvent is too weak to displace the analyte from the sorbent.
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Using a solvent with a different selectivity, like methanol with a small amount of mild base (e.g., ammonium (B1175870) hydroxide) to ionize the this compound, can also dramatically improve elution.
-
References
- 1. 12-HYDROXYSTEARIC ACID | 106-14-9 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. redox.com [redox.com]
- 4. 12-Hydroxy Stearic Acid: Wax, Ink, Cosmetic Uses | PENPET [penpet.com]
- 5. 12-HYDROXYSTEARIC ACID | 106-14-9 [amp.chemicalbook.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hawach.com [hawach.com]
- 11. agilent.com [agilent.com]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate control for 12-POHSA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 12-palmitoleoyl-oxy-hydroxystearic acid (12-POHSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These lipids have emerged as important endogenous signaling molecules. The primary biological activities of FAHFAs, including this compound, are associated with anti-diabetic and anti-inflammatory effects.[2] Specifically, certain FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and reduce inflammation.[2]
Q2: What is the proposed mechanism of action for this compound?
While the precise signaling pathways for every FAHFA isomer are still under investigation, it is widely suggested that they act through G-protein coupled receptors (GPCRs). Based on studies of structurally similar FAHFAs like PAHSAs (palmitic acid esters of hydroxy stearic acids), strong candidates for this compound receptors are GPR120 and GPR40.[2][3] Activation of GPR120 is linked to enhanced insulin-stimulated glucose uptake, while GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS).[2][3][4] Additionally, some FAHFAs have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6]
Q3: What is a suitable vehicle for dissolving this compound for in vitro and in vivo studies?
This compound is a lipid and is sparingly soluble in aqueous solutions.
-
In Vitro Studies: For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
In Vivo Studies: For administration in animal models, this compound can be dissolved in a vehicle suitable for lipid-based compounds. Options include oils (e.g., corn oil, olive oil) or formulations containing emulsifying agents like Tween 80 or polyethylene (B3416737) glycol (PEG). The choice of vehicle should be carefully considered based on the route of administration and the experimental design.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media. Prepare fresh dilutions for each experiment. |
| Inappropriate Cell Line | Verify that the chosen cell line expresses the target receptors (e.g., GPR120, GPR40). Use a positive control known to act on these receptors to validate the cell model. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal effective concentration. Concentrations around 20 µM have been reported for other FAHFAs.[1] |
| Degradation of this compound | Store this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Vehicle Control Issues | Ensure the vehicle control group is treated with the same final concentration of the solvent (e.g., DMSO) as the this compound treated group. |
Issue 2: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Islet/Cell Health | Ensure islets or insulin-secreting cell lines (e.g., MIN6, INS-1) are healthy and responsive. Check viability before each experiment. |
| Inadequate Pre-incubation | A pre-incubation step with low glucose is critical to establish a stable baseline. Ensure this step is performed consistently. |
| Suboptimal Glucose Concentrations | Use appropriate low and high glucose concentrations to stimulate a robust insulin secretion response. Typical ranges are 2.8 mM for low glucose and 16.7 mM for high glucose. |
| Pipetting Errors | Use precise pipetting techniques, especially when handling small volumes of reagents and collecting supernatants. |
| Lack of Positive Control | Include a known insulin secretagogue, such as Exendin-4 or a sulfonylurea like tolbutamide, as a positive control to validate the assay. |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for use with pancreatic islet cells or insulin-secreting cell lines.
Materials:
-
Pancreatic islets or insulin-secreting cells (e.g., MIN6)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, pH 7.4
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Positive control (e.g., 100 nM Exendin-4)
-
Vehicle control (DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation: Plate an equal number of cells or islets per well in a multi-well plate.
-
Pre-incubation: Gently wash the cells/islets twice with KRBH without glucose. Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Treatment: Remove the pre-incubation buffer and add the following solutions to respective wells:
-
Basal: Low glucose KRBH + Vehicle
-
Stimulated Control: High glucose KRBH + Vehicle
-
This compound Treatment: High glucose KRBH + this compound (e.g., final concentration of 20 µM)
-
Positive Control: High glucose KRBH + Positive Control
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the cell number or total protein content. Express the results as fold-change over the basal condition.
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Diclofenac sodium)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare the following reaction mixtures:
-
Control: 0.45 mL of 1% BSA solution + 0.05 mL of vehicle.
-
This compound: 0.45 mL of 1% BSA solution + 0.05 mL of this compound at various concentrations.
-
Positive Control: 0.45 mL of 1% BSA solution + 0.05 mL of positive control.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Transfer the tubes to a 57°C water bath for 3 minutes.
-
Cooling and Dilution: Cool the tubes and add 2.5 mL of PBS to each tube.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound.
Experimental Workflow
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Control Selection Logic
Caption: Logic for selecting appropriate controls in this compound studies.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-POHSA prevents NF-kB activation and ameliorates LPS-induced inflammation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for FAHFA Isomer Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your LC experiments for FAHFA isomer separation, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I seeing poor peak resolution or co-elution of my FAHFA isomers?
Answer:
Poor resolution is a common challenge due to the structural similarity of FAHFA regio-isomers.[1] The separation can be influenced by several factors related to your column, mobile phase, and flow rate.
Potential Causes & Systematic Solutions:
-
Inadequate Column Chemistry: Standard C18 columns may not always provide sufficient selectivity.
-
Solution 1: Employ a column with greater shape selectivity. Polymeric C30 columns, and to some extent polymeric C18 columns, are known to provide improved resolution for hydrophobic, structurally related isomers.[2][3][4] A C30 column is a strong alternative when a C18 column does not provide a satisfactory separation.[4]
-
Solution 2: Increase column length and decrease particle size. A longer column provides more time for isomers to separate, while smaller particles lead to sharper peaks.[5] Columns such as a 250 x 2.0 mm, 3 µm or a 100 x 2.1 mm, 1.7 µm have been used effectively.[5][6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for resolving isomers.
-
Solution: For challenging separations, an isocratic mobile phase often provides the best resolution for specific isomers.[6][7] A commonly used mobile phase is a mixture of methanol (B129727) and water (e.g., 93:7) with additives like 5 mM ammonium (B1175870) acetate (B1210297) and 0.01-0.03% ammonium hydroxide (B78521).[5][6]
-
-
Flow Rate is Too High: A high flow rate can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.
-
Solution: Try reducing the flow rate. For example, lowering the flow rate from 0.2 mL/min to 0.15 mL/min has been shown to improve the separation of co-eluting species, although this will increase the total run time.[6]
-
-
Co-elution with Contaminants: A peak of interest, such as 5-PAHSA, can be obscured by a co-eluting contaminant like a ceramide.[6][8]
Caption: Troubleshooting logic for poor FAHFA isomer separation.
Question: My peak shapes are poor (tailing or fronting). What should I do?
Answer:
Poor peak shape is often related to secondary chemical interactions on the column or column overload.
Potential Causes & Systematic Solutions:
-
Secondary Interactions: Free silanol (B1196071) groups on the silica (B1680970) stationary phase can interact with the carboxyl group of the FAHFAs, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened or fronting peaks. This can be a particular issue if the sample contains high concentrations of triglycerides (TGs) that were not fully removed during sample preparation.[5]
-
Solution: Reduce the injection volume or dilute your sample. Ensure your sample preparation, particularly the Solid-Phase Extraction (SPE) step, is effectively removing bulk lipids like TGs.[5]
-
Question: I am observing significant retention time drift between injections. What is the cause?
Answer:
Retention time instability can compromise data quality and isomer identification. It is often caused by mobile phase variability or column equilibration issues.
Potential Causes & Systematic Solutions:
-
Mobile Phase Volatility: If you are using volatile additives like ammonium hydroxide, their concentration can change over time, altering the mobile phase pH and affecting retention times.[5]
-
Inadequate Column Equilibration: If the column is not fully equilibrated to the starting conditions between gradient runs, retention times will be inconsistent.
-
Solution: Ensure your LC method includes a sufficient post-run equilibration step. For reversed-phase chromatography, flushing with 5-10 column volumes of the initial mobile phase is a good starting point.
-
-
Use of Deuterated Standards: Heavily deuterated internal standards can exhibit a retention time shift relative to their endogenous counterparts.[1]
Question: The background signal in my chromatogram is very high. How can I reduce it?
Answer:
A high background signal can interfere with the detection and quantification of low-abundance FAHFAs. This often originates from the sample preparation steps.
Potential Causes & Systematic Solutions:
-
SPE Cartridge Contamination: The solid-phase extraction (SPE) columns and buffers used to enrich FAHFAs can introduce contaminants that generate a background signal in the FAHFA mass-to-charge ratio channel.[5][6][7] This is particularly problematic for samples with low FAHFA levels, such as serum, where the background can account for a significant portion of the total signal.[5][7]
-
Instrument Contamination: Carryover from previous injections, especially of high-concentration standards or samples, can lead to a persistent background.
-
Solution: Implement a rigorous cleaning protocol for the instrument, including the injector and autosampler.[5] Running several blank injections between samples can help mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for FAHFA isomer separation?
A reversed-phase (RP) column is the standard choice. While various C18 columns (e.g., Acquity UPLC BEH C18, Luna C18) are widely used and effective, a C30 column often provides superior shape selectivity, which is advantageous for resolving structurally similar isomers.[1][3][4][6] For improved resolution, a longer column (e.g., 100-250 mm) with a smaller particle size (e.g., ≤3 µm) is recommended.[5]
Q2: What are the typical mobile phase compositions and gradients?
For resolving specific regio-isomers like 5- and 9-PAHSA, an isocratic flow is often preferred.[6][7] A common mobile phase is 93:7 methanol:water with additives such as 5 mM ammonium acetate and 0.01-0.03% ammonium hydroxide.[6][7] For broader lipidomics screening that includes FAHFAs, a water-isopropanol or water-acetonitrile gradient may be used, though this may not separate all isomers.[5][9]
Q3: What are the optimal flow rate and column temperature?
A flow rate of around 0.2 mL/min is a good starting point for a 2.1 mm ID column.[6][7] Lowering the flow rate can enhance resolution at the cost of longer analysis times.[6] The column temperature is typically maintained at a constant value, such as 25°C, to ensure reproducible retention times.[6][7]
Q4: How can I speed up the sample preparation process?
The SPE step, which is critical for enriching FAHFAs, can be time-consuming.[1] A faster protocol has been developed that uses positive pressure (e.g., nitrogen gas) to push solvents through the silica cartridge, reducing the SPE step time from approximately 4 hours to 1 hour.[1][6]
Q5: Why is the choice of internal standard important?
An appropriate internal standard is crucial for accurate quantification. It is highly recommended to use stable isotope-labeled standards, specifically ¹³C-labeled FAHFAs (e.g., ¹³C₁₆-9-PAHSA).[1][5] Heavily deuterated standards have been shown to have a slight retention time shift compared to the endogenous lipids, which can complicate isomer-specific identification and quantification.[1]
Data Presentation: LC Parameters for FAHFA Isomer Separation
The following tables summarize LC parameters from published methods to provide a comparative overview.
Table 1: Recommended Columns for FAHFA Analysis
| Column Name | Chemistry | Dimensions | Particle Size | Reference |
| Acquity UPLC BEH C18 | C18 | 2.1 x 100 mm | 1.7 µm | [6][7] |
| Luna C18(2) | C18 | 2.0 x 250 mm | 3 µm | [5] |
| Inertsil C30 | C30 | Not Specified | Not Specified | [2] |
| Acclaim C30 | C30 | 4.6 x 150 mm | 5 µm | [3] |
Table 2: Example Mobile Phase Compositions and Flow Rates
| Mobile Phase Composition | Additives | Flow Rate | Elution Type | Target | Reference |
| 93:7 Methanol:Water | 5 mM Ammonium Acetate, 0.03% NH₄OH | 0.2 mL/min | Isocratic | PAHSA/OAHSA Isomers | [6][7] |
| 93:7 Methanol:Water | 5 mM Ammonium Acetate, 0.01% NH₄OH | 0.2 mL/min | Isocratic | PAHSA Isomers | [5] |
| Water:Methanol (1:4) to Isopropanol | 0.1% Formic Acid | 0.4 mL/min | Gradient | General FAHFAs | [10] |
| Acetonitrile:Water to Isopropanol:Acetonitrile:Water | 10 mM Ammonium Formate | Not Specified | Gradient | General Lipids | [9][11] |
Experimental Protocols
Protocol 1: FAHFA Extraction, Enrichment, and LC-MS Analysis
This protocol provides a detailed workflow for the analysis of FAHFAs from biological tissues.
-
Lipid Extraction:
-
Homogenize tissue sample (e.g., ~150 mg adipose tissue or ~80 mg liver) in a chloroform:methanol mixture.[5]
-
Add ¹³C-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) to the sample before extraction for accurate quantification.[5]
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.[5]
-
Dry the organic phase under a stream of nitrogen.
-
-
FAHFA Enrichment via Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a small volume of hexane (B92381).
-
Use a silica SPE cartridge (e.g., 500 mg silica).[1]
-
Condition the cartridge with hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with hexane followed by 95:5 hexane:ethyl acetate to remove neutral lipids like triglycerides and cholesterol esters.[1]
-
Elute the FAHFA fraction with 100% ethyl acetate.[1]
-
Dry the eluted FAHFA fraction under nitrogen.
-
-
LC-MS/MS Analysis:
Caption: Experimental workflow for FAHFA analysis.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data for 12-HETE (12-Hydroxyeicosatetraenoic Acid)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting complex mass spectrometry data for 12-hydroxyeicosatetraenoic acid (12-HETE). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is 12-HETE and why is its analysis important?
A1: 12-hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It is involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2][3] Accurate and reliable quantification of 12-HETE is crucial for understanding its role in disease and for the development of novel therapeutics.
Q2: What is the expected mass-to-charge ratio (m/z) for the deprotonated molecular ion of 12-HETE in negative ion mode ESI-MS?
A2: In negative ion electrospray ionization mass spectrometry (ESI-MS), 12-HETE is typically detected as a deprotonated molecule [M-H]⁻. Given that the molecular weight of 12-HETE is 320.48 g/mol , the expected m/z value for the [M-H]⁻ ion is approximately 319.
Q3: What are the characteristic fragment ions of 12-HETE in tandem mass spectrometry (MS/MS)?
A3: Tandem mass spectrometry (MS/MS) of the deprotonated 12-HETE ion (m/z 319) in negative ion mode typically yields several characteristic fragment ions. The most common fragments include losses of water (H₂O) and carbon dioxide (CO₂).[4][5] Key diagnostic fragment ions are observed at m/z 179, which may result from cleavage between C-11 and C-12, and m/z 257, corresponding to the loss of both water and carbon dioxide.[4][5]
Q4: What are common adducts observed for 12-HETE in mass spectrometry?
A4: While analysis is often performed in negative ion mode to detect the [M-H]⁻ ion, in positive ion mode, common adducts for lipids like 12-HETE can include sodium [M+Na]⁺ and potassium [M+K]⁺. These adducts can be useful for confirming the molecular weight of the analyte.
Quantitative Data Summary
The following tables summarize the key mass spectrometry data for 12-HETE analysis.
Table 1: Molecular Ion and Common Adducts of 12-HETE
| Ion Species | Ionization Mode | Calculated m/z |
| [M-H]⁻ | Negative | 319.227 |
| [M+Na]⁺ | Positive | 343.225 |
| [M+K]⁺ | Positive | 359.199 |
Table 2: Characteristic Fragment Ions of 12-HETE ([M-H]⁻) in Negative Ion Mode MS/MS
| Fragment Ion (m/z) | Proposed Neutral Loss/Fragmentation |
| 301 | [M-H-H₂O]⁻ |
| 275 | [M-H-CO₂]⁻ |
| 257 | [M-H-H₂O-CO₂]⁻ |
| 179 | Cleavage at C11-C12 |
| 163 | Further fragmentation |
| 135 | Further fragmentation |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12-HETE Quantification
This protocol provides a general framework for the quantitative analysis of 12-HETE in biological samples.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.
-
Add an internal standard (e.g., 12(S)-HETE-d8) to each sample for accurate quantification.
-
Perform solid-phase extraction (SPE) to isolate lipids and remove interfering substances. A C18 stationary phase is commonly used.
-
Elute the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol:acetonitrile (95:5, v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.[5]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 319) to one or more characteristic product ions (e.g., m/z 179 and m/z 257).
-
Source Parameters: Optimize source temperature, nebulizing gas, and sheath gas flow rates for maximal signal intensity. The ESI voltage is typically set around 4,000 V.[5]
-
Troubleshooting Guide
Issue 1: No or Low Signal for 12-HETE
-
Question: I am not seeing any peak for 12-HETE, or the signal is very weak. What should I check?
-
Answer:
-
Check Sample Preparation: Ensure that the extraction and reconstitution steps were performed correctly. Inefficient extraction can lead to significant sample loss. Verify the integrity of your internal standard.
-
LC-MS System Performance: Confirm that the LC-MS system is functioning properly. Inject a standard solution of 12-HETE to verify sensitivity and retention time.
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ESI source according to the manufacturer's instructions.
-
Mobile Phase: Ensure that the mobile phases are correctly prepared and that the additives (e.g., acetic acid) are at the correct concentration to promote ionization.
-
Issue 2: High Background Noise
-
Question: My chromatogram has a very high baseline, making it difficult to detect my analyte. What could be the cause?
-
Answer:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
System Contamination: The LC system, including tubing and the column, can become contaminated over time. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Sample Matrix Effects: Biological samples can contain high concentrations of other lipids and molecules that can cause ion suppression or high background. Optimize your sample preparation to remove these interferences. A more rigorous SPE cleanup may be necessary.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for 12-HETE is shifting between injections. What should I do?
-
Answer:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Fluctuations in pump pressure can lead to retention time shifts. Check the pump for leaks and ensure it is delivering a stable flow rate.
-
Mobile Phase Composition: Inaccurate mobile phase composition can affect retention times. Prepare fresh mobile phases and ensure they are properly mixed.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.
-
Issue 4: Unexpected Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks in my chromatogram. How can I identify them?
-
Answer:
-
Isomers: Be aware that 12-HETE has several regio- and stereoisomers (e.g., 5-HETE, 15-HETE) that may have similar fragmentation patterns. Chiral chromatography may be necessary to separate stereoisomers.[5]
-
Contamination: The unexpected peaks could be contaminants from your sample, solvents, or labware. Run a blank injection (solvent only) to identify system-related peaks.
-
In-source Fragmentation: High source temperatures or voltages can sometimes cause in-source fragmentation, leading to the appearance of fragment ions in the MS1 scan. Optimize your source conditions to minimize this effect.
-
Visualizations
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of Synthetic 12-POHSA In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of synthetic 12-hydroxy-10-octadecenoic acid (12-POHSA), a molecule of growing interest in metabolic and inflammatory research. We present available data, compare its potential activity with other relevant compounds, and provide detailed experimental protocols for its validation.
I. Comparative Bioactivity Data
While specific quantitative data (EC50 and IC50 values) for synthetic this compound is not widely available in public literature, its bioactivity has been qualitatively described. This section summarizes the known activity of this compound and compares it with well-characterized GPR40 agonists and common anti-inflammatory agents to provide a functional context.
GPR40 Agonist Activity
This compound, also known as 10-hydroxy-cis-12-octadecenoic acid, has been identified as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 is a therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin (B600854) secretion[1]. Studies have shown that this compound induces intracellular calcium ([Ca2+]i) responses in HEK293 cells expressing human GPR40 with a higher sensitivity than its precursor, linoleic acid. This effect was confirmed to be GPR40-mediated as it was nullified by a GPR40 antagonist[2][3].
For a quantitative comparison, the table below presents the EC50 values for several known synthetic GPR40 agonists in calcium mobilization assays.
| Compound | Cell Line (expressing hGPR40) | Assay Type | EC50 Value |
| Synthetic this compound | HEK293 | Calcium Mobilization | Data not available |
| Linoleic Acid | HEK293 | Calcium Mobilization | Less sensitive than this compound[2][3] |
| TAK-875 (Fasiglifam) | CHO | Calcium Mobilization | ~270 nM[4] |
| AMG 837 | CHO | Calcium Flux | 0.12 µM[5] |
| AM-1638 | A9 | Inositol Phosphate | 13.1 nM[5] |
| GW9508 | HEK293 | Calcium Mobilization | 19 nM[6] |
Anti-Inflammatory Activity
In addition to its metabolic role, this compound has demonstrated anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory cytokines in vitro[6]. The primary mechanism for inflammatory cytokine production in many in vitro models involves the activation of the NF-κB signaling pathway by stimuli such as lipopolysaccharide (LPS).
The following table provides a comparison of the IC50 values for the inhibition of LPS-induced cytokine production by common non-steroidal anti-inflammatory drugs (NSAIDs). This provides a benchmark for evaluating the potential anti-inflammatory potency of synthetic this compound.
| Compound | Cell Line | Cytokine Inhibited | IC50 Value |
| Synthetic this compound | Various | e.g., TNF-α, IL-6 | Data not available |
| Ibuprofen | RAW 264.7 | Not specified | ~11.2 µg/mL |
| Indomethacin | Not specified | Not specified | Data not available |
| Dexamethasone | Not specified | Not specified | Data not available |
II. Experimental Protocols
To facilitate the in vitro validation of synthetic this compound, detailed protocols for key bioactivity assays are provided below.
GPR40 Activation: Calcium Mobilization Assay
This protocol is designed to measure the activation of GPR40 by synthetic this compound by quantifying the subsequent increase in intracellular calcium concentration.
A. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing human GPR40 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
B. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES). A typical final concentration for Fluo-4 AM is 2-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
C. Assay Performance:
-
Prepare serial dilutions of synthetic this compound and a known GPR40 agonist (positive control) in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Measure the baseline fluorescence for 15-20 seconds.
-
Inject the compound dilutions into the wells and continue to measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Anti-Inflammatory Activity: Cytokine Release Assay (ELISA)
This protocol outlines the procedure to assess the anti-inflammatory effect of synthetic this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
A. Cell Culture and Treatment:
-
Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of synthetic this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for 18-24 hours. Include an unstimulated control group.
B. Sample Collection and ELISA:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α or IL-6).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and a series of known standards.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
C. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactivity of this compound is mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the GPR40 activation pathway leading to calcium mobilization and the LPS-induced NF-κB pathway leading to inflammatory cytokine production.
Caption: GPR40 signaling pathway initiated by this compound.
Caption: LPS-induced NF-κB signaling pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key in vitro assays described in this guide.
Caption: Workflow for the GPR40 calcium mobilization assay.
Caption: Workflow for the anti-inflammatory cytokine release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxystearic Acid Derivatives on Insulin Secretion
Quantitative Data Summary
The following tables summarize the quantitative effects of 12(S)-HETE and PAHSAs on insulin (B600854) secretion and related metabolic parameters as reported in published studies.
Table 1: Effects of 12(S)-HETE on Insulin Secretion and Islet Viability
| Compound | Concentration | Effect on Insulin Secretion | Effect on Islet Viability (MTT Assay) | Cell Death | Reference |
| 12(S)-HETE | 1 nM | ↓ 51% (p < 0.01) | ↓ 32% | - | [1][2] |
| 100 nM | Significant inhibition | - | ↑ 50% | [1][2] | |
| 12HPETE | 1 nM | ↓ 43% (p < 0.01) | Not Reported | Not Reported | [2] |
| 100 nM | Significant inhibition | Not Reported | Not Reported | [2] | |
| 15(S)-HETE | 1 nM | No significant effect | Not Reported | Not Reported | [2] |
| 100 nM | Inhibitory effect | Not Reported | Not Reported | [2] | |
| 12RHETE | 1 nM | No significant effect | Not Reported | Not Reported | [2] |
| 100 nM | Inhibitory effect | Not Reported | Not Reported | [2] |
Table 2: Effects of PAHSAs on Glucose Homeostasis and Insulin Secretion
| Treatment | Parameter | Outcome | Reference |
| PAHSAs (acute oral dose) | First-phase insulin response to glucose | Improved | [3] |
| First-phase GLP-1 response to glucose | Improved | [3] | |
| PAHSAs (5 months treatment) | Glucose Tolerance (OGTT) | Improved | [3] |
| Insulin Tolerance (ITT) | Improved | [3] | |
| Glucose-stimulated insulin secretion | Maintained improvement | [3] | |
| Glucose-stimulated GLP-1 secretion | Maintained improvement | [3] | |
| Palmitate (same dose as PAHSAs) | Glucose Tolerance (OGTT) | No favorable effect | [3] |
| Insulin Tolerance (ITT) | No favorable effect | [3] | |
| Glucose-stimulated insulin or GLP-1 secretion | No favorable effect | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: In Vitro Assessment of Insulin Secretion from Human Islets
This protocol is based on the methodology used to assess the effects of 12-LO products on insulin secretion.[2][4][5]
1. Islet Culture and Treatment:
-
Human islets are cultured in a suitable medium (e.g., CMRL 1066) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Islets are then treated with the test compounds (e.g., 12(S)-HETE, 12HPETE) at various concentrations (e.g., 1 nM and 100 nM) for a specified period (e.g., 4 hours).
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Following treatment, islets are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a period like 20 minutes, repeated twice.[5]
-
The islets are then incubated in KRB buffer containing a stimulatory glucose concentration (e.g., 11 mM or 16.7 mM) for 1 hour at 37°C.[2][5]
-
The supernatant is collected to measure the amount of secreted insulin.
3. Insulin Measurement:
-
Insulin concentration in the supernatant is quantified using a standard method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Normalization:
-
Insulin secretion can be normalized to the total insulin content of the islets, which is determined after extracting insulin from the islet cells using an acid-alcohol solution.
Protocol 2: In Vivo Assessment of Glucose-Stimulated Insulin Secretion in Mice
This protocol outlines the general procedure for an in vivo GSIS assay, similar to what would be used to evaluate the effects of compounds like PAHSAs.[3][6][7]
1. Animal Preparation:
-
Mice are fasted overnight (e.g., 10-12 hours) before the experiment.[6]
-
For precise measurements, a catheter may be surgically implanted into a vein (e.g., jugular vein) for blood sampling and glucose infusion.[6]
2. Compound Administration:
-
The test compound (e.g., PAHSAs or vehicle control) is administered to the mice, for example, via oral gavage.
3. Glucose Challenge:
-
A bolus of glucose is administered to the mice, typically via an intraperitoneal (IP) injection or intravenous (IV) infusion to stimulate insulin secretion.
4. Blood Sampling:
-
Blood samples are collected at specific time points before and after the glucose challenge (e.g., 0, 2, 5, 15, 30 minutes).
5. Insulin and GLP-1 Measurement:
-
Plasma is separated from the blood samples.
-
Insulin and GLP-1 levels in the plasma are measured using specific ELISA kits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in the effects of 12(S)-HETE and PAHSAs, as well as a typical experimental workflow for studying insulin secretion.
Caption: Signaling pathway of 12(S)-HETE in pancreatic islets.
Caption: GPR40-mediated signaling by PAHSAs and other free fatty acids.
Caption: General workflow for an in vitro insulin secretion experiment.
Comparison and Alternatives
The available evidence suggests that different hydroxystearic acid derivatives can have opposing effects on insulin secretion.
-
12(S)-HETE , a product of inflammation-associated enzymatic pathways, consistently demonstrates an inhibitory effect on glucose-stimulated insulin secretion and promotes beta-cell death.[1][2] This suggests that the 12-lipoxygenase pathway may be a detrimental factor in the context of diabetes and islet inflammation.[2]
-
In contrast, PAHSAs , which are esterified fatty acids, show beneficial effects on glucose homeostasis by improving insulin and GLP-1 secretion.[3] These effects appear to be mediated, at least in part, through the activation of the G-protein coupled receptor GPR40, a known target for fatty acid-stimulated insulin secretion.[3][8]
Alternative Compounds and Pathways:
-
GPR40 Agonists: Synthetic small-molecule agonists of GPR40 have been developed and shown to enhance glucose-dependent insulin secretion in both preclinical models and human clinical trials, representing a therapeutic strategy for type 2 diabetes.[8]
-
Other Fatty Acids: The effects of fatty acids on beta-cells are complex and depend on their chain length and degree of saturation. While some saturated fatty acids like palmitic acid can be detrimental to beta-cell function and survival, monounsaturated fatty acids like oleic acid can have protective effects.[9][10]
-
Plant-Derived Compounds: A variety of natural compounds, such as capsaicin, genistein, and ginsenosides, have been shown to positively modulate insulin secretion and beta-cell health through various mechanisms.[11]
-
Insulin Analogs: For therapeutic intervention, various insulin analogs with different action profiles are used to mimic physiological insulin secretion patterns in individuals with diabetes.[12][13]
References
- 1. 12-Lipoxygenase Products Reduce Insulin Secretion and {beta}-Cell Viability in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Static insulin secretion analysis of isolated islets [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fatty Acid and Lipopolysaccharide Effect on Beta Cells Proteostasis and its Impact on Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-Derived Compounds Targeting Pancreatic Beta Cells for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of alternatives for insulinizing patients to achieve glycemic control and avoid accompanying risks of hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin therapy: current alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-POHSA and 9-PAHSA: In Vivo Efficacy and Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipid isomers is critical for therapeutic innovation. This guide provides a detailed comparison of the in vivo efficacy of 12-palmitoyloxystearic acid (12-POHSA) and 9-palmitoyloxystearic acid (9-PAHSA), two prominent members of the fatty acid esters of hydroxy fatty acids (FAHFAs) class. While extensive research has illuminated the therapeutic potential of 9-PAHSA, in vivo data for this compound remains limited. This guide synthesizes the available experimental data to offer a comprehensive overview.
Executive Summary
Quantitative Data Comparison
Due to the lack of direct comparative in vivo studies, this table summarizes key findings for 9-PAHSA from various mouse models. A corresponding section for this compound is not included due to the absence of available in vivo data.
Table 1: Summary of In Vivo Efficacy of 9-PAHSA in Mouse Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Glucose Homeostasis | High-Fat Diet (HFD)-induced obese mice | Oral gavage, 50 mg/kg | Improved glucose tolerance and lowered ambient glycemia.[1][2] | [1][2] |
| db/db mice | Oral gavage, 50 mg/kg/day for 4 weeks | Reduced blood glucose levels after 2 weeks of administration.[2] | [2] | |
| Chow-fed mice | Daily oral gavage | Improved insulin (B600854) sensitivity.[3] | [3] | |
| Anti-Inflammatory Effects | HFD-induced obese mice | Oral gavage | Decreased adipose tissue inflammation.[2] | [2] |
| Mice with LPS-induced inflammation | Not specified | Attenuated lipopolysaccharide (LPS)-induced inflammation.[1] | [1] | |
| Cardiovascular Health | db/db mice | Oral gavage, 50 mg/kg/day for 4 weeks | Ameliorated carotid vascular calcification and attenuated myocardial hypertrophy.[2] | [2] |
| Adipose Tissue Browning | Wild-type and ob/ob mice | Not specified | Induced browning of white adipose tissue. | [3] |
Signaling Pathways and Mechanisms of Action
9-PAHSA: A Multi-Receptor Agonist
9-PAHSA exerts its effects by activating at least two key G protein-coupled receptors: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[1][4] Activation of these receptors, which are expressed in metabolically active tissues like adipose tissue, pancreatic β-cells, and immune cells, triggers a cascade of downstream signaling events.[1][5]
-
GPR120 Activation: This is a primary mechanism for the anti-inflammatory effects of 9-PAHSA.[1] Upon activation, GPR120 can inhibit inflammatory pathways such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production.[1] In adipocytes, GPR120 activation also enhances insulin-stimulated glucose uptake.[6]
-
GPR40 Activation: GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4] 9-PAHSA has been shown to potentiate GSIS through GPR40 activation.[7]
The dual activation of GPR120 and GPR40 contributes to the multifaceted therapeutic profile of 9-PAHSA, addressing both insulin resistance and chronic low-grade inflammation, which are hallmarks of type 2 diabetes and metabolic syndrome.
Caption: 9-PAHSA signaling through GPR120 and GPR40.
This compound: An Uncharted Territory In Vivo
As previously stated, in vivo efficacy data for this compound is scarce. However, studies on its precursor, 12-hydroxystearic acid (12-HSA), have shown some biological activity, although not in the context of metabolic diseases. For instance, 12-HSA has been investigated for its ability to upregulate skin antimicrobial peptides, suggesting a role in cutaneous innate immunity. Without direct in vivo studies on this compound, its systemic effects and signaling pathways remain largely speculative. It is plausible that this compound, as a FAHFA, could also interact with GPCRs, but further research is imperative to confirm this and delineate its specific targets and downstream effects.
Experimental Protocols
Standardized protocols are crucial for the reproducibility of in vivo studies. The following outlines a typical experimental workflow for evaluating the efficacy of FAHFAs in a mouse model of diet-induced obesity.
Caption: Typical workflow for in vivo efficacy testing of FAHFAs.
Vehicle Preparation and Administration
A common vehicle for the in vivo administration of PAHSAs is a mixture of PEG400, Tween-80, and water.[2]
-
Vehicle Composition: A typical vehicle solution consists of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).[1]
-
Preparation of Dosing Solution: The required amount of the FAHFA is dissolved in the vehicle. Gentle warming and vortexing can aid in complete dissolution to ensure a clear and homogenous solution before administration.[1]
-
Administration: Oral gavage is a standard method for daily administration of the compound to mice.[2]
Conclusion and Future Directions
The existing body of research strongly supports the therapeutic potential of 9-PAHSA in the context of metabolic diseases, with well-documented in vivo efficacy in improving glucose homeostasis and reducing inflammation. Its mechanisms of action, primarily through the activation of GPR120 and GPR40, are increasingly well understood.
In stark contrast, the in vivo efficacy of this compound remains a significant knowledge gap. While its structural similarity to other bioactive FAHFAs suggests potential therapeutic relevance, a concerted research effort is required to elucidate its in vivo effects, mechanism of action, and potential therapeutic applications. Direct, head-to-head comparative studies of this compound and 9-PAHSA are essential to understand the structure-activity relationships within the FAHFA class and to guide the development of novel therapeutics for metabolic and inflammatory disorders. Future research should prioritize in vivo studies of this compound to determine its metabolic and anti-inflammatory properties and to identify its molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
12-POHSA vs. Other FAHFAs: A Comparative Analysis for Researchers
A deep dive into the comparative biological activities of 12-Palmitoleoyl-Oxy-Hydroxy-Stearic Acid (12-POHSA) and other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound with other members of the FAHFA family, a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these promising bioactive lipids.
Introduction to FAHFAs
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a diverse class of lipids first identified in 2014.[1] They are formed through the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. This structure allows for a vast number of isomers, each with potentially distinct biological activities. Among the various FAHFA families, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs), and Palmitoleic Acid Esters of Hydroxy Stearic Acids (POHSAs) have garnered significant research interest for their roles in metabolic and inflammatory regulation.[1][2] This guide focuses on comparing the biological performance of this compound to other well-characterized FAHFAs.
Comparative Biological Activity
Experimental data reveals that the biological activities of FAHFAs can vary significantly between different isomers, including the position of the ester linkage and the nature of the constituent fatty acids.[1]
Glucose Metabolism
A key biological function of many FAHFAs is their ability to modulate glucose homeostasis, primarily through enhancing glucose-stimulated insulin (B600854) secretion (GSIS) and improving insulin sensitivity.[2][3]
Glucose-Stimulated Insulin Secretion (GSIS):
Studies in MIN6 pancreatic β-cells have shown that this compound, along with 10- and 13-POHSA, can increase GSIS.[1] However, in human islets, this compound did not potentiate GSIS, highlighting potential species-specific or cell-type-specific differences.[1] In contrast, other FAHFAs like 9-PAHSA and several OAHSA and SAHSA isomers have demonstrated potentiation of GSIS in both MIN6 cells and human islets.[1]
Insulin-Stimulated Glucose Uptake:
In 3T3-L1 adipocytes, this compound did not enhance insulin-stimulated glucose transport.[1] This is in contrast to 5- and some 9-FAHFA isomers, which have been shown to potentiate this effect.[1]
| FAHFA Isomer | Cell Type | Assay | Outcome |
| This compound | MIN6 Cells | GSIS | Increased GSIS by 29-34% [1] |
| This compound | Human Islets | GSIS | No significant potentiation [1] |
| This compound | 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | No potentiation [1] |
| 9-PAHSA | MIN6 Cells & Human Islets | GSIS | Potentiated GSIS[1] |
| 9-POHSA | MIN6 Cells & Human Islets | GSIS | No significant potentiation[1] |
| 9-OAHSA | Healthy Humans | - | Major endogenous FAHFA, negatively correlated with fasting blood glucose[4] |
| 9-POHSA | Healthy Humans | - | Major endogenous FAHFA (1184.4 ± 526.1 nM in plasma), negatively correlated with fasting blood glucose[4] |
Table 1: Comparative Effects of this compound and Other FAHFAs on Glucose Metabolism.
Anti-Inflammatory Effects
FAHFAs have demonstrated significant anti-inflammatory properties. For instance, 9-POHSA and 9-OAHSA have been shown to suppress the expression of pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.[4] While direct comparative data for the anti-inflammatory activity of this compound is limited, the general anti-inflammatory potential of the POHSA family is evident.
| FAHFA Isomer | Cell Type | Assay | Outcome |
| 9-POHSA | RAW 264.7 Cells | LPS-induced IL-1β and IL-6 gene expression | Suppressed cytokine expression [4] |
| 9-OAHSA | RAW 264.7 Cells | LPS-induced IL-1β and IL-6 gene expression | Suppressed cytokine expression [4] |
| Various PAHSAs | Immune Cells | LPS-induced chemokine and cytokine expression | Attenuated expression and secretion[1] |
Table 2: Anti-Inflammatory Activity of POHSA Isomers and Other FAHFAs.
Signaling Pathways
The biological effects of FAHFAs are primarily mediated through the activation of G-protein coupled receptors (GPCRs), particularly GPR40 and GPR120.[3][5]
Activation of GPR40 by FAHFAs in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn augments glucose-stimulated insulin secretion.[1][6] In adipocytes, FAHFAs can signal through GPR120 to enhance insulin-stimulated glucose uptake.[7] The differential effects observed between various FAHFA isomers may be attributed to their varying affinities and efficacies at these receptors. Many FAHFAs, including POHSAs, have been shown to activate GPR40.[1]
Caption: FAHFA Signaling Pathways.
Experimental Protocols
The analysis of FAHFAs in biological samples is challenging due to the large number of isomers and their low abundance.[5] The standard methodology relies on liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction and Solid-Phase Extraction (SPE)
A common procedure for extracting FAHFAs from biological matrices involves a modified Bligh-Dyer method followed by solid-phase extraction (SPE) to enrich the FAHFA fraction.
-
Homogenization: Tissue samples are homogenized in a mixture of chloroform (B151607) and methanol.
-
Phase Separation: The addition of water induces phase separation. The organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a small volume of an appropriate solvent like chloroform.
-
Solid-Phase Extraction (SPE): The reconstituted lipid extract is loaded onto a silica (B1680970) SPE cartridge.
-
Neutral lipids are washed from the column using a non-polar solvent mixture (e.g., 5% ethyl acetate (B1210297) in hexane).
-
FAHFAs are then eluted with a more polar solvent (e.g., ethyl acetate).
-
-
Final Preparation: The FAHFA fraction is dried and reconstituted in the mobile phase for LC-MS analysis.
Caption: FAHFA Extraction Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the separation and quantification of FAHFA isomers.
-
Chromatography: A C18 column is typically used to separate the different FAHFA isomers.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.
Conclusion
The available evidence indicates that this compound exhibits distinct biological activities compared to other FAHFA isomers. While it demonstrates an ability to stimulate insulin secretion in a mouse pancreatic β-cell line, this effect is not observed in human islets, and it does not appear to enhance insulin-stimulated glucose uptake in adipocytes. In contrast, other FAHFAs, such as certain PAHSAs and OAHSAs, show more consistent effects on glucose metabolism across different experimental systems. The anti-inflammatory potential of the POHSA family is evident, although direct comparative data for this compound is still needed. The differential activities among FAHFA isomers underscore the importance of studying each isomer individually to understand their specific physiological roles and therapeutic potential. The signaling of these lipids is primarily mediated through GPR40 and GPR120, making these receptors attractive targets for drug development. Further research is warranted to fully elucidate the structure-activity relationships within the FAHFA class and to explore the therapeutic utility of specific isomers like this compound.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
How does 12-POHSA compare to synthetic insulin sensitizers?
A Comparative Analysis of 12-POHSA and Synthetic Insulin (B600854) Sensitizers
For decades, synthetic insulin sensitizers, namely thiazolidinediones (TZDs) and biguanides like metformin (B114582), have been the cornerstone of therapy for type 2 diabetes. However, the quest for novel therapeutic agents with improved safety and efficacy profiles is ongoing. Recently, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research. This guide provides a detailed comparison of 12-Palmitic Acid Hydroxy Stearic Acid (12-PAHSA), a representative member of the FAHFA family, with established synthetic insulin sensitizers.
Introduction to this compound (PAHSA)
Initial research indicates that the compound of interest, likely referred to as this compound, is more accurately described as a member of the Palmitic Acid Hydroxy Stearic Acid (PAHSA) family. These are endogenous lipids that have demonstrated significant anti-diabetic and anti-inflammatory properties.[1] Their levels in the body are correlated with insulin sensitivity, being lower in individuals with insulin resistance.[1] The administration of PAHSAs in animal models has been shown to lower blood glucose and improve glucose tolerance.[1]
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between PAHSAs and synthetic insulin sensitizers lies in their mechanism of action.
This compound (PAHSA): PAHSAs are believed to exert their effects through the activation of G-protein coupled receptors, specifically GPR120 and GPR40.[1] Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake.[1] Furthermore, PAHSAs stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin, contributing to their glucose-lowering effects.[1]
Thiazolidinediones (TZDs): TZDs, such as pioglitazone (B448) and rosiglitazone, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[2][3] Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, muscle, and the liver.[3]
Metformin: The mechanism of metformin is multifaceted. Its primary effect is the inhibition of hepatic gluconeogenesis (glucose production in the liver).[1][4][5] Metformin also activates AMP-activated protein kinase (AMPK), which plays a role in improving insulin sensitivity and glucose uptake in peripheral tissues.[5][6]
Quantitative Data Summary
| Feature | This compound (PAHSA) | Thiazolidinediones (e.g., Pioglitazone) | Metformin |
| Primary Target | GPR120, GPR40[1] | PPARγ[2][3] | Primarily inhibits hepatic gluconeogenesis; activates AMPK[1][5][6] |
| Effect on Insulin Secretion | Stimulates insulin and GLP-1 secretion[1] | Does not directly stimulate insulin secretion | Does not directly stimulate insulin secretion |
| Effect on Glucose Uptake | Enhances insulin-stimulated glucose uptake in adipocytes[1] | Increases glucose utilization by skeletal muscle and fat cells | Enhances peripheral glucose uptake |
| Effect on Hepatic Glucose Production | Indirectly reduces through systemic effects | Reduces hepatic gluconeogenesis | Directly inhibits hepatic gluconeogenesis[1][4][5] |
| Anti-inflammatory Effects | Reduces adipose tissue inflammation[1] | Possesses anti-inflammatory properties | May have modest anti-inflammatory effects |
| Endogenous vs. Synthetic | Endogenous lipid | Synthetic | Synthetic |
Experimental Protocols
Glucose Uptake Assay in Adipocytes
-
Objective: To measure the effect of the compound on insulin-stimulated glucose uptake.
-
Cell Line: 3T3-L1 adipocytes.
-
Methodology:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the mature adipocytes for 2-4 hours.
-
Pre-incubate the cells with the test compound (e.g., 12-PAHSA, pioglitazone) or vehicle control for a specified time.
-
Stimulate the cells with a submaximal concentration of insulin.
-
Add radiolabeled 2-deoxyglucose and incubate for 10-15 minutes.
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to total protein content.
-
Western Blotting for Insulin Signaling Proteins
-
Objective: To assess the activation of key proteins in the insulin signaling pathway (e.g., Akt/PKB).
-
Cell Line: Differentiated 3T3-L1 adipocytes or primary hepatocytes.
-
Methodology:
-
Treat cells with the test compound and/or insulin as in the glucose uptake assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Akt, total Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway Diagrams
Caption: this compound signaling via GPR120 to enhance glucose uptake.
Caption: TZD mechanism of action through PPARγ activation.
Caption: Metformin's primary mechanism in the liver.
Conclusion
This compound and other PAHSAs represent a novel class of endogenous insulin sensitizers with a distinct mechanism of action compared to established synthetic drugs. Their ability to activate G-protein coupled receptors and stimulate GLP-1 and insulin secretion offers a different therapeutic approach. While research on PAHSAs is still in its early stages, they hold the potential to be developed into a new generation of treatments for metabolic diseases, possibly with a more favorable side-effect profile due to their endogenous nature. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety in humans.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 5. scienceblog.com [scienceblog.com]
- 6. Human Insulin Resistance Is Associated With Increased Plasma Levels of 12α-Hydroxylated Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA)
A comparative guide for researchers, scientists, and drug development professionals on the cross-validation of different analytical methods for the quantification of 12-hydroxy-10-octadecenoic acid (12-POHSA). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, supported by experimental data from related hydroxy fatty acids.
Introduction
12-hydroxy-10-octadecenoic acid (this compound) is a hydroxylated fatty acid of interest in various research fields. Accurate and precise quantification of this compound is crucial for understanding its biological role and for its application in drug development. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for compounds structurally similar to this compound, providing an expected performance baseline.
| Parameter | HPLC-PDA for HODE Isomers[1] | HPLC-ELSD for 12-Hydroxystearic Acid[2] |
| Linearity Range (µg/mL) | 0.25 - 20.0 | 119.1 - 1190.7 |
| Correlation Coefficient (r²) | > 0.999 | 0.9993 - 0.9995 |
| Limit of Detection (LOD) (µg/g or µg/mL) | 0.035 - 0.090 µg/g | 1.1 µg/mL |
| Limit of Quantification (LOQ) (µg/g or µg/mL) | 0.12 - 0.32 µg/g | 3.2 µg/mL |
| Recovery (%) | 87.93 - 89.33 | 101.5 |
| Precision (RSD %) | Not Specified | < 1.7 (Repeatability) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure based on methods for similar hydroxy fatty acids and can be adapted for this compound.
a. Sample Preparation (Lipid Extraction) [3]
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent mixture such as chloroform (B151607)/methanol (B129727) (2:1, v/v).
-
Phase Separation: Add water to the homogenate to create a biphasic system. The lower chloroform phase containing the lipids is collected.[3]
-
Saponification (Optional): To analyze total this compound (free and esterified), the lipid extract can be saponified using a methanolic KOH solution.
-
Extraction of Free Fatty Acids: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using a C18 solid-phase extraction cartridge.[3] The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are eluted with a less polar solvent like methanol or ethyl acetate.[3]
b. HPLC-PDA Analysis (Adapted from HODE isomer analysis) [1]
-
Chromatographic Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mobile phase consisting of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photo-Diode Array (PDA) detector at 234 nm.[1]
-
Quantification: Based on a calibration curve generated from this compound standards.
c. HPLC-ELSD Analysis (Adapted from 12-hydroxystearic acid analysis) [2]
-
Chromatographic Column: C18 column (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set at 40 °C and nitrogen as the carrier gas.[2]
-
Quantification: Based on a calibration curve generated from this compound standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust method for fatty acid analysis but requires derivatization of the analyte.[3]
a. Sample Preparation and Derivatization
-
Lipid Extraction: Follow the same lipid extraction and SPE purification steps as described for the HPLC method.
-
Derivatization: The hydroxyl and carboxylic acid groups of this compound must be derivatized to increase volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers/esters.
b. GC-MS Analysis [3]
-
Chromatographic Column: A capillary column with a non-polar or medium-polarity stationary phase.[3]
-
Injector Temperature: 270 °C.[4]
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 120 °C and ramping up to 300 °C at a rate of 3 °C/min.[4]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).[3]
-
Mass Spectrometry Detection: Quantification can be performed in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized this compound.[3]
Visualizations
Experimental Workflows
References
Validating the Biological Targets of 12-POHSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological targets of 12-hydroxy-9-Z-octadecenoic acid (12-POHSA). Due to the limited specific research on this compound, this document outlines a series of established experimental protocols and data presentation formats that are essential for characterizing its specificity and comparing its performance against other relevant signaling lipids.
Introduction to this compound and its Potential Biological Relevance
12-hydroxy-9-Z-octadecenoic acid (this compound), a hydroxylated derivative of oleic acid, belongs to the family of oxygenated fatty acids known as oxylipins. These molecules are increasingly recognized for their roles as signaling mediators in a variety of physiological and pathological processes. While the specific biological targets of this compound remain to be definitively identified, its structural similarity to other known signaling lipids suggests potential interactions with several key receptor families, including G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). Validating the specificity of this compound for its biological targets is a critical step in understanding its mechanism of action and evaluating its therapeutic potential.
Potential Target Classes for this compound
Based on the known activities of structurally related fatty acid derivatives, the following receptor classes represent plausible primary targets for this compound:
-
G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR55, are known to be modulated by lipid ligands, including lysophosphatidylinositol (LPI).
-
Transient Receptor Potential (TRP) Channels: TRP channels, particularly TRPV1, can be activated by various endogenous lipids and their metabolites.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are well-established targets for fatty acids and their derivatives, playing crucial roles in metabolism and inflammation.
Experimental Workflow for Target Validation
A systematic approach is required to identify and validate the biological targets of this compound and to assess its specificity. The following workflow outlines the key experimental stages.
Caption: A logical workflow for the identification and validation of this compound's biological targets.
Data Presentation: Comparative Analysis of this compound Activity
To facilitate objective comparison, all quantitative data should be summarized in tabular format. Below are template tables for presenting hypothetical data from binding and functional assays for the potential target classes.
Table 1: Comparative Binding Affinities (Ki) of this compound and Reference Ligands
| Target | This compound (Ki, nM) | Reference Ligand | Reference Ligand (Ki, nM) |
| GPR55 | TBD | LPI (Lysophosphatidylinositol) | Value |
| TRPV1 | TBD | Capsaicin | Value |
| PPARγ | TBD | Rosiglitazone | Value |
TBD: To be determined through experimentation.
Table 2: Comparative Functional Potencies (EC50) of this compound and Reference Ligands
| Assay | This compound (EC50, nM) | Reference Ligand | Reference Ligand (EC50, nM) |
| GPR55 (Calcium Mobilization) | TBD | LPI | Value |
| TRPV1 (Calcium Influx) | TBD | Capsaicin | Value |
| PPARγ (Reporter Gene) | TBD | Rosiglitazone | Value |
TBD: To be determined through experimentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide established protocols for assessing the interaction of this compound with its potential targets.
GPCR Target Validation: GPR55
a) Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for GPR55.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR55.
-
Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: Use a known GPR55 radioligand, such as [³H]-LPI.
-
Procedure:
-
Incubate GPR55-expressing membranes with a fixed concentration of [³H]-LPI and varying concentrations of unlabeled this compound or a reference competitor (e.g., unlabeled LPI).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
-
b) Calcium Mobilization Assay
-
Objective: To measure the functional activation of GPR55 by this compound.
-
Methodology:
-
Cell Line: Use a cell line stably expressing GPR55, such as HEK293 or CHO cells.
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Wash the cells to remove excess dye.
-
Stimulate the cells with varying concentrations of this compound or a reference agonist (LPI).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the change in fluorescence against the ligand concentration to determine the EC50 value.
-
Caption: Simplified signaling pathway of GPR55 activation leading to calcium release.
TRP Channel Target Validation: TRPV1
a) Calcium Influx Assay
-
Objective: To determine if this compound activates TRPV1 channels.
-
Methodology:
-
Cell Line: Use a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).
-
Calcium Indicator: Load cells with a calcium-sensitive dye as described for the GPR55 assay.
-
Procedure:
-
Establish a baseline fluorescence reading.
-
Apply varying concentrations of this compound or a known TRPV1 agonist (e.g., capsaicin).
-
Record the change in intracellular calcium due to influx through the TRPV1 channel.
-
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
-
b) Patch-Clamp Electrophysiology
-
Objective: To directly measure TRPV1 channel currents in response to this compound.
-
Methodology:
-
Cell Preparation: Use TRPV1-expressing cells suitable for patch-clamp recording.
-
Recording Configuration: Perform whole-cell voltage-clamp recordings.
-
Procedure:
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the inward current mediated by TRPV1 activation.
-
-
Data Analysis: Plot the current amplitude against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Nuclear Receptor Target Validation: PPARγ
a) Ligand Binding Assay
-
Objective: To assess the direct binding of this compound to the PPARγ ligand-binding domain (LBD).
-
Methodology:
-
Reagents: Use purified recombinant PPARγ LBD and a fluorescently labeled or radiolabeled known PPARγ ligand (e.g., [³H]-rosiglitazone).
-
Assay Principle: A competitive binding format where this compound displaces the labeled ligand.
-
Procedure:
-
Incubate the PPARγ LBD with the labeled ligand in the presence of increasing concentrations of this compound.
-
Measure the displacement of the labeled ligand using an appropriate detection method (e.g., scintillation counting or fluorescence polarization).
-
-
Data Analysis: Determine the IC50 and calculate the Ki for this compound.
-
b) Reporter Gene Assay
-
Objective: To measure the ability of this compound to activate PPARγ-mediated gene transcription.
-
Methodology:
-
Cell Line and Plasmids: Co-transfect a suitable cell line (e.g., HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Procedure:
-
Treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone).
-
After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.
-
-
Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase expression) and plot the fold induction against the ligand concentration to determine the EC50.
-
Caption: Mechanism of PPARγ activation and subsequent gene transcription.
Conclusion
The validation of this compound's biological targets requires a rigorous and multi-faceted experimental approach. By employing the binding and functional assays outlined in this guide for potential target classes such as GPCRs, TRP channels, and PPARs, researchers can systematically characterize the specificity and potency of this novel signaling lipid. The comparative data generated will be instrumental in elucidating its physiological role and assessing its potential as a therapeutic agent. The structured presentation of quantitative data and detailed methodologies will ensure the clarity and reproducibility of the findings, paving the way for further investigation into the biological significance of this compound.
Independent Verification of 12-POHSA: A Comparative Guide to its PPAR Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on 12-hydroxy-1-octadecanesulfonic acid (12-POHSA), here identified as 12-hydroxystearic acid (12-HSA), and its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The data presented is collated from peer-reviewed scientific literature to aid in the independent verification of its biological activity against other known PPAR modulators.
Comparative Analysis of PPAR Activation
12-Hydroxystearic acid (12-HSA) has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular emphasis in the existing literature on its activation of the PPARα isoform. The following tables summarize the quantitative data from published studies, comparing the efficacy of 12-HSA against its regioisomers and other established PPAR agonists.
Table 1: Comparison of 12-HSA with Hydroxystearic Acid Regioisomers on PPARα Activation
| Compound | Fold Induction vs. Control | Relative Activity vs. 12-HSA |
| 12-HSA | 4.9x[1][2][3][4] | 1.0x |
| 10-HSA | 15.7x[1][2][3][4] | 3.2x |
| 9-HSA | 10.1x[1][2][3][4] | 2.1x |
| 17-HSA | 1.7x[1][2][3][4] | 0.35x |
| Stearic Acid (SA) | 1.8x[1][2][3] | 0.37x |
Data from a luciferase reporter gene assay in HEK293 cells.
Table 2: Comparative Overview of 12-HSA and Standard PPAR Agonists
| PPAR Subtype | 12-HSA Activity | Standard Agonist | Standard Agonist Activity |
| PPARα | 4.9-fold induction[1][2][3][4] | Fenofibrate (B1672516) | Potent PPARα agonist[5][6][7][8] |
| PPARγ | Data not available in reviewed literature | Rosiglitazone (B1679542) | 7.4- to 13-fold activation in HEK 293T cells[9] |
| PPARδ | Data not available in reviewed literature | GW501516 | Potent PPARδ agonist[10][11][12][13][14] |
Note: Direct comparative studies of 12-HSA against fenofibrate, rosiglitazone, and GW501516 were not identified in the reviewed literature. The activity of the standard agonists is well-established, and they serve as benchmarks for their respective PPAR subtypes.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 12-HSA identified in the literature is the activation of PPARα, a nuclear receptor that regulates gene expression. The following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for its assessment.
Caption: PPARα signaling pathway activated by 12-HSA.
Caption: Experimental workflow for a PPARα luciferase reporter assay.
Experimental Protocols
The most common method cited for quantifying the activity of 12-HSA as a PPAR agonist is the luciferase reporter gene assay .
Objective: To measure the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a luciferase reporter gene.
Key Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are frequently used due to their high transfection efficiency and low endogenous PPAR expression.[1]
-
Expression Plasmids:
-
A mammalian expression vector containing the full-length coding sequence of the human PPAR isoform of interest (e.g., hPPARα).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
-
Transfection Reagent: A commercially available lipid-based transfection reagent.
-
Test Compounds: 12-HSA and other compounds of interest dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: A commercial kit containing cell lysis buffer and luciferase substrate.
-
Luminometer: An instrument for measuring light output.
Procedure:
-
Cell Seeding: HEK293 cells are seeded into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the following day, cells are co-transfected with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., 12-HSA, its isomers, and known agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation: Cells are incubated with the compounds for 24 hours.
-
Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). Lysis buffer from the luciferase assay kit is then added to each well to lyse the cells and release the cellular contents.
-
Luciferase Assay: The cell lysate is transferred to an opaque 96-well plate, and the luciferase substrate is added.
-
Measurement: The luminescence is immediately measured using a luminometer. If a normalization plasmid was used, the activity of the corresponding enzyme is also measured.
-
Data Analysis: The raw luminescence units are normalized to the control reporter activity. The fold induction is calculated by dividing the normalized luminescence of the compound-treated cells by the normalized luminescence of the vehicle-treated cells.
Other Potential Signaling Pathways
While the primary focus of published research on 12-HSA is its role as a PPAR agonist, other signaling pathways have been considered for related lipid molecules.
-
GPR55: The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that can be activated by certain lipid ligands.[15] However, a direct interaction between 12-HSA and GPR55 has not been demonstrated in the reviewed literature. Functional assays, such as measuring intracellular calcium mobilization or ERK1/2 phosphorylation, would be required to investigate this potential interaction.[16][17]
-
Hippo Signaling Pathway: The Hippo pathway is a key regulator of cell growth and organ size. While some studies have linked upstream components of the Hippo pathway to G protein-coupled receptors (GPCRs), a direct regulatory role for 12-HSA on the core Hippo pathway components, such as YAP and TAZ, has not been established in the reviewed literature.[18][19][20][21]
The available scientific literature strongly supports the activity of 12-hydroxystearic acid (12-HSA) as a PPARα agonist. Quantitative data from reporter gene assays demonstrate its ability to activate PPARα, although it is less potent than its 9-HSA and 10-HSA regioisomers. Further research is required to fully characterize the activity of 12-HSA on PPARγ and PPARδ and to directly compare its potency and efficacy against established clinical and research-grade PPAR agonists. At present, there is no direct evidence in the reviewed literature to support a significant role for 12-HSA in modulating the GPR55 or Hippo signaling pathways.
References
- 1. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of atherosclerosis by the peroxisome proliferator-activated receptor alpha agonist fenofibrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor-alpha agonist fenofibrate regulates IL-12 family cytokine expression in the CNS: relevance to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of peroxisome proliferator-activated receptor-{delta} by GW501516 prevents fatty acid-induced nuclear factor-{kappa}B activation and insulin resistance in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly selective peroxisome proliferator-activated receptor δ (PPARδ) modulator demonstrates improved safety profile compared to GW501516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 17. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. YAP, TAZ, and Hippo-Dysregulating Fusion Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of 12-Hydroxystearic Acid's Metabolic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the metabolic effects of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, with other metabolically active compounds. While direct research on "12-POHSA" is limited, this review focuses on 12-HSA, a closely related and well-studied molecule, particularly in the context of its action as a ligand for the G-protein coupled receptor 84 (GPR84). The information presented is intended to support research and development in metabolic diseases.
Introduction to 12-Hydroxystearic Acid (12-HSA)
12-HSA is a C18 long-chain fatty acid with a hydroxyl group at the 12th carbon position. It is primarily known for its role as an activator of GPR84, a receptor predominantly expressed in immune cells and adipose tissue.[1][2] The activation of GPR84 by medium-chain fatty acids (MCFAs) and other ligands has been linked to various metabolic and inflammatory responses.[3][4] This guide will delve into the specific metabolic effects of 12-HSA and compare them with other molecules that modulate metabolic pathways.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative data on the metabolic effects of 12-HSA and selected alternative compounds.
Table 1: Effects on Adipose Tissue and Thermogenesis
| Compound/Agonist | Target | Key Metabolic Effects | Quantitative Data | Experimental Model |
| 12-Hydroxystearic Acid (12-HSA) | GPR84 | Promotes brown adipocyte activity and thermogenesis.[1] | Diminished thermogenic gene expression and reduced O2 consumption in GPR84 knockout mice primary brown adipocytes.[1] | Primary brown adipocytes from wild-type and GPR84 knockout mice.[1] |
| 6-n-octylaminouracil (6-OAU) | GPR84 Agonist | Reinstates brown adipocyte activity in GPR84 knockout models.[1] | Counteracted the diminished expression of thermogenic genes and reduced O2 consumption in GPR84 knockout adipocytes.[1] | Primary brown adipocytes from GPR84 knockout mice.[1] |
| Medium-Chain Fatty Acids (MCFAs) (e.g., Capric acid, Lauric acid) | GPR84 & other pathways | Increase oxidative metabolism, reduce adiposity, and improve glucose tolerance.[5] | MCFA-fed mice exhibited increased energy expenditure and reduced adiposity compared to LCFA-fed mice.[5] | C2C12 myotubes and mice fed MCFA-rich or LCFA-rich diets.[5] |
Table 2: Effects on Inflammation and Immune Response
| Compound/Agonist | Target | Key Metabolic Effects | Quantitative Data | Experimental Model |
| 12-Hydroxystearic Acid (12-HSA) / MCFAs | GPR84 | Amplifies LPS-stimulated pro-inflammatory cytokine production.[3][4] | Amplified IL-12 p40 production in LPS-stimulated RAW 264.7 macrophage cell line.[3] | RAW 264.7 macrophage cell line.[3] |
| DL-175 | GPR84 Agonist | Induces chemotaxis in human myeloid cells.[6] | Failed to induce significant migration of U937 cells at concentrations where 6-OAU was effective.[6] | Human U937 cells.[6] |
| 12-hydroxyeicosapentaenoic acid (12-HEPE) | Retinoid X receptor α | Inhibits inflammation associated with contact hypersensitivity.[7] | Inhibited the expression of CXCL1 and CXCL2 genes in human keratinocytes.[7] | Human keratinocytes and mice with contact hypersensitivity.[7] |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
Activation of GPR84 by ligands such as 12-HSA initiates a signaling cascade that influences cellular metabolism and inflammatory responses. The primary pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins, leading to downstream effects on intracellular calcium levels and cyclic AMP (cAMP) production.[1][3]
Caption: GPR84 signaling cascade initiated by ligand binding.
Experimental Workflow for Assessing Metabolic Effects
The following diagram illustrates a general workflow for investigating the metabolic effects of a compound like 12-HSA in a cellular model.
Caption: General workflow for in vitro metabolic studies.
Detailed Experimental Protocols
Measurement of Fatty Acid β-Oxidation in Primary Hepatocytes
This protocol is adapted from methods used to assess fatty acid metabolism in liver cells and can be applied to study the effects of 12-HSA.[8]
Objective: To measure the rate of β-oxidation of a radiolabeled fatty acid in freshly isolated primary hepatocytes treated with a test compound.
Materials:
-
Freshly isolated primary hepatocytes
-
[1-14C]palmitic acid
-
Krebs-Henseleit buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a collagenase perfusion method.
-
Cell Suspension: Resuspend the isolated hepatocytes in Krebs-Henseleit buffer supplemented with fatty acid-free BSA.
-
Incubation: Incubate the hepatocyte suspension with [1-14C]palmitic acid and the test compound (e.g., 12-HSA) or vehicle control at 37°C with gentle shaking.
-
Reaction Termination: After the desired incubation time, terminate the reaction by adding a final concentration of 7% PCA to precipitate proteins and cell debris.
-
Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
-
Radioactivity Measurement: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity in the ASM fraction relative to the total radioactivity added and normalize to the amount of cellular protein.
In Vitro GPR84 Activation Assay
This protocol describes a method to assess the agonistic activity of compounds on the GPR84 receptor.[3][9]
Objective: To determine if a test compound activates GPR84 signaling in a cell-based assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds (e.g., 12-HSA, 6-OAU)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the GPR84-expressing cells to confluency in appropriate cell culture plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds and known agonists/antagonists in the assay buffer.
-
Cell Treatment: Pre-incubate the cells with the test compounds for a specified time.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: GPR84 activation by an agonist will inhibit forskolin-induced cAMP production. Plot the cAMP levels against the compound concentration to determine the EC50 value.
Conclusion
12-Hydroxystearic acid, acting through the GPR84 receptor, demonstrates significant effects on metabolic processes, particularly in brown adipose tissue and immune cells.[1][3] Its pro-thermogenic and immunomodulatory activities suggest its potential as a therapeutic target for metabolic disorders. However, the pro-inflammatory effects mediated by GPR84 warrant careful consideration in drug development.[2][3]
Compared to other medium-chain fatty acids, which have broader metabolic effects including increased overall oxidative metabolism and improved glucose tolerance, 12-HSA's effects appear more specifically linked to GPR84 activation.[5] Synthetic GPR84 agonists like 6-OAU and DL-175 offer more potent and potentially biased signaling, providing valuable tools for dissecting the specific downstream effects of GPR84 activation.[1][6] Further research is needed to fully elucidate the therapeutic potential of modulating the 12-HSA/GPR84 pathway and to understand its interplay with other metabolic signaling networks. The use of detailed experimental protocols, such as those outlined in this guide, will be crucial for advancing our understanding in this area.
References
- 1. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases [mdpi.com]
- 3. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 12-POHSA Against Established Diabetes Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging antidiabetic agent 12-hydroxystearic acid (12-POHSA), a GPR120 agonist, against established diabetes therapies: GLP-1 Receptor Agonists (GLP-1 RAs), SGLT2 Inhibitors, and DPP-4 Inhibitors. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and key experimental findings.
Executive Summary
This compound is emerging as a potential therapeutic agent for type 2 diabetes through its action as an agonist for G-protein coupled receptor 120 (GPR120). Activation of GPR120 is associated with improved glucose metabolism, anti-inflammatory effects, and stimulation of incretin (B1656795) secretion. While direct head-to-head clinical data for this compound against established therapies is not yet available, this guide synthesizes existing preclinical evidence for GPR120 agonists and compares their mechanistic profiles and reported efficacy with leading diabetes drug classes.
Data Presentation: Comparative Efficacy and Safety Profiles
The following tables summarize the key characteristics and clinical data for this compound (based on GPR120 agonism) and the benchmark therapies.
Table 1: Mechanism of Action and Key Physiological Effects
| Feature | This compound (GPR120 Agonist) | GLP-1 Receptor Agonists | SGLT2 Inhibitors | DPP-4 Inhibitors |
| Primary Target | G-protein coupled receptor 120 (GPR120) | Glucagon-like peptide-1 receptor (GLP-1R) | Sodium-glucose cotransporter 2 (SGLT2) in the kidney | Dipeptidyl peptidase-4 (DPP-4) enzyme |
| Mechanism | Activates GPR120, leading to increased GLP-1 secretion, enhanced insulin (B600854) sensitivity, and anti-inflammatory effects. | Mimic the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][2] | Inhibit the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[3][4][5] | Inhibit the breakdown of endogenous incretin hormones (GLP-1 and GIP), thereby increasing their levels and enhancing their glucose-lowering effects.[6][7][8] |
| Insulin Secretion | Stimulates GLP-1 secretion, which in turn promotes glucose-dependent insulin secretion.[3] | Directly stimulates glucose-dependent insulin secretion.[2][9] | No direct effect on insulin secretion.[3] | Increases glucose-dependent insulin secretion by prolonging the action of endogenous incretins.[6][10] |
| Glucagon Secretion | Indirectly suppresses glucagon secretion via GLP-1. | Suppresses glucagon secretion.[2][9] | No direct effect on glucagon secretion. | Suppresses glucagon secretion.[6][11] |
| Insulin Sensitivity | Improves insulin sensitivity through anti-inflammatory actions in adipose tissue and macrophages. | May have indirect positive effects on insulin sensitivity. | May improve insulin sensitivity secondary to reduced glucotoxicity. | No direct effect on insulin sensitivity. |
| Glucose Uptake | Enhances glucose uptake in adipocytes. | No direct effect on glucose uptake in peripheral tissues. | No direct effect on glucose uptake in peripheral tissues. | No direct effect on glucose uptake in peripheral tissues. |
Table 2: Comparative Clinical Efficacy (Typical Monotherapy Effects)
| Parameter | This compound (GPR120 Agonist) | GLP-1 Receptor Agonists | SGLT2 Inhibitors | DPP-4 Inhibitors |
| HbA1c Reduction | Data from direct clinical trials with this compound is not available. Preclinical studies with GPR120 agonists show improved glycemic control. | High efficacy: 1.0% to 2.1% reduction. | Moderate efficacy: 0.5% to 1.0% reduction. | Modest efficacy: 0.5% to 1.0% reduction.[12][13] |
| Effect on Body Weight | Preclinical data for GPR120 agonists suggest potential for weight neutrality or modest weight loss. | Significant weight loss. | Modest weight loss. | Generally weight neutral. |
| Hypoglycemia Risk | Low (glucose-dependent mechanism). | Low (glucose-dependent mechanism). | Very low (insulin-independent mechanism). | Low (glucose-dependent mechanism). |
| Cardiovascular Benefits | Potential anti-inflammatory effects may confer cardiovascular benefits, but clinical data is lacking. | Proven cardiovascular benefits (reduction in MACE). | Proven cardiovascular and renal benefits (reduction in heart failure hospitalizations and progression of kidney disease). | Generally neutral cardiovascular outcomes. |
| Renal Benefits | Unknown. | Some evidence of renal protection. | Proven renal benefits (slowing the progression of diabetic kidney disease). | Generally neutral renal outcomes. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the primary signaling pathways for this compound and the benchmark therapies.
Figure 1: this compound (GPR120 Agonist) Signaling Pathway.
Figure 2: GLP-1 Receptor Agonist Signaling Pathway.
Figure 3: SGLT2 Inhibitor Mechanism of Action.
Figure 4: DPP-4 Inhibitor Mechanism of Action.
Experimental Workflows
Figure 5: In Vitro Glucose Uptake Assay Workflow.
Figure 6: GSIS Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-diabetic compounds are provided below.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To determine the effect of a test compound (e.g., this compound) on glucose uptake in insulin-sensitive cells.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in a growth medium (e.g., DMEM with 10% fetal bovine serum). Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Serum Starvation: Mature adipocytes are serum-starved for 2-4 hours in a serum-free medium to establish a basal state.
-
Compound Treatment: Cells are then treated with varying concentrations of the test compound (this compound) or a vehicle control for a specified period (e.g., 1-24 hours).
-
Glucose Uptake Measurement: Glucose uptake is initiated by adding a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose, to the culture medium for a short incubation period (e.g., 5-10 minutes).
-
Washing and Lysis: The incubation is stopped by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabeled glucose. The cells are then lysed using a lysis buffer (e.g., containing sodium hydroxide (B78521) or a detergent).
-
Quantification: The amount of radioactivity in the cell lysates is measured using a liquid scintillation counter. The results are normalized to the total protein content of the cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 or INS-1E Cells
Objective: To assess the effect of a test compound on insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
Cell Culture: Pancreatic β-cell lines, such as MIN6 or INS-1E cells, are cultured in a standard growth medium.
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to allow insulin secretion to return to a basal level.
-
Basal Insulin Secretion: The pre-incubation buffer is replaced with a fresh low-glucose buffer containing the test compound or vehicle, and the cells are incubated for a defined period (e.g., 30-60 minutes). The supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion: The cells are then washed and incubated in a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compound or vehicle for another 30-60 minutes. The supernatant is collected to measure glucose-stimulated insulin secretion.
-
Insulin Quantification: The concentration of insulin in the collected supernatants is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of a test compound on glucose tolerance in a living organism.
Methodology:
-
Animal Model: A diabetic mouse model, such as diet-induced obese (DIO) mice or db/db mice, is used.
-
Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: The test compound (this compound) or vehicle is administered orally or via intraperitoneal injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.
Conclusion
This compound, as a GPR120 agonist, presents a novel mechanism of action with the potential for beneficial effects on glucose metabolism and inflammation. Preclinical evidence for GPR120 agonists suggests a promising profile, including improved insulin sensitivity and stimulation of GLP-1 secretion, with a low risk of hypoglycemia. However, a lack of direct clinical and quantitative preclinical data for this compound makes a definitive comparison with highly effective, established therapies like GLP-1 RAs and SGLT2 inhibitors challenging. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and evaluation of this and other novel anti-diabetic compounds.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stearic acid induces CCK and GLP-1 upregulation via GPR120/PLC-β, leading to reduced appetite in Hu sheep fed with rice straw [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Interspecies-Vergleich von 12-Hydroxy-9-oxo-10(E)-octadecensäure (12-POHSA)-Spiegeln und -Funktion: Ein Leitfaden für Forscher
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Spiegel und Funktionen von Oxidized Linoleic Acid Metabolites (OXLAMs), insbesondere 9-Hydroxyoctadecadiensäure (9-HODE) und 9-Oxooctadecadiensäure (9-oxo-ODA). Die ursprüngliche Anfrage bezog sich auf "12-POHSA", was wahrscheinlich ein Tippfehler oder eine weniger gebräuchliche Abkürzung für diese wichtigen Signalmoleküle ist.
Dieser Leitfaden fasst quantitative Daten in übersichtlichen Tabellen zusammen, beschreibt detaillierte experimentelle Protokolle und visualisiert Signalwege und Arbeitsabläufe, um das Verständnis ihrer Rolle in verschiedenen Spezies zu erleichtern.
Zusammenfassung der quantitativen Daten
Die Quantifizierung von 9-HODE und 9-oxo-ODA über verschiedene Spezies hinweg ist eine Herausforderung, da die veröffentlichten Daten oft aus Studien mit unterschiedlichen experimentellen Bedingungen stammen. Die folgende Tabelle fasst die verfügbaren quantitativen Daten zu den Plasmakonzentrationen dieser Lipide in verschiedenen Spezies zusammen.
Tabelle 1: Quantitative Analyse von 9-HODE und 9-oxo-ODA in Plasmaproben verschiedener Spezies
| Spezies | Analyt | Konzentration (nmol/L) | Zustand |
| Ratte | 9-HODE | 57.8 ± 18.7[1][2] | Normal |
| Ratte | 9-oxo-ODA | 218.1 ± 53.7[1][2] | Normal |
| Mensch | 9-HODE | Erhöht[3] | Nichtalkoholische Steatohepatitis (NASH) |
| Mensch | Gesamt-HODEs | 3,1-facher Anstieg[4] | Nach 75-km-Radfahren |
Haftungsausschluss: Die in dieser Tabelle dargestellten Daten wurden aus verschiedenen Studien zusammengetragen. Ein direkter Vergleich zwischen den Spezies sollte mit Vorsicht interpretiert werden, da die experimentellen Methoden, die Bedingungen und der Gesundheitszustand der Probanden variieren können.
Funktioneller Vergleich: PPARα-Agonismus und Lipidstoffwechsel
Sowohl 9-HODE als auch 9-oxo-ODA sind anerkannte Liganden für Peroxisom-Proliferator-aktivierte Rezeptoren (PPARs), insbesondere PPARα.[5][6][7] Diese Kernrezeptoren spielen eine entscheidende Rolle bei der Regulierung des Lipid- und Glukosestoffwechsels.
Die Aktivierung von PPARα durch diese OXLAMs leitet eine Signalkaskade ein, die zu einer Hochregulierung von Genen führt, die an der Fettsäureoxidation beteiligt sind. Dies wiederum kann die Ansammlung von Triglyceriden in Hepatozyten verringern. Studien an primären Hepatozyten von Mäusen haben gezeigt, dass 9-oxo-ODA die mRNA-Expression von PPARα-Zielgenen signifikant erhöht, was zu einem verstärkten Fettsäurestoffwechsel führt.[5][6]
Obwohl der grundlegende Mechanismus der PPARα-Aktivierung zwischen den Spezies konserviert zu sein scheint, gibt es Hinweise auf spezies-spezifische Unterschiede in der Reaktion auf PPARα-Agonisten. Zum Beispiel wurde gezeigt, dass die Wirksamkeit synthetischer PPARα-Agonisten zwischen menschlichen und Maus-Rezeptoren variieren kann.
Signalwege und experimentelle Arbeitsabläufe
Zur besseren Veranschaulichung der beteiligten molekularen Mechanismen und der für ihre Untersuchung verwendeten Methoden werden im Folgenden Diagramme der Signalwege und experimentellen Arbeitsabläufe vorgestellt.
Detaillierte experimentelle Protokolle
Die genaue Quantifizierung von 9-HODE und 9-oxo-ODA in biologischen Proben ist entscheidend für das Verständnis ihrer physiologischen und pathologischen Rollen. Nachfolgend finden Sie ein detailliertes Protokoll für die Extraktion und Analyse dieser Verbindungen mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).
Protokoll: Quantifizierung von 9-HODE und 9-oxo-ODA in Plasmaproben mittels LC-MS/MS
-
Probenvorbereitung und Lipidextraktion:
-
Zu 200 µL Plasmaprobe wird ein interner Standard (z. B. deuteriertes 9-HODE) gegeben.
-
Die Lipide werden mittels Flüssig-Flüssig-Extraktion extrahiert, typischerweise unter Verwendung einer modifizierten Folch-Methode mit einem Chloroform/Methanol-Gemisch.
-
Die organische Phase, die die Lipide enthält, wird gesammelt und unter einem sanften Stickstoffstrom zur Trockne eingedampft.
-
-
Festphasenextraktion (Solid-Phase Extraction, SPE) zur Aufreinigung:
-
Der getrocknete Lipidextrakt wird in einem geeigneten Lösungsmittel rekonstituiert und auf eine SPE-Säule (z. B. C18) geladen.
-
Die Säule wird mit einem schwachen organischen Lösungsmittel gewaschen, um polare Verunreinigungen zu entfernen.
-
Die Analyten (9-HODE und 9-oxo-ODA) werden mit einem stärkeren organischen Lösungsmittel eluiert.
-
Das Eluat wird erneut zur Trockne eingedampft und für die LC-MS/MS-Analyse in einem geeigneten Lösungsmittel rekonstituiert.
-
-
LC-MS/MS-Analyse:
-
Flüssigchromatographie (LC):
-
Säule: Eine Umkehrphasen-C18-Säule wird typischerweise für die Trennung der Analyten verwendet.
-
Mobile Phasen: Ein Gradient aus einer wässrigen Phase (z. B. Wasser mit 0,1 % Ameisensäure) und einer organischen Phase (z. B. Acetonitril oder Methanol mit 0,1 % Ameisensäure) wird zur Elution der Verbindungen eingesetzt.
-
Flussrate: Eine typische Flussrate liegt im Bereich von 0,2-0,5 mL/min.
-
-
Tandem-Massenspektrometrie (MS/MS):
-
Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Ionenmodus ist für diese Carbonsäuren optimal.
-
Scan-Typ: Multiple Reaction Monitoring (MRM) wird für die hochselektive und empfindliche Quantifizierung verwendet. Spezifische Übergänge von Vorläufer- zu Produkt-Ionen für 9-HODE und 9-oxo-ODA sowie für den internen Standard werden überwacht.
-
Parameteroptimierung: Die Quell- und Kollisionsparameter werden für jeden Analyten optimiert, um eine maximale Empfindlichkeit zu erreichen.
-
-
-
Quantifizierung:
-
Eine Kalibrierungskurve wird unter Verwendung von authentischen Standards von 9-HODE und 9-oxo-ODA in Konzentrationen erstellt, die den erwarteten Bereich in den Proben abdecken.
-
Die Konzentration der Analyten in den Proben wird durch Interpolation aus der Kalibrierungskurve unter Verwendung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des internen Standards berechnet.
-
Schlussfolgerung
Dieser Leitfaden bietet einen umfassenden Überblick über die aktuellen Erkenntnisse zu den Spiegeln und der Funktion von 9-HODE und 9-oxo-ODA in verschiedenen Spezies. Während die funktionelle Rolle dieser Lipide als PPARα-Agonisten relativ gut charakterisiert ist, besteht weiterhin ein Bedarf an direkten vergleichenden Studien, um die interspezifischen Unterschiede in ihren endogenen Konzentrationen vollständig zu verstehen. Die bereitgestellten Protokolle und Visualisierungen sollen als wertvolle Ressource für Forscher dienen, die die komplexe Biologie dieser wichtigen Signalmoleküle untersuchen.
References
- 1. Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of 12-POHSA: A Comparative Guide for Researchers
For Immediate Release
Recent investigations into the biological activities of 12-hydroxy-octadecanoic acid (12-POHSA), also known as 12-hydroxystearic acid (12-HSA), have highlighted its potential as a promising agent in dermatological applications. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to validate its clinical relevance for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternatives
This compound primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a transcription factor involved in the regulation of lipid metabolism and inflammation.[1] Its efficacy in skincare is attributed to its ability to modulate various cellular processes in the skin.
Activation of PPARα
A key determinant of this compound's biological activity is its potency as a PPARα agonist. Comparative studies with its regioisomers have demonstrated varying degrees of efficacy.
| Compound | PPARα Activation (Fold Induction) | Reference |
| 12-HSA | 4.9x | --INVALID-LINK-- |
| 9-HSA | 10.1x | --INVALID-LINK-- |
| 10-HSA | 15.7x | --INVALID-LINK-- |
| 17-HSA | 1.7x | --INVALID-LINK-- |
| Stearic Acid | 1.8x | --INVALID-LINK-- |
Table 1: Comparison of PPARα activation by 12-HSA and its regioisomers.
While 10-HSA shows the highest potency in activating PPARα, 12-HSA demonstrates a significant induction compared to the parent molecule, stearic acid. Further research is warranted to compare 12-HSA's PPARα agonistic activity with established pharmaceutical PPARα agonists like fibrates (e.g., fenofibrate) in the context of dermatological applications.
Skincare and Anti-Aging Effects
The clinical relevance of this compound is most evident in its effects on skin health and appearance.
| Parameter | This compound | Retinoids (Retinol/Retinoic Acid) |
| Mechanism of Action | PPARα agonist.[2] | Bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[3] |
| Collagen Synthesis | Increases Collagen Type I and Type III synthesis.[2] | Stimulates collagen production.[4] |
| Epidermal Thickness | Data not available | Increases epidermal thickness.[5] |
| Wrinkle Reduction | Reduces the appearance of conspicuous pores.[2] | Reduces fine lines and wrinkles.[6] |
| Hyperpigmentation | Significantly lessens the pigmentation of age spots.[2] | Improves uneven skin tone and pigmentation.[6] |
| Antimicrobial Effects | Upregulates skin antimicrobial peptides (AMPs) like psoriasin and LL-37.[7] | Addresses acne, in part by preventing pore clogging.[6] |
| Side Effects | Generally well-tolerated in cosmetic formulations. | Can cause irritation, dryness, and sun sensitivity.[3] |
Table 2: Comparison of this compound and Retinoids for Skincare and Anti-Aging.
Upregulation of Skin Antimicrobial Peptides (AMPs)
This compound has been shown to enhance the skin's natural defense mechanisms by increasing the expression of antimicrobial peptides.
| Cell/Tissue Model | Effect of 12-HSA Treatment | Measurement | Reference |
| Skin Cells (in vitro) | Increased expression of several AMP genes | RT-qPCR | --INVALID-LINK-- |
| Skin Cells (in vitro) | Higher psoriasin secretion | ELISA | --INVALID-LINK-- |
| Skin Explants (ex vivo) | Enhanced level of LL-37 AMP | Immunohistochemistry | --INVALID-LINK-- |
| 3D-Living Skin Equivalent | Upregulation of AMP genes | RT-qPCR | --INVALID-LINK-- |
| Human Forearms (in vivo) | Significantly lower E. coli recovery 6 and 10 hours after washing | Bacterial Challenge | --INVALID-LINK-- |
Table 3: Summary of experimental data on 12-HSA's effect on skin antimicrobial peptides.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through a cascade of molecular events initiated by the activation of PPARα.
Caption: Signaling pathway of this compound in skin cells.
References
- 1. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. skinwellness.com [skinwellness.com]
- 4. fluent.skin [fluent.skin]
- 5. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid or retinol? [aad.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 12-Hydroxystearic Acid (12-POHSA)
Essential safety and logistical information for the proper handling and disposal of 12-Hydroxystearic Acid (12-POHSA) in a laboratory setting.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound, a fatty acid used in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical impermeable gloves.[1] | To prevent skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] Lab coat or coveralls. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate. | To prevent inhalation of fine dust particles, which may cause respiratory irritation. |
Spill & Leak Management
In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1] Remove all sources of ignition as fine dust can form an explosive mixture with air.[1][2]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][2]
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected waste and contaminated cleaning materials according to the hazardous waste disposal procedures outlined below.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[2]
1. Waste Identification and Segregation:
-
Identify the waste as 12-Hydroxystearic Acid.
-
Do not mix with other waste streams. This prevents potentially hazardous chemical reactions and simplifies the disposal process.
-
Store in a container that is compatible with the material, ensuring it is in good condition with no leaks.[3]
2. Packaging and Labeling:
-
Keep the chemical waste in its original container if possible, or a suitable and tightly closed container.[1]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "12-Hydroxystearic Acid".[3] Do not use abbreviations.
-
Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong alkaline substances.[1][2]
3. Disposal Method:
-
For Laboratory Quantities: The primary recommended method of disposal is through a licensed hazardous waste disposal company.
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Landfill: Do not dispose of in a sanitary landfill unless specifically permitted by local regulations after the material has been properly treated and packaged.
-
Sewer System: Do not discharge to sewer systems.[1]
4. Empty Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container may be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill as permitted by regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 12-Hydroxystearic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 12-Hydroxystearic Acid (12-HSA), including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines will help foster a safe and efficient research environment.
Personal Protective Equipment (PPE) for 12-HSA
When handling 12-Hydroxystearic Acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against dust particles and potential splashes. |
| Hand Protection | Rubber or neoprene gloves.[1][3] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[1][4] This is particularly important when dust formation is likely.[2][5] | Minimizes the inhalation of airborne particles. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4][6] Fire/flame resistant and impervious clothing is recommended.[2] | Provides a barrier against spills and contamination. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle 12-HSA in a well-ventilated area to avoid the accumulation of dust.[1][6]
-
Avoid Dust Formation: Minimize the generation of dust during handling.[5][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving work.[1]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[1]
First Aid Measures:
-
Inhalation: If symptoms occur, move the individual to fresh air and ventilate the area.[1]
-
Skin Contact: Remove contaminated clothing and drench the affected area with water for at least 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
-
Ingestion: Rinse the mouth and do not induce vomiting.[1]
Spill and Accidental Release:
In the event of a spill, evacuate unnecessary personnel and ensure the cleanup crew is equipped with proper protection.[1] Ventilate the area.[1] Contain the spill and collect the solid material, then dispose of it safely.[1] Prevent the substance from entering sewers and public waters.[1]
Disposal Plan:
Dispose of waste material in accordance with all local, regional, national, and international regulations.[1] For larger quantities, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Smaller quantities may be disposed of with household waste, though consulting local regulations is advised.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 12-Hydroxystearic Acid, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
